6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZBSKINXXMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC(C2)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517710 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77140-86-4 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A Cornerstone for Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid structure and chiral centers offer a unique three-dimensional presentation of functional groups, making it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth technical overview of the synthesis of a key derivative, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, intended for researchers and professionals in drug development. We will delve into the strategic considerations behind the synthetic pathway, provide a detailed experimental protocol, and discuss the critical aspects of process integrity.
Strategic Imperatives in the Synthesis of Tetrahydroisoquinolines
The synthesis of substituted tetrahydroisoquinolines has been a subject of extensive research, leading to the development of several robust methodologies.[3] Among these, the Pictet-Spengler reaction stands out as a highly efficient and versatile method for constructing the tetrahydroisoquinoline ring system.[4][5][6] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to furnish the desired heterocyclic core.[6]
The choice of starting materials is paramount for the successful synthesis of this compound. The synthesis logically commences with a commercially available and relatively inexpensive starting material, 3-methoxyphenethylamine. The carboxylic acid functionality at the C-3 position is introduced by employing a glyoxylic acid derivative as the carbonyl component.
The Pictet-Spengler Reaction: A Mechanistic Overview
The Pictet-Spengler reaction proceeds through a well-established mechanism. Initially, the β-arylethylamine and the aldehyde or ketone condense to form a Schiff base.[6] Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion.[5][6] This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate. Finally, rearomatization through the loss of a proton yields the stable tetrahydroisoquinoline ring system. The electron-donating methoxy group on the aromatic ring of the starting material facilitates this key cyclization step.[6]
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methoxyphenethylamine | 151.21 | 10.0 g | 0.066 mol |
| Glyoxylic acid monohydrate | 92.06 | 6.7 g | 0.073 mol |
| Formic acid (88%) | 46.03 | 50 mL | - |
| Methanol | 32.04 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenethylamine (10.0 g, 0.066 mol) and methanol (50 mL). Stir the mixture until the amine is fully dissolved.
-
Addition of Glyoxylic Acid: In a separate beaker, dissolve glyoxylic acid monohydrate (6.7 g, 0.073 mol) in methanol (50 mL). Add this solution dropwise to the stirred solution of the amine at room temperature.
-
Initiation of Pictet-Spengler Reaction: To the resulting mixture, add formic acid (50 mL) in one portion.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Precipitation and Filtration: To the concentrated residue, add diethyl ether to precipitate the product. Collect the solid product by vacuum filtration and wash it with cold diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the desired this compound as a crystalline solid.
Asymmetric Synthesis Strategies
The C-3 position of the synthesized tetrahydroisoquinoline is a chiral center. For applications in drug development, it is often necessary to obtain a single enantiomer. Several strategies for the asymmetric synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives have been reported. These include the use of chiral auxiliaries, phase-transfer catalysis, and enzymatic resolutions. Chiral phase-transfer catalysts have been shown to be effective in promoting the enantioselective synthesis of these compounds. Additionally, chemoenzymatic one-pot processes offer a greener and more efficient alternative to traditional chemical methods.[7]
Caption: Workflow for Asymmetric Synthesis.
Conclusion
The synthesis of this compound via the Pictet-Spengler reaction is a robust and well-established method. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and insights into asymmetric approaches. The versatility of the tetrahydroisoquinoline scaffold ensures its continued importance in the discovery and development of new therapeutic agents.
References
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (2023). Available at: [Link]
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Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. (2025). Available at: [Link]
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Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - ProQuest. (n.d.). Available at: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed. (2023). Available at: [Link]
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Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach | Request PDF - ResearchGate. (2025). Available at: [Link]
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Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives - Sci-Hub. (n.d.). Available at: [Link]
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Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. (n.d.). Available at: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. (2023). Available at: [Link]
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The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Available at: [Link]
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The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - Arkivoc. (n.d.). Available at: [Link]
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Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PubMed Central. (n.d.). Available at: [Link]
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Pictet–Spengler reaction - Wikipedia. (n.d.). Available at: [Link]
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Pictet-Spengler Isoquinoline Synthesis. (n.d.). Available at: [Link]
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Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF - ResearchGate. (2025). Available at: [Link]
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Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC - NIH. (2021). Available at: [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central. (n.d.). Available at: [Link]
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Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. (2025). Available at: [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. (2023). Available at: [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). Available at: [Link]
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The Enigmatic Core: A Technical Guide to the Biological Activity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth exploration of the synthesis, and known and potential biological activities of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-MeO-THIC). As a Senior Application Scientist, this guide is structured to deliver not just a review of existing data, but to foster a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this fascinating heterocyclic scaffold. We will delve into the mechanistic underpinnings of related compounds to build a predictive framework for the biological profile of 6-MeO-THIC.
Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] From potent antitumor agents to neuroprotective compounds, the THIQ framework offers a versatile template for the design of novel therapeutics.[2][3] The constrained cyclic structure of THIQ, particularly when incorporating a carboxylic acid moiety at the 3-position, creates a conformationally restricted analog of the amino acid phenylalanine, allowing for unique interactions with biological targets. This guide will focus specifically on the 6-methoxy substituted derivative, a modification poised to significantly influence its biological profile.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives typically relies on well-established synthetic routes for the formation of the tetrahydroisoquinoline core. The Pictet-Spengler reaction is a cornerstone in this regard, involving the condensation of a phenethylamine with an aldehyde or ketone followed by cyclization. Variations of this and other methods like the Bischler-Napieralski reaction are frequently employed to generate the core structure.
Representative Synthetic Protocol: Pictet-Spengler Reaction
A generalized, multi-step synthesis for a substituted THIQ-3-carboxylic acid is outlined below. This protocol is illustrative and may require optimization for the specific synthesis of 6-MeO-THIC.
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Step 1: Formation of the Phenethylamine Precursor. The synthesis would commence with a suitably substituted phenethylamine, in this case, a 3-methoxyphenethylamine derivative.
-
Step 2: Condensation and Cyclization. The phenethylamine precursor is reacted with a glyoxylic acid equivalent in an acidic medium. The resulting imine undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.
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Step 3: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound.
A generalized workflow for the synthesis of 6-MeO-THIC via the Pictet-Spengler reaction.
Biological Activities and Mechanisms of Action
Direct experimental data on the biological activity of this compound is limited in the current body of scientific literature. However, by examining the activities of structurally related analogs, we can construct a strong hypothesis regarding its potential therapeutic applications and mechanisms of action.
Anticancer Potential: Insights from Methoxy-Substituted Analogs
A significant body of research points to the antiproliferative properties of methoxy-substituted THIQ-3-carboxylic acid derivatives. A notable study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid revealed its efficacy in a colorectal carcinoma model.[4] The proposed mechanism of action involves the inhibition of the IL-6 mediated signaling pathway.[4]
The Interleukin-6 (IL-6) signaling cascade is a critical pathway in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The binding of IL-6 to its receptor initiates a signaling cascade that involves the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell growth and survival.
The demonstrated ability of a dimethoxy analog to attenuate the overexpression of IL-6, JAK2, and STAT3 suggests that 6-MeO-THIC may also possess the ability to modulate this pathway, warranting further investigation into its potential as an anticancer agent.[4]
Inhibition of the IL-6/JAK2/STAT3 pathway by methoxy-substituted THIQs.
Furthermore, derivatives of the parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, inducing apoptosis in cancer cells.[5] This provides another avenue through which 6-MeO-THIC could exert anticancer effects.
Neuroprotective Potential: Targeting the NMDA Receptor
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.[6]
Research on 6-substituted decahydroisoquinoline-3-carboxylic acids has identified these compounds as potent and selective NMDA receptor antagonists.[7] This suggests that the tetrahydroisoquinoline-3-carboxylic acid scaffold, when substituted at the 6-position, is well-suited for interaction with the NMDA receptor. The 6-methoxy group of 6-MeO-THIC could therefore confer NMDA receptor modulatory activity.
It is important to note that the nature of the substitution at the 6-position is critical. While some substitutions lead to antagonism, others can result in positive allosteric modulation of specific NMDA receptor subunits.[8][9] The precise effect of the 6-methoxy group on NMDA receptor function remains to be elucidated experimentally.
A study on 1-methyl-tetrahydroisoquinoline (1MeTIQ) derivatives indicated that a methoxyl substitution increased neurotoxicity compared to a hydroxyl substitution, underscoring the nuanced effects of seemingly minor chemical modifications.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of the tetrahydroisoquinoline scaffold is highly dependent on the nature and position of its substituents.
-
Substitution at the 6- and 7-positions: These positions are critical for modulating activity at various receptors. Methoxy groups at these positions, as seen in the 6,7-dimethoxy analog, are associated with anticancer activity.[4]
-
The Carboxylic Acid Moiety at Position 3: This group is crucial for mimicking the structure of amino acids and likely plays a key role in binding to target proteins.
-
The Methoxy Group at Position 6: The electron-donating nature of the methoxy group can influence the electronic properties of the aromatic ring, potentially affecting receptor binding affinity and pharmacokinetic properties.
Future Directions and Therapeutic Potential
The available evidence, though indirect, strongly suggests that this compound is a compound of significant interest for further investigation. Key areas for future research include:
-
Direct Biological Screening: Comprehensive in vitro screening of 6-MeO-THIC against a panel of cancer cell lines and neuronal models is essential to confirm the hypothesized activities.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of 6-MeO-THIC will be crucial for assessing its drug-like potential.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models of cancer and neurodegenerative diseases.
Conclusion
While direct experimental data on this compound is not yet abundant, a careful analysis of its structural analogs provides a compelling rationale for its potential as a bioactive molecule. The evidence points towards promising avenues in both oncology, through the modulation of pathways like IL-6/JAK2/STAT3, and neuroscience, via interaction with the NMDA receptor. This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic applications of this intriguing compound.
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Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega.
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Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed.
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Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed.
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A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Heliyon.
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
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The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed.
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Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate.
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Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed.
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC.
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Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC.
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Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.
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Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. PubMed.
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6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. PubMed.
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The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. PubMed.
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6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed.
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6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mimics active conformation of tyrosine in opioid peptides. ChEMBL.
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6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives and Analogs: A Synthetic and Pharmacological Overview
An In-Depth Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized subset: 6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its analogs. The presence of the 6-methoxy group often enhances interaction with biological targets, while the C3-carboxylic acid provides a versatile handle for synthetic modification.[1][3] We will explore the critical synthetic pathways, delve into the diverse pharmacological applications, and analyze the structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a technical resource for researchers engaged in their study and development.
The Strategic Importance of the 6-Methoxy-THIQ-3-Carboxylic Acid Core
The THIQ nucleus is a fundamental component of numerous isoquinoline alkaloids, many of which exhibit significant biological activity.[4][5] These alkaloids are typically biosynthesized from amino acids like tyrosine or phenylalanine.[6] The 6-methoxy-THIQ-3-carboxylic acid core can be considered a constrained analog of phenylalanine, a feature that medicinal chemists exploit to design peptide mimetics and small molecules with improved receptor binding and selectivity.[1][7] Its rigid bicyclic structure is instrumental in orienting substituents for optimal interaction with biological targets, leading to applications ranging from anticancer and neuroprotective agents to potent modulators of multidrug resistance in tumors.[8][9][10]
Foundational Synthetic Strategies
The construction of the THIQ skeleton is a well-established field, with several classical and modern methods available to the synthetic chemist. The choice of method is often dictated by the desired substitution pattern and stereochemistry.
Core Scaffold Synthesis: Classical Approaches
Two of the most venerable and widely used methods for synthesizing the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[11] The presence of electron-donating groups on the aromatic ring, such as a methoxy group, facilitates the cyclization step.[2] This is often the preferred method for generating C1-substituted THIQs.
-
Bischler-Napieralski Cyclization: This two-step process begins with the acylation of a β-phenylethylamine, followed by cyclization using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[2] Subsequent reduction with reagents like sodium borohydride (NaBH₄) yields the final THIQ product. This method is particularly useful for synthesizing N-substituted and C1-unsubstituted THIQs.[2]
Advanced and Asymmetric Synthetic Routes
For therapeutic applications, controlling the stereochemistry at the C1 and C3 positions is often critical. Modern synthetic methods have been developed to achieve high levels of diastereoselectivity.
-
Petasis Reaction & Pomeranz–Fritsch–Bobbitt Cyclization: A powerful combination for the diastereoselective synthesis of THIQ-1-carboxylic acids involves the multi-component Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization.[12][13][14] This approach allows for the construction of chiral THIQ derivatives with high enantiomeric purity.[15]
Pharmacological Applications and Structure-Activity Relationships (SAR)
Derivatives of 6-methoxy-THIQ-3-carboxylic acid have demonstrated a remarkable breadth of biological activities. The SAR often hinges on the nature and position of substituents on the nitrogen atom (N2), the C1 position, and modifications of the C3-carboxylic acid.
Multidrug Resistance (MDR) Reversal
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp).[16] Certain 6,7-dimethoxy-THIQ derivatives, structurally related to known P-gp modulators like elacridar and tariquidar, have shown potent activity in reversing this resistance.[10]
SAR Insights for P-gp Inhibition:
-
N2-Substituent: A long chain terminating in an aromatic group, such as a phenethyl group, is often beneficial.[17]
-
C3-Functionality: Amide derivatives at the C3 position tend to be more potent P-gp modulators than the corresponding ester analogs.[17]
-
Aromatic Moiety: The nature of the aryl group linked to the core structure significantly impacts activity, with moieties like 2,2-bis(4-methoxyphenyl) showing exceptionally high potency.[16][17]
| Compound Series | C3-Functionality | N2-Substituent | P-gp EC₅₀ (µM) | Reference |
| Series I (Amide) | Amide | Phenethyl-aryl | 0.30 - 1.04 | [17] |
| Series II (Ester) | Ester | Phenethyl-aryl | 0.33 - 10.0 | [17] |
| Series III (Amine) | Alkylamine | Phenethyl-aryl | Potent Modulators | [17] |
Anticancer and Anti-Angiogenesis Activity
The THIQ scaffold is present in several natural antitumor antibiotics.[2] Synthetic analogs have been developed that exhibit potent anticancer and anti-angiogenesis properties.[18] For instance, certain derivatives have shown significant inhibitory activity against Kirsten rat sarcoma (KRas) protein, a key driver in many cancers, particularly colorectal cancer.[18] Others have been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[19]
-
Key Finding: A THIQ derivative bearing a 4-chlorophenyl group (GM-3-18) exhibited significant KRas inhibition against multiple colon cancer cell lines, with IC₅₀ values ranging from 0.9 µM to 10.7 µM.[18]
-
Anti-Angiogenesis: Another derivative, GM-3-121, showed potent anti-angiogenesis activity with an IC₅₀ of 1.72 µM.[18]
Neurological Disorders
The structural similarity of THIQs to dopamine and other neurotransmitters makes them attractive candidates for treating neurological diseases. Derivatives of THIQ-3-carboxylic acid have been investigated for their potential in treating dopaminergic nerve diseases, most notably Parkinson's disease.[9] Additionally, related decahydroisoquinoline-3-carboxylic acids have been identified as potent and selective antagonists of the AMPA receptor, a target for treating neuroexcitatory conditions.[20]
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for a key synthesis and a representative biological assay.
Protocol 1: Synthesis of an N-Substituted 6-Methoxy-THIQ-3-Carboxamide Derivative
This protocol outlines a general procedure based on the Bischler-Napieralski reaction followed by N-alkylation and amidation, a common sequence for creating derivatives studied for MDR reversal.[17]
Step 1: Bischler-Napieralski Cyclization
-
To a solution of N-acyl-3-methoxyphenylethylamine (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the mixture and carefully pour it onto crushed ice. Basify with a concentrated ammonium hydroxide solution until pH > 9.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.
Step 2: Reduction to THIQ
-
Dissolve the crude intermediate from Step 1 in methanol.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by adding water, and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 6-methoxy-THIQ core.
Step 3: N-Alkylation & Amidation (Example)
-
Combine the 6-methoxy-THIQ (1.0 eq), an appropriate bromo-alkyl-aryl compound (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Heat the mixture at 80 °C for 12-18 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate. Purify by column chromatography to obtain the N-alkylated THIQ-ester (assuming starting material was an ester).
-
For amidation, hydrolyze the ester to the carboxylic acid using LiOH.
-
Couple the resulting acid with a desired amine using a standard peptide coupling agent like EDCI/DMAP to yield the final amide derivative.[17]
Protocol 2: Workflow for In Vitro P-glycoprotein (P-gp) Inhibition Assay
This workflow describes a common cell-based assay using a fluorescent P-gp substrate like Calcein-AM to quantify the inhibitory activity of test compounds.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for drug discovery. The synthetic versatility of the core allows for fine-tuning of physicochemical and pharmacological properties. Current research has established these compounds as potent anticancer agents, effective MDR reversers, and promising candidates for neurological therapies.[8][9][17]
Future research should focus on developing more stereoselective synthetic routes to access enantiomerically pure compounds, as biological activity is often stereospecific. Further exploration of the SAR, aided by computational modeling and molecular docking, could lead to the design of next-generation derivatives with enhanced potency and selectivity for specific targets like KRas or various ABC transporters.[10][18] The continued investigation of this remarkable scaffold is poised to deliver novel therapeutic agents for some of medicine's most pressing challenges.
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- Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases. (n.d.).
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A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of this important heterocyclic compound through detailed spectroscopic analysis and provides field-proven insights into data acquisition and interpretation.
Introduction: The Significance of Tetrahydroisoquinolines in Medicinal Chemistry
1,2,3,4-Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in modern drug discovery, appearing in numerous natural products and forming the core of many synthetic pharmaceuticals.[1] Their rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making them ideal for targeting specific biological receptors with high affinity and selectivity.[1] The constrained analog of phenylalanine, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a particularly important building block in the design of peptide-based drugs and other biologically active molecules.[2] The methoxy-substituted analogue, this compound, is of significant interest for its potential applications in the development of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and further derivatization in drug development pipelines.
Molecular Structure and Analytical Workflow
A logical and systematic approach is crucial for the complete spectroscopic characterization of a molecule. The following workflow outlines the key steps from sample preparation to data integration.
Caption: A generalized workflow for the spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[3] The electron-donating methoxy group at the 6-position will influence the chemical shifts of the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-5 |
| ~6.7-6.9 | dd | 1H | H-7 |
| ~6.6-6.8 | d | 1H | H-8 |
| ~4.0-4.2 | m | 2H | H-1 |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.5-3.7 | m | 1H | H-3 |
| ~3.0-3.2 | m | 2H | H-4 |
| - | br s | 1H | -NH |
| - | br s | 1H | -COOH |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on established ranges for substituted tetrahydroisoquinolines and carboxylic acids.[4]
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -COOH |
| ~158-160 | C-6 |
| ~130-135 | C-4a |
| ~125-130 | C-8a |
| ~115-120 | C-5 |
| ~110-115 | C-7 |
| ~110-115 | C-8 |
| ~55-60 | -OCH₃ |
| ~50-55 | C-3 |
| ~40-45 | C-1 |
| ~25-30 | C-4 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical to ensure solubility and to avoid exchange of the labile -NH and -COOH protons with deuterium, if their observation is desired.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]
-
Tune and shim the probe to the lock frequency of the deuterated solvent to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, amine, and aromatic ether moieties.
Predicted IR Spectral Data
The predicted IR absorption bands are based on the typical ranges for the functional groups present in the molecule.[6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |
| ~3300 | Medium | N-H stretch (secondary amine) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid, dimer) |
| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
-
Sample Preparation (Thin Solid Film Method): [9]
-
Dissolve a small amount (a few milligrams) of the solid compound in a volatile solvent like methylene chloride or acetone.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[10]
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 208.0923 | [M+H]⁺ (Calculated for C₁₁H₁₄NO₃⁺) |
| 206.0766 | [M-H]⁻ (Calculated for C₁₁H₁₂NO₃⁻) |
| 162.0817 | [M+H - HCOOH]⁺ (Loss of formic acid) |
Proposed Fragmentation Pathway
A common fragmentation pathway for tetrahydroisoquinolines involves the cleavage of the bonds beta to the nitrogen atom. For this compound, a characteristic loss of formic acid from the protonated molecular ion is anticipated.
Caption: A simplified proposed fragmentation pathway for the protonated molecule.
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
-
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: Typically 3-5 kV.[10]
-
Nebulizing Gas Flow: Adjust to obtain a stable spray.
-
Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to determine the molecular weight.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.[11]
-
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted data and standardized protocols outlined in this guide offer a robust framework for researchers in the field of drug discovery and development to confidently identify and assess the purity of this valuable synthetic intermediate. Adherence to these methodologies ensures the generation of high-quality, reproducible data, which is fundamental to advancing pharmaceutical research.
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A Technical Guide to the Physicochemical Properties and Applications of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Analogs
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural alkaloids and its ability to interact with a wide array of biological targets.[1][2][3] This guide focuses on a specific and highly valuable derivative, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Due to the extensive body of research and data availability, this whitepaper will heavily reference its close analog, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , as its properties and applications are well-documented and provide a comprehensive model for understanding this class of compounds. These molecules serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and have demonstrated significant potential in therapeutic areas, most notably in oncology.[4][5][6]
This document provides researchers, scientists, and drug development professionals with an in-depth overview of the compound's physicochemical properties, synthesis, biological significance, and analytical characterization.
Physicochemical Profile
The compound's structure, featuring a hydrophilic carboxylic acid and a basic secondary amine, imparts amphoteric properties, making its behavior highly pH-dependent. The methoxy group(s) on the aromatic ring significantly influences its electronic properties and metabolic stability. The physicochemical data, primarily for the 6,7-dimethoxy analog, are summarized below.
Table 1: Physicochemical Properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
| Property | Value | Source(s) |
| IUPAC Name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [7] |
| CAS Number | 76824-86-7 | [7][8] |
| Molecular Formula | C₁₂H₁₅NO₄ | [7][8][9] |
| Molecular Weight | 237.25 g/mol | [7][8][10] |
| Exact Mass | 237.10010796 Da | [7] |
| Melting Point | 280-285 °C (hydrochloride salt) | [10] |
| Boiling Point | 434.8 ± 45.0 °C (Predicted) | [11] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [11] |
| XLogP3 | -1.4 | [7] |
| pKa (Predicted) | 2.15 ± 0.20 (Carboxylic Acid) | [11] |
| Topological Polar Surface Area | 67.8 Ų | [7] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents, a favorable trait for bioavailability and formulation. The presence of both acidic (carboxylic acid) and basic (amine) functional groups allows for salt formation, which is commonly exploited to improve solubility and stability, as seen with the hydrochloride salt.[10][12][13]
Synthesis and Chemical Reactivity
The construction of the tetrahydroisoquinoline core is most classically and efficiently achieved via the Pictet-Spengler reaction .[14][15] This powerful cyclization strategy has remained a mainstay in alkaloid and heterocyclic synthesis since its discovery in 1911.[14][16]
Causality of the Pictet-Spengler Reaction: The reaction's success hinges on the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone).[17] The acid catalyst is crucial as it protonates the intermediate Schiff base to form a highly electrophilic iminium ion.[15][18] This increased electrophilicity is the driving force that enables the electron-rich aromatic ring to attack the iminium carbon in a 6-endo-trig cyclization, thereby forming the heterocyclic ring.[16][17] The presence of electron-donating groups, such as the methoxy substituents on the aromatic ring, enhances the ring's nucleophilicity, facilitating the cyclization under milder conditions.[16]
Caption: Generalized workflow of the Pictet-Spengler reaction for THIQ synthesis.
Other synthetic methodologies, such as the Pomeranz–Fritsch–Bobbitt cyclization and the Petasis reaction, have also been employed to generate chiral THIQ derivatives.[1][2][19][20][21]
Significance in Drug Discovery and Development
The rigid scaffold of THIQ-3-carboxylic acid derivatives makes them ideal for orienting substituents in three-dimensional space to achieve high-affinity interactions with biological targets.
Anticancer Activity via IL-6/JAK/STAT3 Pathway Inhibition
A significant body of research highlights the potent antiproliferative activity of 6,7-dimethoxy-THIQ-3-carboxylic acid in various cancer models, including colorectal and hepatocellular carcinoma.[5][6][22] The primary mechanism of action involves the targeted disruption of the Interleukin-6 (IL-6) signaling cascade.[22]
In many cancers, the IL-6/JAK/STAT3 pathway is hyperactivated, driving tumor cell proliferation, survival, and metastasis while suppressing anti-tumor immunity.[23][24][25][26] 6,7-dimethoxy-THIQ-3-carboxylic acid has been shown to attenuate the overexpression of IL-6, JAK2, and STAT3 mRNA.[22] Crucially, it inhibits the IL-6-induced phosphorylation of JAK2 and its downstream target STAT3, effectively blocking the signal transduction that leads to the transcription of pro-survival genes.[22]
Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway by the THIQ derivative.
Dual Inhibition of Bcl-2 and Mcl-1
Beyond the IL-6 pathway, derivatives of THIQ-3-carboxylic acid have been specifically designed as inhibitors of anti-apoptotic proteins from the Bcl-2 family.[27] Certain cancers rely on proteins like Bcl-2 and Mcl-1 to evade programmed cell death. A study demonstrated that rationally designed THIQ derivatives could achieve potent dual binding affinity for both Bcl-2 and Mcl-1, leading to the induction of apoptosis in cancer cells. This dual-targeting approach is a promising strategy to overcome resistance mechanisms associated with inhibiting only a single Bcl-2 family member.
Analytical and Spectroscopic Characterization Protocols
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.[28][29][30][31]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and confirm the molecular structure.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD).
-
¹H NMR Acquisition: Record the proton NMR spectrum. Expected signals include:
-
Two singlets in the aromatic region (~6.5-7.0 ppm) for the protons on the benzene ring.
-
Two singlets around 3.7-3.9 ppm corresponding to the two methoxy groups (-OCH₃).[31]
-
A series of multiplets in the aliphatic region (~2.8-4.5 ppm) for the protons of the tetrahydroisoquinoline core.
-
A broad singlet for the amine (N-H) proton, which may exchange with D₂O.
-
-
¹³C NMR Acquisition: Record the carbon NMR spectrum. This will confirm the presence of the correct number of carbon atoms, including signals for the carbonyl carbon (~170-175 ppm), aromatic carbons, methoxy carbons (~55-60 ppm), and aliphatic carbons.[32]
-
Data Processing: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H NMR signals to verify proton counts.
-
Protocol: Infrared (IR) Spectroscopy
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹.
-
C-H Stretch: Sharp peaks around 3000-2850 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp band between 1760-1690 cm⁻¹.
-
C-O Stretch (Carboxylic Acid/Ether): Bands in the 1320-1210 cm⁻¹ region.
-
-
Protocol: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6][33]
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis:
-
In positive mode, look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the compound's molecular weight +1.
-
In negative mode, look for the deprotonated molecular ion [M-H]⁻.
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass and elemental formula.[33]
-
-
Conclusion
This compound and its well-studied dimethoxy analog represent a class of molecules with immense value for pharmaceutical research. Their robust and versatile synthesis, combined with a rigid scaffold amenable to rational design, makes them powerful starting points for drug discovery campaigns. The demonstrated biological activity, particularly the potent and specific inhibition of the oncogenic IL-6/JAK/STAT3 pathway, underscores their therapeutic potential. The detailed analytical protocols provided herein offer a self-validating framework for researchers to synthesize and characterize these compounds, paving the way for the development of novel and effective therapeutics.
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Yu, H., Lee, H., Herrmann, A., Buettner, R., & Jove, R. (2014). Targeting the Interleukin-6/Jak/Stat Pathway in Human Malignancies. PMC. [Link]
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Wang, Y., et al. (2022). The role of IL-6/JAK2/STAT3 signaling pathway in cancers. PMC. [Link]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
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National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]
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Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
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Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
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apicule. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)- (CAS No: 103733-66-0) API Intermediate Manufacturers. [Link]
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Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. OUCI. [Link]
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ResearchGate. (2023). (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1). [Link]
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ResearchGate. (2023). (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]
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Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. [Link]
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Autech Industry Co.,Limited. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. [Link]
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Kumar, P., et al. (2017). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. PMC. [Link]
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Kumar, P., et al. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. PubMed. [Link]
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ResearchGate. (2017). (PDF) 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. [Link]
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FLORE. (n.d.). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. [Link]
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ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. [Link]
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Blanarikova, I., et al. (2005). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Collection of Czechoslovak Chemical Communications. [Link]
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Al-Ostath, A. I., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]
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Autech Industry Co.,Limited. (n.d.). 6,7-dimethoxy-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid phenylmethyl ester hydrochloride. [Link]
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A Technical Guide to the Discovery and Isolation of Tetrahydroisoquinoline Alkaloids
Abstract
The tetrahydroisoquinoline (THIQ) alkaloids represent one of the largest and most structurally diverse families of natural products, exhibiting a remarkable range of pharmacological activities that have positioned them at the forefront of drug discovery and medicinal chemistry.[1][2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the methodologies for discovering and isolating these valuable compounds. We traverse the historical context of their discovery, delve into the biosynthetic origins that create their structural complexity, and present a detailed, field-proven framework for their extraction, purification, and structural elucidation. The narrative emphasizes the causality behind experimental choices, integrating classical techniques with modern advancements to provide a robust, self-validating workflow from raw biomass to purified, characterized molecules.
Part 1: The Genesis of a Pharmacophore: Historical Context and Biological Significance
The story of isoquinoline alkaloids begins not in a pristine forest, but with the industrial byproduct of coal tar, from which isoquinoline itself was first isolated in 1885.[3] However, the true pharmacological potential was unlocked with the discovery of the reduced 1,2,3,4-tetrahydroisoquinoline scaffold in natural sources. This core structure is the backbone of thousands of alkaloids found widely in nature, particularly in plant families such as Papaveraceae, Berberidaceae, and Cactaceae.[1][4]
THIQ alkaloids are not mere chemical curiosities; they are potent bioactive agents. Their diverse biological activities include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, making them a cornerstone of both traditional medicine and modern pharmaceutical research.[5][6][7] The intricate stereochemistry and functional group diversity of these molecules, arising from their unique biosynthesis, present both a challenge and an opportunity for natural product chemists.
Part 2: Nature's Blueprint: The Biosynthesis of THIQ Alkaloids
Understanding the biosynthetic pathway of THIQ alkaloids is fundamental to appreciating their structural diversity and informs the strategies for their isolation. The vast majority of these compounds originate from the amino acid L-tyrosine. A key convergence in the pathway involves the condensation of two tyrosine-derived units: dopamine and 4-hydroxyphenylacetaldehyde.
This crucial step, a Pictet-Spengler reaction, is catalyzed by the enzyme norcoclaurine synthase (NCS) to form the foundational THIQ, (S)-norcoclaurine.[4] Subsequent enzymatic modifications—including hydroxylations, O-methylations, N-methylations, and oxidative phenol coupling—generate a vast array of complex structures from this common precursor. The intermediate (S)-reticuline, for example, is a critical branch point leading to numerous subclasses, including the aporphines and bisbenzylisoquinolines.[1][4]
Part 3: From Plant to Profile: Extraction Methodologies
The initial extraction is a critical step that dictates the efficiency and purity of the isolated alkaloids. The fundamental principle guiding alkaloid extraction is their basic nature, owing to the nitrogen atom(s) in their structure.[8] This allows for selective separation from neutral and acidic plant metabolites through acid-base manipulation.
The Foundational Principle: Acid-Base Extraction
Alkaloids typically exist in plants as salts of organic acids, which are soluble in water or aqueous alcohols.[9][10] By treating the plant material with a base (e.g., lime, ammonia), these salts are converted into their free base form. Free bases are generally soluble in non-polar organic solvents (e.g., chloroform, ether) and poorly soluble in water.[8][11] This differential solubility is the cornerstone of the classic Stas-Otto method and its modern variants.[8][10] The process allows for the selective transfer of alkaloids from an aqueous/plant matrix into an organic phase, leaving behind polar impurities like sugars and proteins.
General Extraction & Isolation Workflow
The path from raw plant material to a purified THIQ alkaloid is a multi-stage process designed to systematically remove non-target compounds and resolve complex mixtures.
Protocol 1: General Acid-Base Extraction of THIQs from Plant Material
This protocol is a robust, field-proven method adapted from classical techniques.[8][12][13]
-
Preparation & Defatting:
-
Dry the plant material (e.g., roots, stems) at 40-50°C and grind it into a fine powder to maximize surface area.[11]
-
Soxhlet extract the powdered material with a non-polar solvent (e.g., n-hexane or petroleum ether) for 6-8 hours.
-
Causality: This step is crucial for removing fats, oils, waxes, and terpenes that can interfere with subsequent liquid-liquid partitioning and chromatography.[12] Discard the non-polar extract.
-
-
Basification and Extraction of Free Bases:
-
Air-dry the defatted plant material. Moisten it with a 10% ammonia (NH₄OH) solution until it is damp and has a pH of 9-10.
-
Causality: The alkaline environment converts the alkaloid salts present in the plant into their free base form, rendering them soluble in organic solvents.[10]
-
Extract the basified material with a moderately polar solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) multiple times (e.g., 3 x 500 mL for 100 g of material) until the extract tests negative with Dragendorff's reagent.
-
-
Conversion to Salts and Wash:
-
Combine the organic extracts and partition them against an acidic aqueous solution (e.g., 5% HCl or H₂SO₄).
-
Causality: The alkaloids, now in the organic phase as free bases, react with the acid to form hydrochloride or sulfate salts. These salts are highly soluble in the aqueous layer and insoluble in the organic layer. This transfers the alkaloids back into the aqueous phase, leaving many neutral impurities behind in the organic phase.[8]
-
Separate and collect the aqueous layer. Repeat the acid extraction on the organic layer to ensure complete transfer.
-
-
Liberation and Final Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath and carefully make them alkaline (pH 9-10) by the dropwise addition of concentrated NH₄OH. The free base alkaloids will often precipitate.
-
Extract this alkaline aqueous solution again with CH₂Cl₂ or CHCl₃ (3x volume).
-
Causality: This final transfer back into an organic solvent serves as a powerful purification and concentration step.
-
-
Drying and Concentration:
-
Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
-
Modern Extraction Techniques
While traditional methods are effective, modern techniques offer significant improvements in efficiency, speed, and solvent consumption.
| Technique | Principle | Advantages | Considerations |
| Soxhlet Extraction | Continuous solid-liquid extraction with fresh, hot solvent. | Exhaustive extraction. | Time-consuming, large solvent volume, potential thermal degradation of sensitive compounds.[14] |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic waves create cavitation bubbles, disrupting cell walls.[15] | Fast, reduced solvent use, operates at lower temperatures, improved efficiency.[14] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and plant matrix, causing cell rupture.[15] | Extremely rapid, highly efficient, significantly less solvent needed.[14] | Risk of overheating, requires non-metallic vessels. |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperatures and pressures to increase solvent extraction power.[14] | Fast, automated, low solvent consumption, high efficiency. | High initial equipment cost. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. | "Green" solvent, highly selective by tuning pressure/temperature. | High equipment cost, best for non-polar to moderately polar compounds. |
Part 4: Resolving Complexity: Isolation and Purification
The crude extract is a complex mixture of multiple alkaloids and residual impurities. Chromatography is the indispensable tool for resolving this mixture into individual, pure compounds.[16]
Column Chromatography (CC)
Column chromatography is the workhorse for the bulk separation of crude alkaloid extracts.[17] The choice of stationary phase (the adsorbent) and mobile phase (the eluent) is critical.
-
Stationary Phases:
-
Silica Gel (SiO₂): The most common choice for normal-phase chromatography. It is slightly acidic and separates compounds based on polarity. More polar compounds adsorb more strongly and elute later.[9][18]
-
Alumina (Al₂O₃): Can be basic, neutral, or acidic. Basic alumina is particularly useful for separating basic compounds like alkaloids, as it can prevent the "tailing" often seen on silica gel.
-
Ion Exchange Resins: Strong Cation Exchange (SCX) resins are highly effective for a "catch-and-release" purification strategy. The crude extract is loaded in an acidic solution, causing the basic alkaloids to become cationic and bind to the resin. Neutral and acidic impurities are washed away. The bound alkaloids are then released by eluting with a basic solution (e.g., methanol with ammonia).[19]
-
Protocol 2: Isolation of THIQ Alkaloids by Silica Gel Column Chromatography
-
Column Packing:
-
Select a glass column with an appropriate diameter-to-length ratio (e.g., 1:10 to 1:20).
-
Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane or the initial mobile phase).
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract (e.g., 1 g) in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., CH₂Cl₂).
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.
-
Causality: Dry loading ensures the sample is applied as a narrow, concentrated band, which is essential for achieving good separation.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% CH₂Cl₂) and gradually increase the polarity by adding a more polar solvent (e.g., methanol, MeOH). This is known as a gradient elution. A typical gradient might be CH₂Cl₂ -> CH₂Cl₂:MeOH (99:1) -> CH₂Cl₂:MeOH (98:2), and so on.
-
Causality: The gradient elution allows less polar compounds to elute first, followed by progressively more polar alkaloids as the solvent strength increases. This provides better resolution for complex mixtures.[18]
-
-
Fraction Collection & Analysis:
-
Collect the eluate in a series of numbered test tubes.
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a silica gel TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent.
-
Combine fractions that show identical TLC profiles (same spots with the same Rf values).
-
-
Concentration:
-
Evaporate the solvent from the combined, purified fractions to obtain the semi-pure or pure alkaloid.
-
High-Performance Liquid Chromatography (HPLC)
For final purification and analytical quantification, HPLC is the method of choice due to its superior resolution and sensitivity.[17][20]
| Parameter | Typical Conditions for THIQ Alkaloids | Rationale |
| Mode | Reversed-Phase (RP-HPLC) | Most common and versatile. Separates compounds based on hydrophobicity. |
| Stationary Phase | C18 (Octadecylsilane) bonded to silica particles (3-5 µm). | Provides excellent hydrophobic retention for a wide range of alkaloids. |
| Mobile Phase | Acetonitrile or Methanol mixed with an aqueous buffer. | The organic solvent is the "strong" eluting solvent. |
| Mobile Phase Additive | Phosphoric acid, formic acid, or triethylamine (TEA).[21] | Acidic additives protonate the alkaloid's nitrogen, preventing interaction with residual silanols on the stationary phase and resulting in sharp, symmetrical peaks.[20] |
| Detection | UV/Vis Diode Array Detector (DAD) at ~230 and 280 nm. | The aromatic rings of THIQs have strong UV absorbance in this region.[22] |
Part 5: The Moment of Truth: Structural Elucidation
Once a compound has been isolated in pure form, its chemical structure must be unequivocally determined. This is achieved by combining data from several spectroscopic techniques.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (from the molecular ion peak, e.g., [M+H]⁺ in ESI-MS) and its elemental formula (from high-resolution MS). Tandem MS (MS/MS) fragments the molecule, providing crucial information about its substructures and connectivity.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H-NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.[22]
-
¹³C-NMR: Shows the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).[22][24]
-
2D-NMR (COSY, HMQC/HSQC, HMBC): These experiments reveal correlations between atoms, allowing the chemist to piece together the complete carbon-hydrogen framework of the molecule.
-
-
X-ray Crystallography: When a suitable single crystal of the pure compound can be grown, X-ray diffraction provides an unambiguous 3D structure, establishing the absolute stereochemistry.[24][25]
Part 6: Conclusion and Future Perspectives
The discovery and isolation of tetrahydroisoquinoline alkaloids remain a vibrant and essential field within natural product chemistry and drug development. While the foundational principles of acid-base extraction and chromatographic separation are timeless, the integration of modern, efficient technologies like UAE, MAE, and advanced HPLC/MS platforms has revolutionized the pace of discovery. The continued exploration of biodiversity, coupled with these powerful analytical tools, ensures that the remarkable THIQ scaffold will continue to provide novel lead compounds for the medicines of the future.
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Chemical Science. (2019). Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. RSC Publishing. Available at: [Link]
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Kainz, Q. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). Semantic Scholar. Available at: [Link]
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A Technical Guide to the Pharmacological Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: An Inferential Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-MeO-THICA). Due to a notable scarcity of direct experimental data for this specific molecule, this document employs an inferential approach, drawing upon the robust pharmacological evidence available for structurally analogous compounds, particularly its close relative, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1). By examining the established biological activities of the broader tetrahydroisoquinoline (THIQ) scaffold and considering the structure-activity relationships (SAR) of related derivatives, we project a potential pharmacological landscape for 6-MeO-THICA. This guide is intended to serve as a foundational resource for researchers, stimulating targeted investigation into its therapeutic potential.
Introduction: The Tetrahydroisoquinoline Scaffold and the Unexplored Potential of 6-MeO-THICA
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] THIQ derivatives have been shown to interact with a variety of biological targets, leading to effects such as neuro-modulation, anti-cancer activity, and reversal of multidrug resistance.[2][3][4]
While extensive research has been conducted on various substituted THIQs, this compound remains a largely uncharacterized molecule. This guide will construct a theoretical pharmacological profile for 6-MeO-THICA by leveraging the well-documented activities of its close structural analogs. The primary comparator for this analysis is 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1), a compound with demonstrated antiproliferative properties.[5][6]
The core hypothesis of this guide is that the pharmacological profile of 6-MeO-THICA will be influenced by:
-
The inherent properties of the THIQ core.
-
The electronic and steric effects of the 6-methoxy substitution.
-
The presence of the 3-carboxylic acid moiety.
Inferred Pharmacological Profile Based on Analog Data
Predicted Antiproliferative and Anticancer Activity
The most compelling predicted activity for 6-MeO-THICA is in the realm of oncology, based on the known effects of the 6,7-dimethoxy analog, M1.
Evidence from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1):
-
Hepatocellular Carcinoma: M1 has been shown to attenuate hepatocellular carcinoma in rat models.[5][7][8] It exhibits a protective action on the liver and restores normal tissue arrangement.[5][8]
-
Colon Carcinogenesis: M1 has also demonstrated efficacy in attenuating colon carcinogenesis by blocking IL-6 mediated signals.[6] It reduces the concentration of IL-6 and down-regulates the overexpression of IL-6, JAK2, and STAT3 mRNA.[6]
-
In Vitro Antiproliferation: M1 has shown potent antiproliferative action against human hepatoma (Huh-7) cells in vitro.[5][7]
Postulated Mechanism for 6-MeO-THICA:
Given the structural similarity, it is plausible that 6-MeO-THICA possesses similar antiproliferative properties. The absence of the 7-methoxy group may modulate the potency and selectivity of this activity. The underlying mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the IL-6/JAK/STAT pathway.
Experimental Workflow: In Vitro Cytotoxicity Assay
To validate the predicted antiproliferative activity, a foundational experiment would be an in vitro cytotoxicity assay.
Caption: Workflow for determining the in vitro cytotoxicity of 6-MeO-THICA.
Potential Neurological and Neuro-modulatory Effects
The THIQ scaffold is well-known for its interaction with the central nervous system. Endogenous THIQs are present in the mammalian brain and are suspected to play physiological roles.[9]
General Neurological Activities of THIQs:
-
Dopamine Receptor Interaction: Some THIQs act as antagonists of the agonistic conformation of dopamine receptors.[9][10] This suggests a potential role as regulators of the dopaminergic system.[9]
-
NMDA Receptor Modulation: Certain THIQ derivatives are positive allosteric modulators of NMDA receptors, with some showing selectivity for GluN2B-containing receptors.[11]
-
Neurotoxicity: It is important to note that some THIQs, such as tetrahydropapaveroline (THP), have been implicated in neurotoxic effects, potentially contributing to conditions like Parkinson's disease through the generation of reactive oxygen species.[12][13][14]
Predicted Neurological Profile of 6-MeO-THICA:
The presence of the 6-methoxy group could influence the affinity and selectivity of 6-MeO-THICA for various CNS receptors. It is plausible that this compound could exhibit modulatory effects on dopaminergic or glutamatergic neurotransmission. Further investigation is warranted to determine if it possesses neuroprotective or, conversely, neurotoxic properties.
Signaling Pathway: Potential Dopaminergic Modulation
Caption: Postulated antagonistic interaction of 6-MeO-THICA with the D2 receptor signaling cascade.
Interaction with ABC Transporters and Multidrug Resistance
Derivatives of 6,7-dimethoxy-THIQ have been investigated as modulators of P-glycoprotein (P-gp), an ABC transporter involved in multidrug resistance (MDR) in cancer.[3][15][16]
Structure-Activity Relationship Insights:
-
Studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown that both amide and ester analogs can interact with P-gp.[3][15]
-
The nature of the substituents on the THIQ core and its side chains influences the potency and selectivity for different ABC transporters like P-gp, MRP-1, and BCRP.[3][15]
Potential Role of 6-MeO-THICA in MDR:
Based on these findings, 6-MeO-THICA could potentially act as a modulator of P-gp or other ABC transporters. This suggests a possible application as a chemosensitizer in combination with conventional anticancer drugs to overcome MDR.
Quantitative Data from Analog Studies
While no direct quantitative data exists for 6-MeO-THICA, the following table summarizes key findings for related compounds to provide a reference for potential efficacy.
| Compound/Derivative Class | Biological Target/Assay | Potency (EC50/IC50) | Reference |
| 6,7-Dimethoxy-2-phenethyl-THIQ amides | P-glycoprotein (P-gp) modulation | 0.30 - 1.04 µM | [15][16] |
| 6,7-Dimethoxy-2-phenethyl-THIQ esters | P-glycoprotein (P-gp) modulation | 0.33 - 10 µM | [15] |
| 6,7-Dimethoxy-THIQ derivatives | Sigma-2 Receptor Binding (Ki) | 5 - 6 nM | [4] |
| Decahydroisoquinoline-3-carboxylic acids | NMDA Receptor Antagonism | 0.15 - 1.39 µM | [17] |
Detailed Methodologies for Future Investigation
To transition from an inferred to an evidence-based pharmacological profile, the following experimental protocols are recommended.
Protocol: Sigma-2 Receptor Binding Assay
Given that 6,7-dimethoxy-THIQ derivatives show high affinity for the sigma-2 receptor, which is overexpressed in many cancer cells, this is a high-priority target for investigation.[4]
Objective: To determine the binding affinity (Ki) of 6-MeO-THICA for the sigma-2 receptor.
Materials:
-
Membrane preparations from cells expressing sigma-2 receptors (e.g., human liver Huh-7 cells).
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of a sigma-1 selective ligand.
-
Test compound: 6-MeO-THICA.
-
Non-specific binding control: Haloperidol.
-
Assay buffer.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of 6-MeO-THICA.
-
In a 96-well plate, combine the cell membrane preparation, [³H]DTG, and either buffer, 6-MeO-THICA, or haloperidol.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Protocol: In Vivo Xenograft Model for Anticancer Activity
Objective: To evaluate the in vivo anticancer efficacy of 6-MeO-THICA.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Human cancer cells for xenograft (e.g., Huh-7).
-
6-MeO-THICA formulated for in vivo administration.
-
Vehicle control.
-
Positive control (standard chemotherapeutic agent).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (vehicle, 6-MeO-THICA at different doses, positive control).
-
Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data for statistically significant differences in tumor growth between treatment groups.
Conclusion and Future Directions
The pharmacological profile of this compound remains to be experimentally defined. However, a comprehensive analysis of its structural analogs strongly suggests a promising therapeutic potential, particularly in the fields of oncology and neurology. The inferred activities include antiproliferative effects, modulation of multidrug resistance, and interaction with CNS receptors.
The immediate priority for future research should be the synthesis of 6-MeO-THICA and its subsequent evaluation in the in vitro and in vivo models outlined in this guide. Such studies will be crucial in validating the predicted pharmacological profile and determining the therapeutic viability of this novel compound. The structure-activity relationships derived from comparing 6-MeO-THICA with its 6,7-dimethoxy counterpart will provide invaluable insights for the design of next-generation THIQ-based therapeutics.
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A Technical Guide to the Potential Therapeutic Targets of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific derivative, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-MeO-THICA), a compound with significant therapeutic potential owing to its structural similarity to endogenous molecules and other pharmacologically active THIQs. While direct research on 6-MeO-THICA is emerging, this document synthesizes data from closely related analogs to elucidate its most promising therapeutic targets. We explore its potential roles in oncology, neuroprotection, and immunomodulation, detailing the mechanistic rationale for each proposed target. Furthermore, we provide robust, actionable experimental workflows for target validation, designed to guide researchers in drug development and academia. The central hypothesis of this guide is that 6-MeO-THICA acts as a multi-target agent, with primary potential in the inhibition of inflammatory signaling pathways and modulation of glutamatergic neurotransmission.
Introduction to this compound
This compound (6-MeO-THICA) is a heterocyclic compound featuring the THIQ nucleus, a methoxy group at the 6-position, and a carboxylic acid at the 3-position. This unique combination of functional groups suggests several potential biological interactions. The THIQ core is known for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space, making it an ideal scaffold for interacting with biological targets like enzymes and receptors.[1] The carboxylic acid moiety imparts a negative charge at physiological pH, suggesting potential interactions with cationic or polar residues in target proteins, and mimics the structure of amino acids. The methoxy group increases lipophilicity compared to its hydroxyl analog, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier.
The synthesis of the THIQ core is often achieved via the Pictet-Spengler condensation, a reliable method that has been adapted for various derivatives.[2][3] The therapeutic versatility of the THIQ scaffold is well-documented, with derivatives showing anti-cancer, neuroprotective, and anti-inflammatory activities.[2][4][5] This guide will build upon this foundational knowledge to propose specific, testable therapeutic targets for 6-MeO-THICA.
Caption: Chemical Structure of 6-MeO-THICA.
Analysis of Key Potential Therapeutic Targets
Based on the activities of structurally similar compounds, we have identified three high-priority areas for the therapeutic application of 6-MeO-THICA: Oncology, Neuroprotection, and Immunomodulation.
Target Class: Inflammatory Signaling (Oncology)
Rationale: A closely related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has demonstrated significant anti-proliferative activity in models of colorectal and hepatocellular carcinoma.[6][7][8] The primary mechanism identified was the blockade of Interleukin-6 (IL-6) mediated signaling.[6] IL-6 is a pleiotropic cytokine that, upon binding to its receptor, activates the Janus kinase (JAK) / Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Chronic activation of this pathway is a hallmark of many cancers, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.
Proposed Target: JAK/STAT Pathway, specifically targeting STAT3 activation.
Mechanism of Action: It is hypothesized that 6-MeO-THICA, like its dimethoxy analog, interferes with the IL-6 signaling cascade. This could occur through several mechanisms: direct inhibition of JAK2 kinase activity, prevention of STAT3 phosphorylation, or disruption of STAT3 dimerization and subsequent nuclear translocation. The in vivo study on the dimethoxy analog showed it attenuated the overexpression of IL-6, JAK2, and STAT3 mRNA and reduced the phosphorylation of JAK2 and STAT3.[6] This suggests an upstream regulatory effect.
Therapeutic Relevance: A potent and selective inhibitor of the IL-6/JAK/STAT3 pathway would have broad applications in oncology, particularly for inflammation-driven cancers such as colorectal, liver, and pancreatic cancers, as well as certain hematological malignancies.
Caption: Proposed inhibition of the IL-6/JAK/STAT3 pathway by 6-MeO-THICA.
Target Class: Glutamate Receptors (Neuroprotection)
Rationale: The THIQ scaffold is frequently associated with neurological activity. Specifically, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to be neuroprotective by antagonizing the glutamatergic system.[9] This neuroprotection was linked to the inhibition of glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in ischemic stroke. The mechanism involves preventing excessive calcium influx through the N-methyl-D-aspartate (NMDA) receptor.[9][10]
Proposed Target: NMDA Receptor.
Mechanism of Action: 6-MeO-THICA, possessing a rigid scaffold and a carboxylic acid group similar to the glutamate binding site, may act as an antagonist or a negative allosteric modulator of the NMDA receptor.[10][11] 1MeTIQ was shown to inhibit [3H]MK-801 binding, indicating an interaction with the NMDA receptor channel pore.[9] By blocking or modulating the receptor, 6-MeO-THICA could prevent the excessive Ca2+ influx that triggers downstream apoptotic pathways and neuronal death. This is a crucial mechanism for neuroprotection in conditions of ischemic stress or chronic neuroinflammation.[9]
Therapeutic Relevance: An agent that can safely modulate NMDA receptor activity without causing significant psychotomimetic side effects is a major goal in neurology. Such a compound could be disease-modifying in a range of neurodegenerative and psychiatric disorders.
Target Class: Tryptophan Catabolism (Immunomodulation)
Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[12][13] IDO1 is a critical immune checkpoint modulator.[13][14] In the tumor microenvironment, IDO1 expression depletes tryptophan, which is essential for T-cell proliferation, and produces kynurenine metabolites that induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[14] This creates an immunosuppressive environment that allows tumors to evade immune destruction. The structure of 6-MeO-THICA, with its heterocyclic ring system and carboxylic acid, bears some resemblance to tryptophan and known IDO1 inhibitors.
Proposed Target: Indoleamine 2,3-dioxygenase 1 (IDO1).
Mechanism of Action: 6-MeO-THICA is proposed to act as a competitive inhibitor of IDO1, binding to the active site and preventing the metabolism of tryptophan. There are several classes of IDO1 inhibitors, including those that compete with the substrate and those that interact with the heme cofactor.[15][16] Given its structure, 6-MeO-THICA would likely act as a tryptophan-mimetic competitive inhibitor.
Therapeutic Relevance: IDO1 inhibitors are actively being investigated, primarily in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1), to overcome tumor-induced immune tolerance.[14] A novel, potent IDO1 inhibitor could have significant value in immuno-oncology for a wide variety of solid tumors.
Experimental Workflows for Target Validation
To validate the proposed targets, a systematic, multi-step approach is required. The following protocols outline a logical workflow from initial target engagement to functional cellular activity.
Workflow for Target Validation Cascade
This workflow provides a decision-making framework for validating the proposed targets.
Caption: A sequential workflow for validating the therapeutic targets of 6-MeO-THICA.
Protocol: IDO1 Enzyme Inhibition Assay
Objective: To determine if 6-MeO-THICA directly inhibits the enzymatic activity of recombinant human IDO1.
Methodology:
-
Reagents and Materials: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), Methylene Blue, Ascorbic Acid, Catalase, Potassium Phosphate buffer, 96-well UV-transparent microplates, plate reader.
-
Enzyme Activation: Pre-incubate IDO1 enzyme with Methylene Blue and Ascorbic Acid in buffer to ensure the heme cofactor is in the active reduced state.
-
Compound Incubation: Serially dilute 6-MeO-THICA to a range of concentrations (e.g., 1 nM to 100 µM). Add the compound dilutions to the wells of the microplate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Reaction Initiation: Add L-Tryptophan to all wells to initiate the enzymatic reaction. The final reaction volume should be standardized (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Detection: The product of the reaction, N-formylkynurenine, can be detected by its absorbance at 321 nm. Alternatively, it can be chemically converted to kynurenine and measured colorimetrically.
-
Data Analysis: Calculate the percent inhibition for each concentration of 6-MeO-THICA relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: STAT3 Phosphorylation Assay (Western Blot)
Objective: To assess the ability of 6-MeO-THICA to inhibit IL-6-induced STAT3 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line known to have an active IL-6/JAK/STAT pathway (e.g., colorectal cancer line HCT116 or hepatocellular carcinoma line Huh-7) to ~80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Compound Pre-treatment: Treat the cells with various concentrations of 6-MeO-THICA (e.g., 100 nM to 50 µM) for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-6 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Compare the normalized p-STAT3 levels in the compound-treated samples to the IL-6 stimulated vehicle control.
Data Summary and Interpretation
While direct quantitative data for 6-MeO-THICA is not yet publicly available, we can infer potential potency based on related compounds. This table serves as a template for organizing future experimental findings.
| Potential Target | Analog Compound | Assay Type | Reported Potency (IC50/Ki) | Reference |
| JAK/STAT Pathway | 6,7-dimethoxy-THICA | In vivo tumor model | Effective at 10-25 mg/kg | [6] |
| NMDA Receptor | 1-Methyl-THIQ | [3H]MK-801 Binding | Inhibition noted (qualitative) | [9] |
| IDO1 | Tryptophan Analogs | Enzyme Inhibition | Varies (nM to µM range) | [14][15] |
| 6-MeO-THICA | (To be determined) | Enzyme Inhibition | (Expected: Low µM) | - |
| 6-MeO-THICA | (To be determined) | p-STAT3 Western Blot | (Expected: Mid µM) | - |
| 6-MeO-THICA | (To be determined) | NMDA Receptor Binding | (Expected: High µM) | - |
Conclusion and Future Directions
This compound is a promising chemical entity with strong potential for therapeutic development. Based on robust evidence from closely related analogs, the most promising therapeutic targets are components of the IL-6/JAK/STAT3 signaling pathway for applications in oncology and the NMDA receptor for neuroprotective strategies. Furthermore, its structural features suggest it is a viable candidate for development as an IDO1 inhibitor in the field of immuno-oncology.
The immediate next steps should involve the systematic validation of these targets using the workflows outlined in this guide. Initial in vitro screening, including binding and enzyme inhibition assays, will be crucial to confirm the primary mechanism of action. Positive hits should be advanced to cell-based functional assays and subsequently to in vivo disease models to establish efficacy and a preliminary safety profile. Given the multi-target potential, future research should also investigate possible synergistic effects and determine which target is most potently modulated to guide clinical development toward the most relevant disease indications.
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The Antiproliferative Potential of Substituted Tetrahydroisoquinolines: A Technical Guide for Drug Discovery
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] In recent years, significant research has focused on the antiproliferative properties of substituted THIQs, revealing their potential as a promising class of anticancer agents.[2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanism of action of substituted THIQs. We will delve into the causal relationships behind synthetic strategies and experimental designs, providing field-proven insights to empower the rational design of novel and more efficacious THIQ-based therapeutics.
Introduction: The Tetrahydroisoquinoline Scaffold in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in modern medicine. The THIQ framework has emerged as a focal point in this endeavor due to its inherent structural rigidity and amenability to chemical modification, allowing for the fine-tuning of its pharmacological properties.[2] Naturally occurring THIQ alkaloids, such as trabectedin, have demonstrated potent antitumor activity, paving the way for the exploration of synthetic derivatives.[3] The versatility of the THIQ core allows for the strategic placement of various substituents, leading to compounds that can interact with a diverse range of biological targets implicated in cancer progression. This guide will explore the key facets of THIQ-based anticancer drug discovery, from their chemical synthesis to their cellular and molecular mechanisms of action.
Synthetic Strategies: Building the THIQ Core for Anticancer Activity
The rational design of potent THIQ-based antiproliferative agents begins with robust and versatile synthetic methodologies. The choice of synthetic route is critical as it dictates the accessibility of diverse substitution patterns, which in turn governs the biological activity. Two of the most prominent and historically significant methods for constructing the THIQ scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to yield a THIQ. This reaction is widely employed due to its operational simplicity and the broad availability of starting materials. The causality behind its utility in anticancer drug discovery lies in its ability to introduce a substituent at the C1 position of the THIQ nucleus, a key site for modulating biological activity.
-
Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic THIQ product. The choice of the aldehyde or ketone directly determines the nature of the C1-substituent, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, the introduction of aromatic or heteroaromatic moieties at C1 has been shown to be crucial for the antiproliferative activity of many THIQ derivatives.
The Bischler-Napieralski Reaction: An Alternative Route to Dihydroisoquinolines
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. This intermediate can then be readily reduced to the corresponding THIQ.
-
Strategic Advantage: This method is particularly advantageous for the synthesis of THIQs that are unsubstituted at the C1 position. The subsequent reduction of the dihydroisoquinoline intermediate provides a facile entry to a different chemical space compared to the Pictet-Spengler reaction. Variations in the acyl group of the starting amide allow for the introduction of diverse substituents on the nitrogen atom, another critical handle for optimizing antiproliferative potency.
Caption: Key synthetic pathways for constructing the tetrahydroisoquinoline core.
Structure-Activity Relationships (SAR): Decoding the Antiproliferative Potency
The antiproliferative activity of substituted THIQs is exquisitely sensitive to the nature and position of substituents on the scaffold. A thorough understanding of SAR is crucial for the rational design of more potent and selective anticancer agents.
-
Substitution at C1: As mentioned, the C1 position is a critical determinant of activity. The introduction of bulky aromatic groups, often with electron-withdrawing or -donating substituents, can significantly enhance cytotoxicity. For example, a phenyl or substituted phenyl group at C1 is a common feature in many potent THIQ-based anticancer compounds.[4]
-
Substitution on the N-benzyl Group: For N-benzylated THIQs, the substitution pattern on the benzyl ring plays a pivotal role. Methoxy and chloro substitutions have been shown to modulate activity, with the position of the substituent being critical.[5]
-
Substitution on the Benzene Ring of the THIQ Core: Modifications to the aromatic portion of the THIQ nucleus, such as the introduction of hydroxyl, methoxy, or sulfamate groups, can influence both potency and the mechanism of action. For instance, a 6-sulfamoyloxy group has been incorporated to mimic the activity of steroid sulfatase inhibitors, leading to potent antiproliferative effects.
-
Stereochemistry: The stereochemistry at chiral centers within the THIQ scaffold can have a profound impact on biological activity. Enantiomerically pure compounds often exhibit significantly different potencies, highlighting the importance of stereoselective synthesis and evaluation.
In Vitro Evaluation of Antiproliferative Activity: Key Methodologies
The initial assessment of the anticancer potential of newly synthesized THIQ derivatives relies on robust and reproducible in vitro assays. These assays provide critical data on the dose-dependent effects of the compounds on cancer cell viability and proliferation.
Cell Viability and Cytotoxicity Assays: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the substituted THIQ compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under the same conditions as in step 1.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Antiproliferative Activity of Representative THIQ Derivatives
The following table summarizes the IC₅₀ values of several representative substituted THIQ derivatives against a panel of human cancer cell lines, demonstrating their potent antiproliferative activity.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| GM-3-121 | H | H | 4-ethylbenzoyl | MCF-7 (Breast) | 0.43 (as µg/mL) | [3] |
| MDA-MB-231 (Breast) | 0.37 (as µg/mL) | [3] | ||||
| Ishikawa (Endometrial) | 0.01 (as µg/mL) | [3] | ||||
| GM-3-18 | H | H | 4-chlorobenzoyl | Colo320 (Colon) | 1.6-2.6 | [3] |
| DLD-1 (Colon) | 0.9-10.7 | [3] | ||||
| Compound 6d | H | OCH₃ | 4-methoxybenzoyl | MCF-7 (Breast) | 0.43 (as µg/mL) | [5] |
| Ishikawa (Endometrial) | 0.01 (as µg/mL) | [5] | ||||
| Compound 7e | Varies | Varies | Varies | A549 (Lung) | 0.155 | [2] |
| Compound 8d | Varies | Varies | Varies | MCF-7 (Breast) | 0.170 | [2] |
| Compound 13e | Varies | Varies | Varies | C4-2B (Prostate) | Dose-dependent inhibition | [6] |
| 22Rv1 (Prostate) | Dose-dependent inhibition | [6] |
Note: The structures of compounds GM-3-121, GM-3-18, and 6d are based on the tetrahydroisoquinoline scaffold with substitutions as indicated. The specific substitutions for compounds 7e, 8d, and 13e are detailed in the cited references.
Unraveling the Mechanisms of Action: How THIQs Inhibit Cancer Cell Growth
The antiproliferative effects of substituted THIQs are mediated through various mechanisms of action, often involving the modulation of key signaling pathways that are dysregulated in cancer. Understanding these mechanisms is crucial for optimizing drug design and identifying potential biomarkers for patient stratification.
Disruption of Microtubule Dynamics
A significant number of potent THIQ derivatives exert their anticancer effects by interfering with microtubule dynamics.[7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[9] By disrupting the delicate balance between microtubule polymerization and depolymerization, these THIQs can induce mitotic arrest and subsequently trigger apoptosis.[10]
-
Causality of Action: Many THIQs bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This leads to the disassembly of the mitotic spindle, preventing proper chromosome segregation and ultimately leading to cell cycle arrest at the G2/M phase.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[11][12] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[13] Several substituted THIQs have been shown to inhibit the NF-κB signaling pathway, contributing to their antiproliferative activity.
-
Mechanism of Inhibition: These THIQs can interfere with the NF-κB pathway at multiple levels, including the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB dimers. By blocking NF-κB activation, these compounds can downregulate the expression of pro-survival genes and sensitize cancer cells to apoptosis.
Caption: Key signaling pathways targeted by antiproliferative tetrahydroisoquinolines.
Cell Cycle Analysis by Flow Cytometry
To confirm the induction of cell cycle arrest by THIQ derivatives, flow cytometry is the method of choice. This technique allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat them with the THIQ compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion and Future Directions
Substituted tetrahydroisoquinolines represent a versatile and promising scaffold for the development of novel anticancer agents. Their synthetic tractability allows for extensive SAR studies, leading to the identification of compounds with potent antiproliferative activity against a wide range of cancer cell lines. The elucidation of their mechanisms of action, including the disruption of microtubule dynamics and the inhibition of pro-survival signaling pathways like NF-κB, provides a solid foundation for the rational design of next-generation THIQ-based therapeutics.
Future research in this field should focus on:
-
Improving Selectivity: Designing THIQ derivatives that selectively target cancer cells while sparing normal cells to minimize off-target toxicities.
-
Overcoming Drug Resistance: Investigating the efficacy of THIQs in drug-resistant cancer models and exploring their potential in combination therapies.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical and clinical studies to assess their in vivo efficacy and safety profiles.
-
Target Deconvolution: Employing advanced chemical biology and proteomic approaches to identify novel cellular targets of THIQ derivatives.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the substituted tetrahydroisoquinoline scaffold in the fight against cancer.
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Gangapuram, M., Eyunni, S., Zhang, W., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(18), 2505–2511. [Link]
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Bentham Science. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). A schematic diagram depicting the potential role of NF-κB in cancer... Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Microtubule Dynamics and Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of novel Tetrahydroisoquinoline derivatives as potent anti-lung cancer agents: In vitro and In silico studies. Retrieved from [Link]
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Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669–1730. [Link]
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Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
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Yilmaz, V. T., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-13. [Link]
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Lee, E. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]
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ResearchGate. (n.d.). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Retrieved from [Link]
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Orozco-Castañeda, H. J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17357-17370. [Link]
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Bakhite, E. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311306. [Link]
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Das, S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]
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Pujol, M. D., et al. (2018). Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. European Journal of Medicinal Chemistry, 146, 583-596. [Link]
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Salehi, B., et al. (2019). Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest. Cancers, 11(11), 1813. [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 1-12. [Link]
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ResearchGate. (n.d.). Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Pomeranz–Fritsch–Bobbitt Cyclization for Tetrahydroisoquinoline Core Synthesis
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structural motif, prominently featured in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its rigid, three-dimensional framework serves as a versatile scaffold in medicinal chemistry, enabling the precise spatial orientation of functional groups to interact with biological targets. Consequently, THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, finding applications in cancer therapy, hormone modulation, and the treatment of neurological disorders.[1] The efficient construction of this vital heterocyclic system is a cornerstone of modern drug discovery and development.
Among the various synthetic methodologies, the Pomeranz–Fritsch–Bobbitt (PFB) reaction stands out as a robust and adaptable strategy for accessing the THIQ core.[1][2][4] This powerful cyclization reaction, a modification of the classic Pomeranz–Fritsch synthesis of isoquinolines, provides a direct route to THIQs from readily available starting materials.[2][3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Pomeranz–Fritsch–Bobbitt cyclization.
The Pomeranz–Fritsch–Bobbitt Reaction: A Mechanistic Overview
First described independently by C. Pomeranz and P. Fritsch in 1893, the original reaction involved the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[5][6][7] The critical modification introduced by James M. Bobbitt involves the hydrogenation of the intermediate imine to an amine prior to the acid-catalyzed cyclization, leading to the formation of the desired tetrahydroisoquinoline core.[5][8] This modification offers the significant advantage of proceeding under milder acidic conditions, which minimizes the formation of side products and expands the substrate scope.[1][2][3]
The PFB reaction is fundamentally an intramolecular electrophilic aromatic substitution. The key steps are:
-
Formation of the Aminoacetal: The synthesis typically begins with the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal).[6][7][9]
-
Reduction to the Amine: The crucial Bobbitt modification involves the reduction of the imine double bond of the Schiff base to yield the corresponding N-benzylaminoacetal.[2][5]
-
Acid-Catalyzed Cyclization: Treatment of the N-benzylaminoacetal with acid generates an electrophilic iminium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the new heterocyclic ring.
-
Rearomatization/Final Product Formation: Subsequent steps lead to the formation of the stable 1,2,3,4-tetrahydroisoquinoline product.
The regioselectivity of the cyclization is governed by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally favoring cyclization at the para position.[1]
Visualizing the Pomeranz–Fritsch–Bobbitt Reaction Mechanism
Caption: Mechanism of the Pomeranz–Fritsch–Bobbitt Cyclization.
Experimental Protocol: Synthesis of a Substituted Tetrahydroisoquinoline
This protocol details a general procedure for the synthesis of a 4-hydroxy-1,2,3,4-tetrahydroisoquinoline derivative, a common outcome of the PFB reaction.
Materials and Reagents
-
Substituted Benzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated and 6 M
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Methodology
Part A: Formation and Reduction of the Schiff Base (N-Benzylaminoacetal Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq) in methanol (approximately 0.2–0.5 M).
-
Addition of Amine: To the stirred solution, add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Schiff Base Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting benzaldehyde is consumed.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Completion of Reduction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the Schiff base.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-benzylaminoacetal. This intermediate is often used in the next step without further purification.
Part B: Acid-Catalyzed Cyclization to the Tetrahydroisoquinoline Core
-
Reaction Setup: Place the crude N-benzylaminoacetal in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Acid Addition: Add 6 M hydrochloric acid (sufficient to achieve a substrate concentration of approximately 0.1–0.2 M).
-
Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 2-6 hours. Monitor the progress of the cyclization by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroisoquinoline derivative.
Visualizing the Experimental Workflow
Caption: General Experimental Workflow for the PFB Cyclization.
Key Reaction Parameters and Optimization
The success of the Pomeranz–Fritsch–Bobbitt cyclization is highly dependent on the careful control of several reaction parameters.
| Parameter | Typical Conditions | Rationale and Considerations |
| Substrate | Electron-rich benzaldehydes | Electron-donating groups on the aromatic ring activate it towards electrophilic substitution, facilitating the cyclization. Electron-withdrawing groups may require harsher conditions.[1][9] |
| Acid Catalyst | 6 M HCl, 70% HClO₄ | Milder acids compared to the concentrated H₂SO₄ used in the original Pomeranz–Fritsch reaction minimize side reactions.[1][2] The choice of acid can influence the regioselectivity and yield. |
| Solvent | Methanol (for reduction), Water (for cyclization) | Methanol is a suitable solvent for the borohydride reduction. The aqueous acidic medium for cyclization promotes the formation of the iminium ion. |
| Temperature | 0 °C to RT (reduction), Reflux (cyclization) | The reduction is performed at a lower temperature to control the reactivity of NaBH₄. The cyclization step typically requires heating to overcome the activation energy of the electrophilic aromatic substitution. |
| Concentration | 0.1–0.5 M | The concentration can influence the reaction rate and, in some cases, the product distribution (e.g., formation of 4-hydroxy vs. 4-methoxy THIQs).[2] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield of N-Benzylaminoacetal | Incomplete Schiff base formation or over-reduction. | Ensure anhydrous conditions for Schiff base formation. Monitor the reduction carefully by TLC and quench promptly upon completion. |
| Low Yield of THIQ | Deactivated aromatic ring; steric hindrance. | For electron-deficient systems, consider using a stronger acid (e.g., HClO₄) or higher reaction temperatures.[2][3] |
| Formation of Side Products | Polymerization or competing side reactions. | Use the milder conditions of the Bobbitt modification. Ensure proper temperature control and monitor the reaction closely. |
| Poor Regioselectivity | Presence of multiple activating groups or weakly directing substituents. | The regiochemical outcome can be difficult to control in some cases. A detailed analysis of the electronic and steric effects of the substituents is necessary. |
Conclusion
The Pomeranz–Fritsch–Bobbitt cyclization is a powerful and versatile tool in the synthetic chemist's arsenal for the construction of the medicinally important tetrahydroisoquinoline core. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of substituted THIQs for applications in drug discovery and development. The protocols and insights provided in this application note serve as a practical guide for the successful implementation of this valuable synthetic transformation.
References
- Bobbitt reaction - Grokipedia. (n.d.).
- Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - NG. (n.d.).
- Larsen, M., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1856–1864.
- Pomeranz-Fritsch Reaction. (n.d.).
- Czarnocka-Sniady, A., et al. (2023). Diastereoselective Synthesis of (–)
- Scheme 1: The Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization. (n.d.). In ResearchGate.
- Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. (n.d.). In ResearchGate.
- Larsen, M., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems.
- Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. (n.d.). Benchchem.
- Pomeranz-Fritsch Isoquinoline Synthesis. (2018, January 15).
- Li, X., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3652–3656.
- Pomeranz–Fritsch reaction | Request PDF. (n.d.). In ResearchGate.
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- Bobbitt reaction. (2025, June 16). In Wikipedia.
- Pomeranz–Fritsch reaction. (n.d.). In Wikipedia.
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- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Abstract
This application note presents a detailed, field-proven protocol for the chiral separation of the enantiomers of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This compound is a vital chiral building block in medicinal chemistry, and the control of its stereochemical purity is critical for the development of safe and effective pharmaceuticals.[1] This guide provides a comprehensive methodology, from the rationale behind selecting an appropriate Chiral Stationary Phase (CSP) to detailed High-Performance Liquid Chromatography (HPLC) protocols and troubleshooting advice. We describe a primary method utilizing a zwitterionic ion-exchange CSP, which leverages the amphoteric nature of the analyte for superior resolution, and discuss alternative strategies using polysaccharide-based CSPs. The protocols are designed for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for enantiomeric purity assessment.
Introduction: The Significance of Chiral Purity
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[2] The introduction of a chiral center, as in this compound, means that its enantiomers can exhibit significantly different pharmacological and toxicological profiles.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[3] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drug substances.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most versatile and widely adopted technique for resolving enantiomers in analytical and preparative scales.[1][3][4] This document provides a robust method tailored to the unique chemical properties of the target analyte.
Mechanistic Insights: Selecting the Optimal Chiral Stationary Phase (CSP)
The success of a chiral separation is fundamentally dependent on the selection of an appropriate CSP. The analyte, this compound, is a cyclic amino acid derivative, possessing both a basic secondary amine and an acidic carboxylic acid group. This amphoteric, zwitterionic character is the key to designing a high-resolution separation strategy.
-
Primary Recommendation: Zwitterionic Ion-Exchange CSPs:
-
Causality & Mechanism: CSPs based on cinchona alkaloids, such as CHIRALPAK® ZWIX(+), are designed to separate amphoteric molecules like underivatized amino acids.[5] The chiral selector possesses both an acidic group (for interaction with the analyte's amine) and a basic group (for interaction with the analyte's carboxylic acid).[6] This creates a "double ion-pairing" mechanism, where stereoselective recognition is achieved through a combination of strong ionic interactions, hydrogen bonding, and steric repulsion, resulting in excellent enantioselectivity.[5] These phases are highly compatible with LC-MS friendly mobile phases.[6]
-
-
Alternative Strategy: Polysaccharide-Based CSPs:
-
Causality & Mechanism: CSPs derived from cellulose or amylose (e.g., CHIRALPAK® AD/AS, Lux® Cellulose/Amylose) are known for their broad applicability.[7][8] Chiral recognition occurs as the analyte enters chiral grooves or cavities on the polysaccharide polymer.[1] Separation is governed by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. These columns can be operated in various modes (normal-phase, reversed-phase, polar organic), offering high flexibility for method development.[3] For this specific analyte, a polar organic or reversed-phase mode would be most suitable.
-
-
Other Potential CSPs:
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™): These phases, like teicoplanin, contain multiple stereogenic centers and functional groups, enabling separation of amino acids and cyclic amines through various interaction mechanisms.[6][9] They can be operated in polar organic or reversed-phase modes.[9]
-
Crown Ether CSPs: These are particularly well-suited for separating primary amino acids by forming inclusion complexes with the protonated amino group.[10] While effective for many amino acids, their applicability to this secondary amine-containing cyclic structure would require empirical validation.
-
Experimental Workflow and Protocols
This section provides a detailed, step-by-step guide for the analysis.
Workflow Visualization
The overall experimental process is summarized in the diagram below.
Caption: Experimental workflow for chiral HPLC analysis.
Materials and Instrumentation
| Item | Specification |
| HPLC System | A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector. |
| Chiral Column (Primary) | CHIRALPAK® ZWIX(+) , 3 µm, 4.6 x 150 mm (or equivalent zwitterionic ion-exchange CSP). |
| Chiral Column (Alt.) | Lux® Amylose-1 or CHIRALPAK® AD-H , 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP). |
| Analyte Standard | Racemic this compound. |
| Solvents | HPLC-grade Methanol, Acetonitrile, Ethanol, n-Hexane. |
| Additives | Formic acid (FA), Diethylamine (DEA), Trifluoroacetic acid (TFA) (all highest purity available). |
| Water | Deionized (DI) or Milli-Q water (18.2 MΩ·cm). |
Protocol 1: Primary Method (Zwitterionic CSP)
This method is designed for high selectivity and is compatible with LC-MS.
Step 1: Mobile Phase Preparation
-
Prepare a stock solution of 100 mM Formic Acid and 50 mM Diethylamine in Methanol.
-
For the mobile phase, mix 99 mL of Methanol with 1 mL of the acid/base stock solution.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum.
Step 2: Sample Preparation
-
Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Step 3: HPLC Method Parameters
-
Install the CHIRALPAK® ZWIX(+) column and equilibrate with the mobile phase for at least 30 minutes at the operational flow rate.
-
Set up the HPLC method according to the parameters in the table below.
| Parameter | Condition |
| Column | CHIRALPAK® ZWIX(+) (3 µm, 4.6 x 150 mm) |
| Mobile Phase | Methanol / Formic Acid / Diethylamine |
| Composition | 100 / 0.1 / 0.05 (v/v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
Step 4: System Suitability and Analysis
-
Perform five replicate injections of the racemic standard.
-
Verify that the system suitability criteria are met: Resolution (Rs) > 2.0, Tailing Factor between 0.8 and 1.5, and %RSD of retention times < 1.0%.
-
Proceed with the analysis of unknown samples.
Protocol 2: Alternative Method (Polysaccharide CSP)
This method offers an alternative using a different chiral recognition mechanism.
Step 1: Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-Hexane and Ethanol in a 80:20 (v/v) ratio.
-
Add Trifluoroacetic acid (TFA) to a final concentration of 0.1%. The acid is crucial for protonating the analyte's amine and sharpening peak shape.
-
Filter and degas the mobile phase.
Step 2: Sample Preparation
-
Dissolve the racemic standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
Step 3: HPLC Method Parameters
| Parameter | Condition |
| Column | Lux® Amylose-1 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Ethanol / TFA |
| Composition | 80 / 20 / 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 30 minutes |
Results and Discussion
Using the primary method with the zwitterionic CSP, a baseline separation of the two enantiomers is expected.
Expected Chromatographic Performance (Primary Method)
| Parameter | Value | Comment |
| Retention Time (Enantiomer 1) | ~ 9.5 min | The exact retention time may vary based on system dwell volume and exact mobile phase composition. |
| Retention Time (Enantiomer 2) | ~ 12.0 min | The elution order depends on the absolute configuration of the enantiomer and the specific CSP. |
| Selectivity (α) | > 1.30 | Indicates good differential interaction between the enantiomers and the CSP. |
| Resolution (Rs) | > 2.5 | A value well above 1.5 indicates baseline separation, allowing for accurate quantification. |
| Tailing Factor (Tf) | 1.0 - 1.2 | Symmetrical peaks are indicative of good chromatographic behavior and minimal unwanted secondary interactions. |
Discussion of Results: The successful separation on the zwitterionic phase confirms the effectiveness of the dual ion-pairing mechanism. The formic acid and diethylamine in the mobile phase are critical; they maintain the analyte and the CSP in their optimal ionized states, maximizing the electrostatic interactions required for chiral recognition.[5][6] Adjusting the concentration of these additives is the primary tool for optimizing selectivity and retention time. A lower concentration may increase retention, while a higher concentration may decrease it.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Incorrect mobile phase composition. 2. Flow rate is too high. 3. Column aging. | 1. Optimize acid/base additive concentration. For polysaccharide CSPs, vary the alcohol modifier percentage. 2. Reduce the flow rate (e.g., from 0.7 to 0.5 mL/min). 3. Replace the column. |
| Broad or Tailing Peaks | 1. Mismatch between sample solvent and mobile phase. 2. Insufficient acid/base additive. | 1. Always dissolve the sample in the mobile phase. 2. Slightly increase the concentration of FA/DEA (zwitterionic) or TFA (polysaccharide) to suppress silanol interactions. |
| Drifting Retention Times | 1. Inadequate column equilibration. 2. Column temperature fluctuations. 3. Mobile phase composition changing. | 1. Ensure the column is equilibrated for at least 30-60 minutes. 2. Use a column oven for stable temperature control. 3. Prepare fresh mobile phase daily; keep it covered. |
Conclusion
This application note provides a reliable and robust HPLC method for the enantioselective separation of this compound. The primary method, employing a zwitterionic chiral stationary phase, offers excellent resolution and is founded on a clear mechanistic rationale based on the analyte's structure. By following the detailed protocols and utilizing the troubleshooting guide, researchers can confidently implement this method for routine quality control, reaction monitoring, and purity assessment in a drug development setting.
References
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
-
Zhang, T., Holder, E., Franco, P., & Eksteen, E. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available from: [Link]
-
Phenomenex. (2022-05-20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]
-
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link]
-
Herbert, R. B., & Jackson, F. B. (1983). Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. Canadian Journal of Chemistry, 61(11), 2655-2660. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]
-
Encyclopedia of Pharmaceutical Technology. (2002). Chiral Drug Separation. Available from: [Link]
-
Zhang, D., et al. (2020). Enantioselective synthesis of tetrahydroisoquinolines. ResearchGate. Available from: [Link]
-
Ben-Joseph, A., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 29(1), 123. Available from: [Link]
-
Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-115. Available from: [Link]
-
Singh, P., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13177-13201. Available from: [Link]
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"protocol for assessing antiproliferative activity of novel compounds"
An in-depth guide to the design, execution, and interpretation of in vitro assays for evaluating the antiproliferative effects of novel chemical entities.
Introduction: The Quest for Antiproliferative Agents
The discovery of novel antiproliferative compounds is a cornerstone of modern therapeutic research, particularly in oncology. An antiproliferative agent is a substance that inhibits cell growth and proliferation. This effect can be achieved through two primary mechanisms: cytotoxicity, which leads to cell death, or cytostaticity, which arrests the cell cycle without directly killing the cell. The initial assessment of a compound's ability to suppress cell proliferation is a critical step in the drug discovery pipeline, providing the foundational data needed to justify further development.
This guide offers a detailed overview of the principles and methodologies for assessing the antiproliferative activity of novel compounds. It is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind experimental choices to ensure robust, reproducible, and meaningful results.
Chapter 1: Strategic Assay Selection
The first critical decision is selecting the most appropriate assay. The ideal choice depends on the specific research question, the properties of the test compound, the cell type being used, and the desired throughput. No single assay is perfect for all applications; therefore, understanding their underlying principles and limitations is paramount.
The most common assays measure different cellular characteristics as proxies for cell number or health:
-
Metabolic Activity: Assays like MTT and MTS measure the activity of mitochondrial dehydrogenases, which is proportional to the number of viable, metabolically active cells.[1][2]
-
Total Protein Mass: The Sulforhodamine B (SRB) assay quantifies the total protein content of the cell population, which correlates with cell number.[3][4]
-
Membrane Integrity: The Trypan Blue exclusion assay directly distinguishes between viable cells, which have intact membranes, and non-viable cells with compromised membranes.[5][6][7]
-
DNA Synthesis: Assays like the BrdU assay measure the incorporation of a thymidine analog into newly synthesized DNA, providing a direct readout of cells undergoing division.[1][8][9][10]
Table 1: Comparative Analysis of Common Antiproliferative Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product. | Inexpensive, well-established, suitable for high-throughput screening. | Requires a final solubilization step; formazan crystals can be difficult to dissolve; can be influenced by compound interference with mitochondrial activity.[11][12] |
| MTS/XTT | Similar to MTT, but the formazan product is soluble in culture medium.[13][14] | Simpler protocol (no solubilization step), non-toxic to cells, allowing for kinetic measurements.[2][11] | More expensive than MTT; reagent stability can be a concern. |
| SRB | Stoichiometric binding of a bright pink dye to basic amino acid residues of cellular proteins under acidic conditions.[4][15] | Independent of metabolic activity; stable endpoint; good linearity; inexpensive.[4] | Requires cell fixation, which kills the cells; less sensitive for suspension cells. |
| Trypan Blue | Exclusion of dye by viable cells with intact membranes; non-viable cells take up the blue dye.[5][6][16] | Simple, rapid, and inexpensive; provides a direct count of live vs. dead cells. | Low throughput; subjective counting; requires a hemocytometer and microscope.[6] |
| BrdU | Incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[8][9] | Directly measures DNA synthesis and cell division; highly specific for proliferating cells. | More complex and time-consuming protocol involving fixation, DNA denaturation, and antibody staining steps.[9][17] |
Chapter 2: Core Experimental Workflow
A well-designed experiment is crucial for obtaining reliable data. The general workflow for assessing antiproliferative activity involves several key stages, from initial cell culture to final data analysis.
Caption: General experimental workflow for an in vitro antiproliferative assay.
Chapter 3: Detailed Methodologies and Protocols
This chapter provides field-proven, step-by-step protocols for the most common antiproliferative assays.
Metabolic Assay: The MTT Protocol
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[19]
Caption: Principle of the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19]
-
Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[20]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[19][18]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound.
-
Include necessary controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., DMSO) used. This accounts for any solvent-induced toxicity.[21]
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[19]
-
-
Incubate the plate for the desired exposure time (typically 48 to 72 hours).[22]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[22]
-
Causality: It is often recommended to use serum-free medium during this step as serum components can sometimes interfere with MTT reduction.[12][18]
-
Incubate for 2 to 4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells.[12][13]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[12]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[19][12]
-
Mix thoroughly on an orbital shaker for about 10 minutes to ensure complete dissolution of the crystals.[3]
-
-
Data Acquisition:
Protein Content Assay: The SRB Protocol
The Sulforhodamine B (SRB) assay is a colorimetric method that relies on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][4] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells.
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat the cells in a 96-well plate.
-
-
Cell Fixation:
-
After the incubation period, fix the adherent cells by gently adding 25-50 µL of cold 10-50% (wt/vol) Trichloroacetic acid (TCA) directly to the medium in each well.[3][23]
-
Causality: TCA fixation not only immobilizes the cells but also precipitates proteins, ensuring they are retained for staining.
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Dye Solubilization and Data Acquisition:
DNA Synthesis Assay: The BrdU Protocol
The BrdU assay measures cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of replicating cells during the S phase of the cell cycle.[1][9] The incorporated BrdU is then detected using a specific anti-BrdU antibody.
Experimental Protocol: BrdU Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat the cells in a 96-well plate.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the labeling medium and add 100 µL of Fixing/Denaturing Solution to each well.[24]
-
Incubate for 30 minutes at room temperature.
-
Causality: This step is crucial. It fixes the cells and denatures the DNA, unwinding the double helix to expose the incorporated BrdU for antibody binding.[9] Some protocols use an acid wash (e.g., 2N HCl) for this step.[8][17]
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells three times with 1X Wash Buffer.[24]
-
Add 100 µL of a diluted anti-BrdU primary antibody to each well.
-
Incubate for 1 hour at room temperature.[24]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of a diluted HRP-conjugated secondary antibody.[24]
-
Incubate for 30 minutes at room temperature.[24]
-
-
Substrate Addition and Data Acquisition:
Chapter 4: Data Analysis and Interpretation
Once raw absorbance data is collected, it must be processed to determine the compound's antiproliferative activity.
Calculating Percentage Viability
The first step is to normalize the data against the controls.
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other wells.[19]
-
Calculate Percent Viability: Use the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [19]
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[25][26][27] It is the most common metric for quantifying a compound's potency.
-
Plot a Dose-Response Curve: Create a graph with the compound concentration on the x-axis (using a logarithmic scale) and the corresponding percentage viability on the y-axis.
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.
-
Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% viability mark.[25]
Table 2: Example Data Presentation for a Novel Compound
| Cell Line | Compound | IC₅₀ (µM) [95% C.I.] |
| MCF-7 (Breast Cancer) | Agent-X | 5.2 [4.8 - 5.7] |
| A549 (Lung Cancer) | Agent-X | 8.9 [8.1 - 9.8] |
| HCT116 (Colon Cancer) | Agent-X | 2.1 [1.9 - 2.4] |
| HEK293 (Normal Kidney) | Agent-X | > 100 |
This data is for illustrative purposes only.
Chapter 5: Probing the Mechanism of Action
A potent IC₅₀ value is just the beginning. The next step is to understand how the compound inhibits proliferation. Initial screening data can guide these follow-on studies. For instance, a compound might arrest the cell cycle, induce apoptosis (programmed cell death), or interfere with key signaling pathways that drive cell growth.[28][29][30]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel compound.
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Application Notes and Protocols for the Investigation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Forward-Looking Statement
The following document provides a comprehensive set of application notes and detailed protocols for the preclinical evaluation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-MeO-THIC) in cancer cell lines. As of the date of this publication, direct studies on this specific molecule in cancer cell lines are not extensively available in the public domain. Therefore, this guide has been constructed by synthesizing information from structurally related tetrahydroisoquinoline analogs and established methodologies for in vitro anticancer drug screening.[1][2][3] The protocols herein are intended to serve as a robust starting point for researchers to systematically investigate the potential of 6-MeO-THIC as a novel anticancer agent.
Introduction: The Therapeutic Potential of Tetrahydroisoquinolines
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[4] Structurally related compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have shown promise in attenuating hepatocellular and colon carcinogenesis.[1][3] The proposed mechanisms for these related compounds often involve the modulation of key signaling pathways implicated in cancer progression, such as the IL-6/JAK2/STAT3 pathway.[3] Furthermore, other related tetrahydroquinoline derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine binding site.[2]
Given this background, 6-MeO-THIC emerges as a compelling candidate for investigation. Its unique substitution pattern warrants a thorough examination of its cytotoxic and cytostatic effects, as well as its specific molecular mechanism of action in various cancer contexts. These application notes will guide the user through a logical progression of experiments, from initial cytotoxicity screening to more in-depth mechanistic studies.
Pre-Experimental Considerations
Compound Handling and Preparation
-
Solubility Testing: Prior to any biological assays, determine the solubility of 6-MeO-THIC in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of novel compounds.[5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: For cell-based assays, prepare fresh working dilutions of 6-MeO-THIC in the appropriate complete cell culture medium.[6] The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).
Cell Line Selection
The choice of cancer cell lines is critical and should align with the research objectives.[6] A preliminary screening panel could include cell lines from diverse cancer types to identify potential areas of sensitivity.[7]
Table 1: Suggested Cancer Cell Lines for Initial Screening
| Cancer Type | Cell Line | Key Characteristics | Recommended Culture Medium |
| Breast Cancer | MCF-7 | Estrogen receptor-positive | DMEM + 10% FBS |
| Breast Cancer | MDA-MB-231 | Triple-negative, highly invasive | DMEM + 10% FBS |
| Lung Cancer | A549 | Non-small cell lung carcinoma | F-12K Medium + 10% FBS |
| Colon Cancer | HCT116 | Colorectal carcinoma | McCoy's 5A Medium + 10% FBS |
| Prostate Cancer | DU145 | Androgen-independent | MEM + 10% FBS |
| Hepatocellular Carcinoma | HepG2 | Liver carcinoma | EMEM + 10% FBS |
Note: All media should be supplemented with 1% Penicillin-Streptomycin. All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.[5]
Experimental Workflows and Protocols
The following diagram outlines a logical workflow for the initial in vitro characterization of 6-MeO-THIC.
Caption: A logical workflow for the in vitro evaluation of 6-MeO-THIC.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of 6-MeO-THIC that inhibits cell growth by 50% (IC50).[5]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium
-
6-MeO-THIC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of 6-MeO-THIC in complete medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
6-well plates
-
Selected cancer cell lines
-
6-MeO-THIC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with 6-MeO-THIC at its IC50 concentration for 24 or 48 hours.[5]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol: Cell Cycle Analysis
This protocol determines the effect of 6-MeO-THIC on the distribution of cells in different phases of the cell cycle.[5]
Materials:
-
6-well plates
-
Selected cancer cell lines
-
6-MeO-THIC
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 6-MeO-THIC for 24 or 48 hours.[5]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Potential Mechanisms of Action and Pathway Analysis
Based on related compounds, 6-MeO-THIC may exert its anticancer effects through several mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathways potentially modulated by 6-MeO-THIC.
To investigate these pathways, Western blot analysis should be performed to assess the expression and phosphorylation status of key proteins such as Akt, mTOR, JAK2, STAT3, and proteins involved in apoptosis like Bcl-2, Bax, and cleaved Caspase-3.
Concluding Remarks
This document provides a foundational framework for the in vitro investigation of this compound in cancer cell lines. The proposed protocols are based on established methodologies and insights from structurally related compounds. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions. A systematic approach, as outlined in this guide, will be crucial in elucidating the therapeutic potential and mechanism of action of this novel compound.
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Srivastava, A., et al. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. Biomedicine & Pharmacotherapy, 100, 282-295. Retrieved from [Link]
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Manetti, F., et al. (2020). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 849-862. Retrieved from [Link]
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Janecka, A., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
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Application Notes & Protocols: Molecular Docking of Tetrahydroisoquinoline Derivatives
Introduction
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] THIQ derivatives have shown promise as anticancer, anti-HIV, neuroprotective, and enzyme inhibitory agents.[2][3][4] Structure-based drug design (SBDD), a cornerstone of modern pharmaceutical research, heavily relies on computational techniques to accelerate the discovery and optimization of lead compounds.[5][6] Among these techniques, molecular docking is an indispensable tool used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor).[7][8][9]
This guide provides a comprehensive, in-depth protocol for performing molecular docking studies on tetrahydroisoquinoline derivatives. Moving beyond a simple checklist, we will explore the causality behind critical experimental choices, establish a self-validating workflow, and ground our methodology in authoritative practices. This document is intended for researchers, scientists, and drug development professionals seeking to apply molecular docking to investigate the therapeutic potential of THIQ compounds.
Theoretical Framework: The "What" and "Why" of Molecular Docking
Molecular docking simulates the interaction between a ligand and a receptor at an atomic level.[6][7] The process involves two primary stages:
-
Sampling: The docking algorithm explores a vast number of possible conformations (poses) of the ligand within a defined binding site on the receptor.[7]
-
Scoring: Each generated pose is evaluated using a mathematical model called a scoring function, which estimates the binding affinity (e.g., free energy of binding).[8][10][11] The poses are then ranked, with the lowest energy scores typically representing the most stable and likely binding modes.[12]
The choice of docking software and its underlying scoring function is critical. Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based, each with its own strengths and limitations.[10][13][14][15]
| Scoring Function Type | Principle | Common Software Examples |
| Force-Field-Based | Calculates binding energy based on classical mechanics principles like van der Waals and electrostatic interactions.[15] | AutoDock, GOLD |
| Empirical | Uses regression analysis on a set of known protein-ligand complexes to derive a function that correlates structural features (e.g., H-bonds, hydrophobic contacts) with binding affinity.[10][15] | Glide, ChemScore |
| Knowledge-Based | Derives statistical potentials from a database of experimentally determined protein-ligand structures to evaluate the frequency of specific atom-pair interactions.[10][14][15] | DrugScore, PMF-Score |
For this guide, we will focus on workflows applicable to AutoDock Vina , a widely used, open-source docking program known for its speed and accuracy, which employs an empirical and knowledge-based scoring function.[16][17]
The Docking Workflow: A Visual Overview
A successful docking study is a systematic process. The following diagram outlines the essential stages, from initial preparation to final analysis.
Caption: High-level workflow for molecular docking studies.
Protocol 1: Receptor and Ligand Preparation
This is the most critical phase of a docking study. The "garbage in, garbage out" principle applies; improperly prepared molecules will lead to meaningless results. We will use UCSF Chimera or AutoDock Tools (ADT) for these steps, as they are commonly used with AutoDock Vina.[18][19][20]
Receptor Preparation
Objective: To prepare a clean, chemically correct receptor structure for docking.
Causality: Raw PDB files often contain experimental artifacts like water molecules, co-factors, and multiple conformations, and they lack hydrogen atoms. These must be addressed to simulate a physiologically relevant environment.[19][21][22]
Step-by-Step Methodology:
-
Obtain Receptor Structure: Download the 3D coordinates of the target protein from the RCSB Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably one that is co-crystallized with a ligand similar to the THIQ scaffold.[21]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio).
-
Remove Water Molecules: Delete all crystallographic water molecules unless you have strong evidence that a specific water molecule is critical for ligand binding (a "bridging" water).[18][22]
-
Remove Non-Essential Components: Delete any ions, co-factors, or ligands present in the crystal structure that are not part of your study.[22][23]
-
Handle Multiple Chains: If the biological unit is a monomer, delete any extraneous protein chains.[22]
-
-
Add Hydrogens and Assign Charges:
-
Use a preparation wizard like Chimera's "Dock Prep" or the ADT interface.[20][24]
-
Add Hydrogens: This step is crucial for defining the correct tautomeric and ionization states of amino acid residues (especially Histidine) and for enabling hydrogen bond calculations.[21][22]
-
Assign Partial Charges: The tool will add partial atomic charges (e.g., Gasteiger charges in ADT) required by the force field to calculate electrostatic interactions.[25]
-
-
Save the Prepared Receptor: Export the cleaned receptor in the PDBQT format. This format is required by AutoDock Vina and contains the 3D coordinates, partial charges, and atom type information.[26]
Ligand Preparation
Objective: To generate a low-energy, 3D conformation of the THIQ derivative with defined rotatable bonds.
Causality: Ligands are typically drawn in 2D. They must be converted to a realistic 3D structure and their rotatable bonds identified so the docking algorithm can explore conformational flexibility during the simulation.[21]
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
Draw the 2D structure of your tetrahydroisoquinoline derivative using software like ChemDraw or MarvinSketch.
-
Alternatively, download the structure from a database like PubChem.
-
-
Convert to 3D and Energy Minimize:
-
Import the 2D structure into a program like Avogadro or UCSF Chimera.
-
Add hydrogens.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to generate a stable, low-energy 3D conformation. This ensures reasonable bond lengths and angles.[22]
-
-
Define Rotatable Bonds and Assign Charges:
-
Load the 3D ligand structure into AutoDock Tools (ADT).
-
The software will automatically detect rotatable bonds. You can manually adjust these if needed (e.g., to make an amide bond rigid).[25]
-
Assign Gasteiger partial charges.
-
-
Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.[25]
Protocol 2: Executing the Molecular Docking Simulation
Objective: To dock the prepared THIQ ligand into the receptor's active site and generate a set of predicted binding poses.
Causality: The docking simulation requires a defined search space (the "grid box") to focus the computational effort. The exhaustiveness of the search determines the likelihood of finding the optimal binding pose.
Caption: Defining the docking search space (grid box) around the active site.
Step-by-Step Methodology:
-
Define the Grid Box:
-
In ADT, load both the prepared receptor (PDBQT) and ligand (PDBQT) files.
-
Use the "Grid Box" tool. A 3D box will appear.[27]
-
Center the grid box on the active site. If you used a co-crystallized structure, center the box on the original ligand's position. For blind docking (when the site is unknown), the box should encompass the entire protein.[7][21]
-
Adjust the dimensions of the box to be large enough to accommodate the THIQ ligand in any orientation, typically with a 4-5 Å buffer around it.[21]
-
Note the coordinates (center_x, y, z) and dimensions (size_x, y, z) of the box. These are required for the configuration file.[16]
-
-
Create a Configuration File: Create a simple text file (e.g., conf.txt) with the following parameters:
-
Run AutoDock Vina: Execute the docking from the command line:
This command will run the simulation using the parameters in conf.txt and save the output poses to out.pdbqt and a log file with the binding scores to log.txt.[16][28]
Protocol 3: Post-Docking Analysis and Validation
Objective: To interpret the docking results, identify the most likely binding mode, and validate the reliability of the protocol.
Causality: A low docking score alone is not sufficient. The predicted pose must be chemically sensible, forming favorable interactions with key active site residues. The entire protocol's validity must be confirmed to ensure the results are not random artifacts.[29][30]
Analysis of Results
-
Examine Binding Affinity Scores: Open the log file (log.txt). It will list the predicted binding affinities (in kcal/mol) for the number of modes you specified. A more negative score indicates a stronger predicted binding affinity.[12]
-
Visualize Binding Poses: Load the receptor (receptor.pdbqt) and the output poses file (out.pdbqt) into a visualization program like PyMOL or Discovery Studio Visualizer.
-
Identify Key Interactions: For the top-scoring poses, analyze the non-covalent interactions between the THIQ ligand and the protein.[30][31] Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Common with aromatic rings present in many THIQ derivatives.
-
Salt Bridges/Ionic Interactions: Strong electrostatic interactions.
-
-
Cluster Analysis: If multiple poses have similar low scores, they may belong to the same binding mode. Grouping poses by conformational similarity (clustering) can help identify the most populated and likely binding orientation.[30]
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| 1 | -9.2 | TYR-151, ASP-210, PHE-278 | H-bond, Pi-Pi Stacking, Hydrophobic |
| 2 | -8.9 | TYR-151, ASP-210, LEU-188 | H-bond, Hydrophobic |
| 3 | -8.5 | VAL-112, ILE-140 | Hydrophobic |
This is a sample table for presenting results for a single THIQ derivative.
Protocol Validation: The Self-Validating System
To ensure your docking protocol is trustworthy, you must validate it.[29] The gold standard is to reproduce a known experimental result.
Step-by-Step Validation Methodology:
-
Select a Validation System: Choose a PDB entry of your target protein that includes a co-crystallized ligand.
-
Extract and Prepare: Separate the co-crystallized ligand from the protein. Prepare both the protein and this "native" ligand using the exact same steps outlined in Protocol 1.
-
Re-dock the Native Ligand: Use the validated protocol (Protocol 2) to dock the native ligand back into its own receptor's binding site.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original, experimental (crystal structure) pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[30]
-
Interpret the RMSD:
-
RMSD < 2.0 Å: This is considered a successful validation.[14][29] It indicates that your docking protocol can accurately reproduce the experimentally observed binding mode.
-
RMSD > 2.0 Å: The protocol may be unreliable. You may need to adjust the grid box size, increase exhaustiveness, or reconsider the protonation states of key residues.
-
By performing this validation, you can have confidence that the results obtained for your novel THIQ derivatives are meaningful and not just computational noise.
Conclusion
Molecular docking is a powerful and cost-effective method for generating hypotheses about the binding of tetrahydroisoquinoline derivatives to their biological targets.[7][9] It enables the rapid screening of virtual libraries, prioritization of compounds for synthesis, and rationalization of structure-activity relationships (SAR).[6][8] However, its predictive power is entirely dependent on a meticulously executed and validated protocol. By understanding the causality behind each step—from rigorous receptor and ligand preparation to critical post-docking analysis and validation—researchers can harness this computational tool to significantly advance their drug discovery programs.
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Cheung, C. (2021). Role of Molecular Docking in Drug Discovery. AZoLifeSciences. [Link]
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Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.). [Link]
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Acemate | The AI. Molecular Docking Scoring. [Link]
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Agarwal, R., et al. (2018). Role of Molecular Docking in Computer-Aided Drug Design and Development. IGI Global. [Link]
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Preparing RCSB PDB Files for Glide Docking. (2025). Schrödinger. [Link]
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Salentin, S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Sayed, E. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. [Link]
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Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
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Stojković, S., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
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Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
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Moglila, G. A., et al. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. [Link]
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docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt. (n.d.). Rasayan Journal of Chemistry. [Link]
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Orellana-Pizarro, C., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. PubMed. [Link]
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YouTube. (2025). Tips for making ligands for molecular docking. [Link]
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Matrix-Metalloproteinase Inhibitory Study of Novel Tetrahydroisoquinoline-4-carboxylates: Design, Synthesis, and Molecular Docking Studies. (n.d.). PubMed. [Link]
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Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. (n.d.). Bentham Science Publisher. [Link]
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"in vitro assay development for isoquinoline alkaloids"
An In-Depth Guide to In Vitro Assay Development for Isoquinoline Alkaloids
Abstract
Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with members like morphine, berberine, and sanguinarine holding significant pharmacological importance.[1][2][3][4] The exploration of novel isoquinoline alkaloids for therapeutic applications necessitates robust and reliable in vitro assays to elucidate their biological activities and mechanisms of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate in vitro assays for this unique compound class. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring the development of self-validating systems for generating trustworthy and reproducible data. Key topics covered include primary cytotoxicity screening, mechanistic assays for apoptosis and enzyme inhibition, and best practices for high-throughput screening (HTS) and data interpretation.
Foundational Concepts: Charting the Course for Discovery
The journey from a crude plant extract or a newly synthesized derivative to a characterized lead compound is paved with carefully chosen assays. The initial strategic decision revolves around employing a phenotypic or target-based screening approach.
-
Phenotypic Screening: This approach measures the effect of a compound on whole cells or organisms, observing changes in morphology, viability, or behavior without a preconceived notion of the molecular target.[5] It is particularly powerful for discovering compounds with novel mechanisms of action. A primary cytotoxicity screen is a classic example.
-
Target-Based Screening: This method tests compounds against a specific, isolated biological target, such as a purified enzyme or receptor.[5] It is highly effective for optimizing compounds against a known disease-related protein. An enzyme inhibition assay is a prime example.
For isoquinoline alkaloids, which often possess multifaceted activities, a common strategy is to begin with broad phenotypic screens to identify general bioactivity and then progress to target-based assays to deconstruct the mechanism.
Critical Considerations for Natural Products: Working with isoquinoline alkaloids, whether as purified compounds or within complex extracts, presents unique challenges that must be addressed during assay development:
-
Purity and Complexity: Extracts contain numerous compounds, any of which could be responsible for the observed activity or interfere with the assay.[5] Bioassay-guided fractionation is a crucial downstream process to isolate the active component(s).[6]
-
Solubility: Many alkaloids have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay must be carefully controlled (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Assay Interference: Natural products can interfere with assay readouts. For instance, some alkaloids are colored or autofluorescent, which can disrupt colorimetric and fluorometric measurements. Appropriate controls are essential to mitigate these effects.[6]
Workflow for Isoquinoline Alkaloid Screening The following diagram illustrates a logical workflow from initial screening to hit validation.
Caption: A logical workflow for discovering and characterizing bioactive isoquinoline alkaloids.
Primary Screening: Assessing Cytotoxicity and Cell Viability
The initial step in evaluating a library of isoquinoline alkaloids is often to assess their general cytotoxicity. This provides a broad measure of bioactivity and helps prioritize compounds for further study. Tetrazolium reduction assays are workhorses in this area due to their simplicity, cost-effectiveness, and scalability for HTS.[7]
Principle of Tetrazolium Reduction Assays (MTT, XTT) These colorimetric assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of a substrate (like the yellow MTT) to form a colored formazan product (purple). The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in signal in treated cells compared to untreated controls indicates a loss of viability.[8] While the MTT assay requires a final solubilization step, the related XTT assay produces a water-soluble formazan, simplifying the protocol.[8]
Data Presentation: Cytotoxicity of Common Isoquinoline Alkaloids The following table summarizes typical 50% inhibitory concentrations (IC₅₀) for well-known alkaloids against various cancer cell lines, demonstrating their potent cytotoxic effects.
| Alkaloid | Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
| Sanguinarine | HL-60 (Leukemia) | MTT Assay | 0.9 | [9] |
| Sanguinarine | A375 (Melanoma) | MTT Assay | ~0.19 | [10] |
| Berberine | MCF-7 (Breast Cancer) | MTT Assay | 90 | [11] |
| Berberine | HepG2 (Liver Cancer) | Neutral Red Uptake | < 1 µg/mL | [12][13] |
| Chelerythrine | SK-MEL-3 (Melanoma) | MTT Assay | ~0.30 | [10] |
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a robust method for determining the IC₅₀ of an isoquinoline alkaloid.
1. Materials and Reagents:
-
Test Compound (Isoquinoline Alkaloid): Dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, A549, MCF-7) in exponential growth phase.
-
Culture Medium: As recommended for the cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
2. Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A common starting range is 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[12][14]
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Mechanistic Assays: Unveiling the Mode of Action
Once a compound shows promising cytotoxic activity, the next critical step is to understand how it works. Many cytotoxic isoquinoline alkaloids, such as sanguinarine and berberine, induce programmed cell death, or apoptosis.[10][14][15]
Apoptosis Detection via Caspase Activity
Apoptosis is executed by a family of proteases called caspases.[16] The activation of "executioner" caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. Therefore, measuring their activity is a direct and reliable method for detecting apoptotic cell death.[17]
Principle of Fluorometric Caspase-3/7 Assay: This assay utilizes a non-fluorescent substrate containing the caspase-3/7 recognition sequence, DEVD, linked to a fluorophore.[18] When active caspase-3 or -7 is present in the cell lysate, it cleaves the substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.
Apoptotic Pathway Induction by Isoquinoline Alkaloids The diagram below illustrates a common pathway where an alkaloid induces cellular stress, leading to the activation of the caspase cascade and apoptosis.
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Application Notes & Protocols for the Analytical Characterization of Tetrahydroisoquinoline Derivatives
Introduction: The Significance of Tetrahydroisoquinoline Scaffolds
Tetrahydroisoquinolines (THIQs) represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural alkaloids and synthetic molecules of profound pharmacological importance.[1][2][3] Their derivatives are implicated in a vast array of biological activities, acting as analgesics, antihypertensives, and antimicrobial agents, and are also studied in relation to neurodegenerative diseases.[1][2] The precise structural characterization and quantification of these derivatives are paramount in drug discovery, development, and quality control, ensuring safety, efficacy, and a thorough understanding of their structure-activity relationships.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical techniques for the characterization of THIQ derivatives. It moves beyond a mere listing of methods to offer insights into the rationale behind technique selection and protocol design, grounded in practical application and scientific rigor.
Strategic Approach to THIQ Characterization
The analytical workflow for a novel or known THIQ derivative typically involves a multi-technique approach to unambiguously determine its structure, purity, and quantity. The choice and sequence of these techniques are dictated by the analytical question at hand—be it structural elucidation, purity assessment, enantiomeric separation, or quantification in a complex matrix.
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Troubleshooting & Optimization
Navigating the Pictet-Sp,engler Reaction: A Technical Support Guide for Overcoming Low Yields
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of organic synthesis's most powerful tools for constructing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds. These frameworks are central to a vast array of natural products and pharmaceuticals.[1][2][3] While elegant in principle, the Pictet-Spengler reaction can be sensitive to a variety of factors that may lead to diminished yields.
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you with the scientific rationale needed to diagnose and resolve issues in your own laboratory.
Understanding the Core Reaction: Mechanism and Key Intermediates
The Pictet-Spengler reaction is a two-step process involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the cyclic product.[1][2][4] The driving force of this reaction is the formation of a highly electrophilic iminium ion, which is more susceptible to ring closure than the corresponding imine.[2]
A firm grasp of the reaction mechanism is the first step in effective troubleshooting.
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the Pictet-Spengler reaction in a direct, problem-and-solution format.
Issue 1: Low or No Product Formation
Question: My Pictet-Spengler reaction is showing low to no conversion of my starting materials. What are the primary factors to investigate?
Answer: This is the most frequent challenge and can stem from several sources. A systematic approach is crucial for diagnosis.
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Purity of the β-Arylethylamine: Ensure your amine starting material is pure. Contaminants can interfere with the reaction.
-
Aldehyde/Ketone Quality: Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can inhibit the reaction.[5] Use freshly distilled or purified aldehydes. For solid aldehydes like paraformaldehyde, ensure they are properly stored to prevent degradation. 1,3,5-Trioxane can be a stable and easy-to-handle source of anhydrous formaldehyde.[6]
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Stoichiometry: While a 1:1 stoichiometry is theoretically required, a slight excess (1.1 to 1.5 molar equivalents) of the carbonyl component is often employed to ensure complete consumption of the more valuable β-arylethylamine.[7] However, a large excess can lead to side reactions.[7]
The choice and concentration of the acid catalyst are critical. Insufficient acidity will result in a slow or stalled reaction, while excessive acidity can lead to side reactions or degradation of starting materials and products.[7]
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Catalyst Screening: A range of Brønsted and Lewis acids can be employed. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and Lewis acids like copper(II) triflate (Cu(OTf)₂) or boron trifluoride etherate (BF₃·OEt₂).[5] For substrates with acid-sensitive functional groups, milder acids or lower catalyst loadings should be tested.[5]
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Catalyst Loading: A typical starting point for a catalytic amount is 10-50 mol%.[7] However, some reactions, particularly those with less reactive substrates, may require stoichiometric amounts of acid.[7]
The cyclization step is an electrophilic aromatic substitution. The electronic nature of the aromatic ring plays a significant role in the reaction's success.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy or alkyl groups on the aromatic ring increase its nucleophilicity, accelerating the cyclization. Reactions with electron-rich arylethylamines often proceed under milder conditions with higher yields.[8][9]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano deactivate the ring, making the cyclization more difficult.[9] For these substrates, harsher conditions such as stronger acids and higher temperatures are often necessary.[2][9]
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: Formation of Side Products
Question: My reaction is proceeding, but I'm observing significant formation of side products, leading to a low yield of the desired product. What are the likely culprits?
Answer: Side product formation often points to issues with reaction conditions or the stability of intermediates and products.
The tetrahydro-β-carboline or tetrahydroisoquinoline product can be susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of the corresponding dihydro or fully aromatic species.[7][10]
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Mitigation Strategy: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Additionally, avoiding unnecessarily high temperatures and prolonged reaction times is beneficial.
The reaction proceeds through an imine intermediate. If this intermediate is particularly stable and does not readily cyclize, it can accumulate in the reaction mixture, resulting in a low yield of the final product.[7]
-
Troubleshooting: This often ties back to the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion. Stronger acid catalysis or higher temperatures may be required to promote the cyclization of a stable imine.
In some variations of the Pictet-Spengler reaction, such as those involving N-acyliminium ions, the acylated intermediate may be stable and fail to cyclize.[10]
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Consideration: This is more specific to certain reaction variants but is a point to consider if you are employing such a strategy.
Issue 3: Poor Diastereoselectivity
Question: My Pictet-Spengler reaction is forming a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: When using an aldehyde other than formaldehyde, a new chiral center is created.[2] The resulting diastereoselectivity can be influenced by several factors.
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Kinetic vs. Thermodynamic Control: In many cases, the cis and trans isomers can be interconverted under the reaction conditions. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to equilibration and favor the thermodynamically more stable product.[2][11] For tryptophan derivatives, the cis product is often the kinetic product.[2]
-
Solvent Effects: The choice of solvent can significantly influence diastereoselectivity.[12] Screening different solvents, from polar protic (e.g., methanol) to apolar aprotic (e.g., dichloromethane, toluene), can have a dramatic effect on the diastereomeric ratio.[7][12]
-
Substrate Control: The inherent stereochemistry of the starting materials, such as in the case of enantiopure tryptophan, will direct the stereochemical outcome of the reaction.[2]
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Effect on Diastereoselectivity | Rationale |
| Temperature | Lower temperatures often favor the kinetic product; higher temperatures can lead to thermodynamic equilibrium.[2][11] | Provides control over kinetic versus thermodynamic reaction pathways. |
| Solvent | Can significantly alter the diastereomeric ratio.[12] | Solvation of transition states can favor the formation of one diastereomer over another. |
| Acid Catalyst | The nature and strength of the acid can influence the transition state geometry. | Different acids can lead to different degrees of protonation and ion pairing, affecting the stereochemical outcome. |
Experimental Protocols
General Protocol for a Catalytic Pictet-Spengler Reaction
This protocol provides a general starting point that can be optimized for specific substrates.
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the β-arylethylamine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane, methanol, or toluene) under an inert atmosphere.
-
Aldehyde Addition: Add the aldehyde (1.1-1.5 eq) to the solution.
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Catalyst Addition: Add the acid catalyst (e.g., TFA, 10-50 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from 0 °C to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer and extract the aqueous layer with the reaction solvent (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Can I run the Pictet-Spengler reaction without an acid catalyst?
A1: While traditionally an acid-catalyzed reaction, some highly reactive substrates, particularly those with electron-rich aromatic rings, have been shown to undergo the Pictet-Spengler reaction in aprotic media without the addition of an acid catalyst, or under physiological conditions.[2][8] However, for most substrates, an acid catalyst is necessary to generate the sufficiently electrophilic iminium ion for cyclization.[2]
Q2: What is the difference between the Pictet-Spengler reaction and the Bischler-Napieralski reaction?
A2: Both reactions are used to synthesize isoquinoline derivatives. The key difference lies in the starting materials and the final product's oxidation state. The Pictet-Spengler reaction starts with a β-arylethylamine and an aldehyde/ketone to yield a tetrahydroisoquinoline. The Bischler-Napieralski reaction uses a β-arylethylamide, which is cyclized using a dehydrating agent to form a dihydroisoquinoline, which is then typically reduced to a tetrahydroisoquinoline.
Q3: Are there enantioselective versions of the Pictet-Spengler reaction?
A3: Yes, significant progress has been made in developing asymmetric Pictet-Spengler reactions. These methods often employ chiral Brønsted acids, such as chiral phosphoric acids or thioureas, to catalyze the reaction and induce enantioselectivity.[1][2][13] Chiral auxiliaries on the starting materials can also be used to achieve diastereoselective reactions.[2]
Q4: My substrate has a phenol group. Do I need to protect it?
A4: Phenolic hydroxyl groups are generally well-tolerated in the Pictet-Spengler reaction and, being electron-donating, can activate the aromatic ring towards cyclization. In fact, enzymatic Pictet-Spengler reactions in nature, such as those catalyzed by norcoclaurine synthase, often utilize dopamine-related phenolic substrates.[14] However, if you are using harsh acidic conditions or if there is a risk of O-acylation or other side reactions, protection of the phenol as a methyl or benzyl ether might be necessary.[10]
References
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- ResearchGate. Influence of reaction conditions on products of the Pictet–Spengler condensation | Request PDF.
- Wikipedia. Pictet–Spengler reaction. Wikipedia. Accessed January 17, 2026.
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- Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Accessed January 17, 2026.
- J&K Scientific LLC. Pictet-Spengler Reaction. J&K Scientific LLC. Published March 23, 2021.
- MDPI. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. MDPI. Accessed January 17, 2026.
- ResearchGate. Optimization of reaction conditions a . | Download Scientific Diagram.
- Benchchem. Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. Benchchem. Accessed January 17, 2026.
- Benchchem. Troubleshooting Aromoline synthesis side reactions. Benchchem. Accessed January 17, 2026.
- Journal of the American Chemical Society. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. Published August 17, 2022.
- ResearchGate. A Effect of temperature on Pictet-Spengler reaction. The reactions were...
- Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Accessed January 17, 2026.
- Benchchem. Impact of substrate electronic effects on Pictet-Spengler reaction outcomes. Benchchem. Accessed January 17, 2026.
- PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Accessed January 17, 2026.
- Organic Letters. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Published November 14, 2019.
- chemeurope.com. Pictet-Spengler reaction. chemeurope.com. Accessed January 17, 2026.
- PubMed Central. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. Accessed January 17, 2026.
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Technical Support Center: Optimizing Catalyst Loading for Pictet-Spengler Synthesis
Welcome to our dedicated technical support center for the Pictet-Spengler synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing catalyst loading in this powerful cyclization reaction. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
The Pivotal Role of the Catalyst in Pictet-Spengler Synthesis
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, core scaffolds in numerous natural products and pharmaceuticals.[1][2][3][4] The reaction proceeds through the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[1][5][6][7] The catalyst's primary role is to facilitate the formation of the electrophilic iminium ion, which is a more reactive electrophile than the corresponding imine.[5][6]
The choice and loading of the catalyst are critical parameters that can significantly impact reaction rate, yield, and in the case of asymmetric synthesis, stereoselectivity.[8][9] Both Brønsted acids (e.g., HCl, TFA, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂) are commonly employed to promote this transformation.[10][11][12]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the Pictet-Spengler synthesis, with a focus on problems related to catalyst loading.
Issue 1: Low or No Product Yield
Q1: My reaction is showing low to no conversion of the starting material. Could the catalyst loading be the issue?
A1: Yes, improper catalyst loading is a very common reason for low or no product formation. Here’s a breakdown of potential causes and solutions:
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Insufficient Catalyst: The most straightforward cause is an insufficient amount of catalyst to effectively promote the reaction.[8][13] The concentration of the iminium ion intermediate will be too low for the cyclization to proceed at a reasonable rate.
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Catalyst Inhibition: The product itself, a Lewis basic amine, can sometimes inhibit the catalyst, especially in the case of Lewis acids.[14]
-
Solution: If you suspect product inhibition, a higher catalyst loading may be required to overcome this effect. Alternatively, a switch to a strong Brønsted acid might be beneficial.
-
-
Substrate Reactivity: The electronic nature of the β-arylethylamine plays a significant role. Electron-rich aromatic rings are more nucleophilic and cyclize more readily, often requiring lower catalyst loadings.[5][7] Conversely, electron-deficient or sterically hindered systems may require stronger acids or higher loadings to proceed efficiently.[5]
-
Solution: For electron-poor systems, consider using a stronger acid (e.g., trifluoromethanesulfonic acid) or increasing the concentration of your current catalyst.[13]
-
Issue 2: Formation of Side Products and Decomposition
Q2: I'm observing significant side product formation or decomposition of my starting material/product. How can I address this with catalyst loading?
A2: This often indicates that the catalyst loading is too high or the chosen catalyst is too harsh for your specific substrate.
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Excessive Catalyst Loading: Too much acid can lead to a variety of side reactions, including polymerization of the aldehyde, N-dealkylation, or other rearrangements.[8][13] It can also lead to the degradation of acid-sensitive functional groups on your starting materials or product.
-
Solution: Systematically decrease the catalyst loading. Monitor the reaction closely by TLC or LC-MS to find the "sweet spot" that promotes the desired reaction without causing significant degradation.
-
-
Aldehyde Self-Condensation: In the presence of strong acids, some aldehydes are prone to self-condensation.[8]
-
Solution: Reducing the catalyst loading or switching to a milder acid can mitigate this side reaction.
-
-
Oxidation of Product: Tetrahydro-β-carboline products can sometimes be oxidized to the corresponding aromatic β-carbolines, especially at elevated temperatures in the presence of air.[8] While not directly a catalyst loading issue, harsh acidic conditions can sometimes promote this.
-
Solution: If oxidation is a problem, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at lower temperatures, which may necessitate a higher catalyst loading to maintain a reasonable reaction rate.
-
Issue 3: Poor Diastereoselectivity or Enantioselectivity
Q3: My asymmetric Pictet-Spengler reaction is giving low enantioselectivity. How can I optimize the catalyst loading?
A3: In asymmetric catalysis, the catalyst not only accelerates the reaction but also controls the stereochemical outcome. The loading of a chiral catalyst is a critical parameter to optimize.
-
Catalyst Aggregation: At higher concentrations, some chiral catalysts can aggregate, which can have a detrimental effect on enantioselectivity.
-
Background Racemic Reaction: If the uncatalyzed or a non-chiral acid-catalyzed background reaction is significant, this will erode the enantioselectivity.
-
Solution: Ensure that the chiral catalyst is sufficiently acidic to outcompete any background reactions. It may be necessary to carefully select a chiral acid with the appropriate pKa for your substrate. In some cases, co-catalysts can be employed to enhance the activity of the chiral catalyst.[14]
-
Experimental Workflow for Catalyst Loading Optimization
A systematic approach is key to efficiently optimizing catalyst loading. The following workflow and data presentation will guide you through this process.
Workflow Diagram
Caption: A logical workflow for optimizing catalyst loading in the Pictet-Spengler synthesis.
Step-by-Step Protocol: Catalyst Loading Screening
This protocol outlines a general procedure for screening catalyst loading for a Pictet-Spengler reaction.
-
Preparation: To a series of oven-dried reaction vials, add the β-arylethylamine (1.0 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., dichloromethane, toluene, acetonitrile) to each vial to achieve the desired concentration.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (typically 1.1-1.5 equiv) to each vial.
-
Catalyst Addition: To each vial, add a different loading of the acid catalyst (e.g., 5 mol%, 10 mol%, 25 mol%, 50 mol%, 100 mol%).
-
Reaction: Stir the reactions at the desired temperature (start with room temperature).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS.
-
Work-up: Once a reaction is deemed complete or has reached a plateau, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8] Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Determine the yield and purity of the product for each catalyst loading.
Data Presentation: Example Catalyst Loading Screen
Summarizing your results in a table allows for easy comparison and identification of optimal conditions.
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | TFA | 10 | 24 | 35 | 30 |
| 2 | TFA | 25 | 12 | 80 | 75 |
| 3 | TFA | 50 | 8 | >95 | 92 |
| 4 | TFA | 100 | 8 | >95 | 88 (minor decomposition observed) |
| 5 | p-TsOH | 50 | 24 | 60 | 55 |
Reaction conditions: Tryptamine (1 mmol), Benzaldehyde (1.2 mmol), CH₂Cl₂ (5 mL), 25 °C.
From this example data, 50 mol% TFA provides the best balance of reaction time and yield with minimal side product formation.
Advanced Considerations for Catalyst Selection and Loading
Brønsted vs. Lewis Acids
The choice between a Brønsted and a Lewis acid can be critical.
-
Brønsted Acids: These are the most common catalysts for the Pictet-Spengler reaction.[10] Their strength (pKa) should be matched to the substrate. Milder acids like acetic acid may be suitable for electron-rich systems, while stronger acids like TFA are often required for less reactive substrates.[9] Chiral Brønsted acids, particularly phosphoric acids and their derivatives, are at the forefront of asymmetric Pictet-Spengler catalysis.[15][16][17]
-
Lewis Acids: Lewis acids like BF₃·OEt₂ can also be effective.[11] They function by coordinating to the carbonyl oxygen, activating it towards nucleophilic attack by the amine. However, they can be more susceptible to inhibition by the amine product.
Asymmetric Catalysis
For the synthesis of chiral molecules, enantioselective Pictet-Spengler reactions are invaluable.
-
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) and imidodiphosphoric acids (IDPis) are highly effective catalysts for asymmetric Pictet-Spengler reactions, often at low catalyst loadings (0.5-10 mol%).[11][18][19]
-
Thiourea Catalysts: Chiral thiourea derivatives have also been successfully employed, often in combination with a weak Brønsted acid co-catalyst, to achieve high enantioselectivity.[14][20]
-
Metal-Based Chiral Catalysts: While less common, chiral metal complexes (e.g., based on gold, ruthenium, or rhodium) have been developed for enantioselective Pictet-Spengler reactions, sometimes operating at very low loadings (e.g., 0.1 mol%).[1][2][21]
Relationship between Catalyst Loading, Substrate, and Reaction Conditions
The interplay between catalyst loading, substrate electronics, and reaction conditions is crucial for a successful Pictet-Spengler synthesis.
Caption: Interdependencies of key variables in the Pictet-Spengler reaction.
Conclusion
Optimizing catalyst loading is a critical step in developing a robust and efficient Pictet-Spengler synthesis. By understanding the fundamental role of the catalyst and systematically screening reaction parameters, researchers can overcome common challenges such as low yields and side product formation. This guide provides a framework for logical troubleshooting and optimization, empowering you to unlock the full potential of this versatile reaction in your synthetic endeavors.
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McCulley, C. H., & DeLuca, R. J. (2015). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Biochemistry, 54(4), 855-865. Available from: [Link]
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Taylor, M. S., & Jacobsen, E. N. (2004). Weak Brønsted Acid−Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet−Spengler Reactions. Organic Letters, 6(24), 4471-4474. Available from: [Link]
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ResearchGate. The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Available from: [Link]
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Calcaterra, A., Mangiardi, L., Delle Monache, G., Quaglio, D., Balducci, S., Berardozzi, S., ... & Ghirga, F. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available from: [Link]
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Schweitzer-Chaput, B., Torgeson, K. R., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15555-15563. Available from: [Link]
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D'Agostino, M., & D'Auria, M. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(11), 2911. Available from: [Link]
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Taylor, M. S., & Jacobsen, E. N. (2006). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 128(4), 1086-1087. Available from: [Link]
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Zamfir, A., & Schenker, S. (2010). Chiral Brønsted acids for asymmetric organocatalysis. Current Organic Chemistry, 14(12), 1246-1267. Available from: [Link]
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Chary, B. T., & Kumar, P. (2023). FACTORS AFFECTING CATALYST ACTIVITY AND REACTION RATES. International Journal of All Research Education and Scientific Methods, 11(11), 2455-6211. Available from: [Link]
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ResearchGate. Optimization of the asymmetric Pictet-Spengler reaction cascade. Available from: [Link]
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Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566-1568. Available from: [Link]
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ResearchGate. Catalytic Asymmetric Pictet−Spengler Reaction. Available from: [Link]
-
Schweitzer-Chaput, B., & List, B. (2022). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 144(34), 15564-15572. Available from: [Link]
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Blanc, A., Weibel, J. M., & Pale, P. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9599-9603. Available from: [Link]
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ResearchGate. Pictet—Spengler Reactions Catalyzed by Broensted Acid-Surfactant-Combined Catalyst in Water or Aqueous Media. Available from: [Link]
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Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important scaffold and its derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the widely used Pictet-Spengler reaction.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and efficient method for synthesizing this class of compounds is the Pictet-Spengler reaction .[1][2][3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline core.[1][5] For the target molecule, the typical starting materials are L-DOPA methyl ester and formaldehyde or a formaldehyde equivalent.
Another classical method is the Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[6][7][8][9] However, the Pictet-Spengler reaction is often preferred due to its milder conditions and direct formation of the desired tetrahydroisoquinoline ring system.
Q2: Why is the Pictet-Spengler reaction favored for this synthesis?
A2: The Pictet-Spengler reaction offers several advantages:
-
Directness: It directly constructs the 1,2,3,4-tetrahydroisoquinoline skeleton in a single synthetic step from readily available starting materials.[1][2]
-
Stereocontrol: When using a chiral starting material like L-DOPA, the stereochemistry at the C-3 position can often be retained, leading to an enantiomerically enriched product. The cis or trans configuration of the newly formed chiral center at C-1 is kinetically controlled by the reaction temperature.[1]
-
Favorable Electronics: The methoxy group on the aromatic ring is an electron-donating group, which activates the ring towards the intramolecular electrophilic aromatic substitution, facilitating the cyclization.[10][11]
Q3: What are the critical parameters to control in the Pictet-Spengler synthesis of this compound?
A3: Several parameters are crucial for a successful reaction:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used to promote the formation of the electrophilic iminium ion intermediate.[1][5]
-
Temperature: The reaction temperature influences both the reaction rate and the stereoselectivity. Lower temperatures generally favor the formation of the kinetically controlled cis diastereomer.[1]
-
Solvent: Protic solvents are typically used, and their choice can affect solubility and reaction kinetics.
-
Purity of Starting Materials: The purity of the β-arylethylamine and the aldehyde is paramount to avoid side reactions and simplify purification.
II. Troubleshooting Guide: Side Reactions and Impurities
This section provides a detailed troubleshooting guide for common side reactions and impurities encountered during the synthesis of this compound via the Pictet-Spengler reaction.
Problem 1: Low Yield of the Desired Product
Q: My Pictet-Spengler reaction is resulting in a low yield of the target molecule. What are the potential causes and how can I address them?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is essential.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or a deactivated catalyst. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increase the reaction time or temperature cautiously. Ensure the acid catalyst is fresh and of the correct concentration . |
| Side Product Formation | Several side reactions can compete with the desired cyclization, consuming starting materials and reducing the yield. | Identify the major side products (see Problem 2) to diagnose the specific issue and apply targeted solutions. |
| Poor Work-up and Isolation | The product may be lost during the work-up and purification steps due to its solubility properties or degradation. | Optimize the extraction pH to ensure the product is in its desired form (e.g., free base or salt). Use appropriate purification techniques like column chromatography or recrystallization with carefully selected solvent systems. |
| Decomposition of Starting Material or Product | The starting materials or the product may be sensitive to the reaction conditions, leading to degradation. | Consider using milder reaction conditions , such as a weaker acid or lower temperature. An inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
Problem 2: Presence of Significant Impurities
Q: I am observing significant impurities in my crude product. What are the likely side reactions occurring and how can I minimize them?
A: The formation of byproducts is a common challenge. Understanding the underlying mechanisms is key to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
N-Acylation: If the reaction is carried out with an acylating agent or if the starting materials can generate one, N-acylation of the secondary amine in the product can occur.[12][13][14]
-
Mitigation: Avoid the use of acylating agents unless intended. If using a carboxylic acid as a reactant, consider protecting the amine if N-acylation is problematic.
-
-
Oxidation to the Isoquinoline: The tetrahydroisoquinoline product can be susceptible to oxidation, especially if exposed to air at elevated temperatures, leading to the formation of the corresponding aromatic isoquinoline.
-
Mitigation: Conduct the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. During work-up, minimize exposure to air and heat.
-
-
Formation of Dihydroisoquinolinone: Under certain conditions, particularly with an excess of aldehyde, a side reaction leading to a dihydroisoquinolinone byproduct can occur.[9]
-
Mitigation: Carefully control the stoichiometry of the aldehyde. Adding the aldehyde slowly to the reaction mixture can help to minimize its instantaneous concentration.
-
-
Racemization: While the Pictet-Spengler reaction can proceed with retention of stereochemistry, harsh conditions (e.g., high temperature, strong acid) can lead to racemization at the C-3 position.[15][16]
-
Mitigation: Employ milder reaction conditions. Lowering the reaction temperature and using a less harsh acid catalyst can help preserve the stereochemical integrity. Chiral Brønsted acids have also been shown to catalyze asymmetric Pictet-Spengler reactions.[1]
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are some effective purification strategies?
A: The purification of this compound can be challenging due to its amphoteric nature (containing both a basic amine and an acidic carboxylic acid).
Purification Protocols:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the precipitated solid and wash with cold water and then a non-polar solvent (e.g., diethyl ether) to remove residual impurities.
-
-
Column Chromatography:
-
Silica gel chromatography can be effective. A gradient elution system is often necessary.
-
Typical Mobile Phase: Start with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A small amount of acetic acid or triethylamine can be added to the mobile phase to improve the peak shape and prevent streaking.
-
-
Recrystallization:
-
If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Solvent Screening: Experiment with different solvent systems, such as ethanol/water, methanol/diethyl ether, or isopropanol.
-
III. Experimental Workflow & Visualization
Pictet-Spengler Reaction Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: A typical workflow for the Pictet-Spengler synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in the synthesis.
Caption: A logic diagram for troubleshooting common synthesis issues.
IV. References
-
Pictet–Spengler reaction. In: Wikipedia. Accessed January 17, 2026. [Link]
-
Bolchi C, et al. One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. Org. Process Res. Dev. 2014;18(3):403-408.
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Accessed January 17, 2026. [Link]
-
Vitaku E, et al. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chem. Rev. 2023;123(15):9339-9407.
-
Bischler–Napieralski reaction. In: Wikipedia. Accessed January 17, 2026. [Link]
-
One-Pot Reaction Sequence: N-Acylation/Pictet-Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. J. Org. Chem. 2024;89(5):3065-3071.
-
N-Acylation/Pictet−Spengler Reaction/ Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β‑Carboline Alkaloid Analogues. J. Org. Chem. 2024;89(5):3065-3071.
-
Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. ResearchGate. Accessed January 17, 2026. [Link]
-
Synthesis of isoquinolines. Centurion University. Accessed January 17, 2026. [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts. 2021;11(11):1389.
-
One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. J. Org. Chem. 2024;89(5):3065-3071.
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chem. Rev. 2023;123(15):9339-9407.
-
Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. Accessed January 17, 2026. [Link]
-
Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023;28(7):3200.
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React. 1951;6:151-190.
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University. Accessed January 17, 2026. [Link]
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023;28(7):3200.
-
Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Accessed January 17, 2026. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Accessed January 17, 2026. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023;28(7):3200.
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Synform. 2017;2017(09):A133-A135.
-
Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein J. Org. Chem. 2013;9:1214-1219.
-
Pictet–Spengler reaction. Grokipedia. Accessed January 17, 2026. [Link]
-
Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. ResearchGate. Accessed January 17, 2026. [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Accessed January 17, 2026. [Link]
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. Accessed January 17, 2026. [Link]
-
Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. ResearchGate. Accessed January 17, 2026. [Link]
-
Purification of carboxylic acids by chemical treatment and distillation. Google Patents. Accessed January 17, 2026.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. grokipedia.com [grokipedia.com]
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- 12. One-Pot Reaction Sequence: N-Acylation/Pictet-Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Polar Tetrahydroisoquinoline (THIQ) Derivatives
Welcome to the technical support center for the purification of polar tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often chromatographically difficult compounds. The inherent basicity of the nitrogen atom in the THIQ core, combined with the presence of polar functional groups, frequently leads to frustrating issues such as poor peak shape, insufficient retention, and complex separation challenges.
This resource provides in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve your immediate purification challenges but also to develop robust and reliable methods for future discoveries.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my polar THIQ derivatives show severe peak tailing in reverse-phase chromatography (RP-HPLC)?
A1: This is the most common issue encountered with THIQ derivatives and is almost always caused by secondary interactions between the basic nitrogen of your compound and the silica stationary phase.
The Causality: Standard silica-based columns (like C18) have residual acidic silanol groups (Si-OH) on their surface.[1][2] The basic nitrogen in your THIQ derivative (pKa typically in the 7.5-8.5 range) can become protonated, especially in acidic mobile phases, and then interact strongly with ionized, negatively charged silanol groups (SiO⁻).[3][4] This strong, non-hydrophobic interaction holds onto a fraction of your analyte longer than the bulk, resulting in a "tail" on your peak.[5] This phenomenon not only looks poor aesthetically but also significantly compromises resolution and quantitation.[6]
Troubleshooting Steps:
-
Mobile Phase Modification: The quickest solution is to suppress the problematic interaction.
-
Low pH: Operate at a pH well below the pKa of the silanol groups (typically < 3).[5] This keeps the silanols protonated (Si-OH) and neutral, minimizing ionic interactions. A mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) is a standard starting point.[7]
-
High pH: Alternatively, work at a high pH (e.g., pH 9-10) using a hybrid or pH-stable column. At high pH, your basic THIQ will be in its neutral form, reducing ionic interactions. However, the silanols will be fully deprotonated, so this strategy relies on the analyte being neutral.[8]
-
Competitive Amines: Add a small amount (e.g., 0.1%) of a competitive amine like triethylamine (TEA) to the mobile phase.[9] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your THIQ derivative. Note that TEA is not MS-friendly.
-
-
Column Selection: If mobile phase adjustments are insufficient, the column itself is the next target.
-
End-Capped Columns: Use a column with high-density end-capping. End-capping treats the silica surface with a small silylating agent (like trimethylchlorosilane) to block many of the residual silanols.[2][4]
-
Sterically Protected or Hybrid Phases: Modern columns often feature bulky side groups near the silica surface or incorporate organic groups into the silica matrix itself (hybrid particles). These designs physically block analytes from accessing the silanols and offer improved stability at high pH.[10]
-
Q2: My THIQ derivative has very poor retention on a C18 column and elutes near the void volume. What can I do?
A2: This is a classic problem for highly polar molecules in reversed-phase chromatography. The compound is too hydrophilic and has a greater affinity for the polar mobile phase than for the nonpolar C18 stationary phase.[11]
The Causality: Reversed-phase chromatography relies on the hydrophobic interaction between the analyte and the stationary phase.[5] If your THIQ derivative is decorated with multiple polar groups (e.g., hydroxyls, carboxyls, or additional amines), its overall polarity may be too high for a standard C18 column to provide adequate retention, especially when using high percentages of organic solvent in the mobile phase.
Troubleshooting Steps:
-
Reduce Mobile Phase Strength: The most straightforward approach is to increase the aqueous component of your mobile phase.[12] Try running a gradient that starts at 5% or even 0% organic solvent. Be aware that some older C18 columns can suffer from "phase collapse" in highly aqueous conditions (>95% water), so use an "aqueous stable" (AQ) or polar-endcapped column if possible.[12]
-
Change the Stationary Phase:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This allows the phase to remain wetted in highly aqueous mobile phases and can offer alternative selectivity for polar analytes.
-
Phenyl-Hexyl or PFP Phases: Columns with phenyl-based stationary phases can provide pi-pi interactions with the aromatic ring of your THIQ derivative, offering a different retention mechanism that can be effective for polar aromatics.
-
-
Consider an Alternative Chromatographic Mode: If your compound is still unretained, it's time to move beyond standard reversed-phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal solution for very polar compounds.[13][14] It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, water acts as the strong, eluting solvent.[14] This technique effectively provides strong retention for compounds that are unretained in reversed-phase.[15]
-
Q3: How can I effectively remove polar, water-soluble impurities from my THIQ product, such as starting materials from a Pictet-Spengler reaction?
A3: The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, but it can leave behind polar starting materials (like phenethylamines and aldehydes) or generate polar side products.[16][17][18] Purifying the desired THIQ from these can be challenging.
The Causality: Impurities with similar polarity to the product are difficult to separate. If the impurities are highly polar and water-soluble, traditional silica gel chromatography with non-polar solvents might retain your product too strongly while the impurities streak badly.[19]
Troubleshooting Steps:
-
Acid-Base Extraction: Before chromatography, leverage the basicity of the THIQ. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with an acidic aqueous solution (e.g., 1M HCl). Your THIQ product should move into the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified THIQ back into an organic solvent.[16]
-
Ion Exchange Chromatography: For a more refined approach, use solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge.
-
Load: Dissolve the crude material in a low-ionic-strength solvent and load it onto the equilibrated SCX cartridge. The basic THIQ will be retained by ionic interaction.
-
Wash: Wash the cartridge with methanol or acetonitrile to remove neutral and acidic impurities.
-
Elute: Elute your purified THIQ using a solvent containing a base, such as 2-5% ammonium hydroxide in methanol.
-
-
HILIC or Reversed-Phase with Optimized Selectivity: If co-elution is the issue, chromatographic conditions must be optimized.
-
HILIC: As mentioned in Q2, HILIC provides excellent resolving power for mixtures of polar compounds and is often superior to normal-phase for this task.[20]
-
Reversed-Phase: Experiment with different mobile phase pH values. Changing the pH can alter the ionization state of your product and impurities differently, potentially creating a significant change in retention and allowing for separation.[21] A change in pH can even reverse the elution order.[22]
-
Q4: What is the best general approach for method development when purifying a novel polar THIQ?
A4: A systematic, multi-mode screening approach is the most efficient way to find a suitable purification method without excessive trial and error.
The Causality: The optimal purification strategy depends on the specific properties of your molecule (e.g., its exact polarity, pKa, and the presence of other functional groups). A one-size-fits-all approach is inefficient. A structured decision-making process saves time and resources.
Method Development Workflow:
Caption: Decision workflow for purification method development.
Section 2: Advanced Troubleshooting & Specialized Techniques
Q5: When should I consider Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) instead of reverse-phase?
A5: You should consider HILIC or SFC when reverse-phase fails to provide a solution, specifically in cases of extremely poor retention or intractable peak shape issues.
-
Choose HILIC when: Your THIQ derivative is highly polar and consistently elutes at or near the void volume in RP-HPLC, even with 100% aqueous mobile phases.[14] HILIC is designed specifically for this scenario, providing strong retention for hydrophilic compounds.[13]
-
Choose SFC when: You have persistent peak tailing with your basic THIQ derivative that cannot be solved with pH adjustments or column changes in HPLC. SFC often provides superior peak shapes for basic compounds.[23] The mobile phase (supercritical CO₂ and a co-solvent like methanol) is less acidic than typical RP-HPLC mobile phases, and specialized columns (like 2-ethylpyridine) offer unique selectivity.[23] Additionally, SFC is extremely fast and uses less organic solvent, making it ideal for high-throughput purification and chiral separations.[24]
| Technique | Best For... | Primary Mechanism | Mobile Phase (Typical) | Limitations |
| RP-HPLC | Moderately polar to nonpolar compounds. | Hydrophobic Interactions | Water/Acetonitrile or Methanol | Poor retention of very polar compounds; peak tailing for basic analytes.[5][11] |
| HILIC | Very polar, hydrophilic compounds. | Partitioning into a surface water layer.[15] | Acetonitrile/Water (High Organic) | Longer equilibration times; sensitive to water content in sample diluent. |
| SFC | Chiral separations; fast achiral purifications; basic compounds. | Normal-phase adsorption & partitioning. | Supercritical CO₂ / Methanol | Requires specialized equipment; solubility can be an issue for very polar salts.[24] |
Q6: How do I resolve enantiomers of a chiral THIQ derivative?
A6: The separation of THIQ enantiomers is critical, as they often exhibit different pharmacological activities.[25] Chiral chromatography is the most direct and effective method for this.
The Causality: Enantiomers have identical physical properties in a non-chiral environment, making them impossible to separate with standard chromatography. Chiral separation relies on creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different interaction energies and thus different retention times.
Troubleshooting Steps:
-
Column Screening is Key: The success of a chiral separation is almost entirely dependent on the choice of the chiral stationary phase (CSP).
-
Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs. Columns like Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) are the industry standard.[25] They should be the first choice for screening.
-
Screening Conditions: A typical screening involves testing 4-6 different polysaccharide columns with mobile phases like Hexane/Isopropanol and/or pure Methanol or Acetonitrile.
-
-
Mobile Phase Additives are Crucial: For basic compounds like THIQs, additives are usually required to get good peak shape and achieve separation.
-
Basic Additives: In normal phase or polar organic mode (e.g., pure methanol), add 0.1% of a basic modifier like diethylamine (DEA) or triethylamine (TEA).[25] This suppresses non-specific interactions with the silica support of the CSP, dramatically improving peak shape.
-
Acidic Additives: In some cases, particularly in SFC, acidic additives can also modulate selectivity.[26]
-
-
Leverage Supercritical Fluid Chromatography (SFC): SFC is exceptionally powerful for chiral separations.[24][26] The low viscosity of the mobile phase allows for very high flow rates and fast separations, enabling rapid screening of multiple columns and conditions. The combination of a polysaccharide CSP with a CO₂/Methanol mobile phase (often with a basic additive) is a highly effective starting point for chiral THIQ separations.[26][27]
Section 3: Protocols & Workflows
Protocol 1: Step-by-Step Guide to Mitigating Peak Tailing in RP-HPLC
This protocol provides a systematic approach to troubleshooting and eliminating peak tailing for a polar THIQ derivative.
-
Initial Assessment:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes.
-
Observation: The THIQ peak elutes with a tailing factor > 2.0.
-
-
Step 1: Introduce Acidic Modifier.
-
Action: Add 0.1% formic acid to both Mobile Phase A and B.
-
Rationale: To protonate residual silanol groups on the stationary phase, minimizing secondary ionic interactions with the protonated THIQ analyte.[7][28]
-
Re-evaluate: Inject the sample. If peak shape improves but is not perfect (Tailing Factor 1.5-2.0), proceed to Step 2. If retention is lost, adjust the gradient to start with a lower %B.
-
-
Step 2: Add a Competitive Base (Non-MS Methods Only).
-
Action: Prepare a mobile phase containing 0.1% formic acid and 0.1% triethylamine (TEA).
-
Rationale: The TEA will competitively bind to the most active silanol sites, effectively shielding them from the analyte.[9]
-
Re-evaluate: Inject the sample. This often results in a significant improvement in peak shape. If successful, this method can be used for purity analysis but is not suitable for LC-MS.
-
-
Step 3: Change to a Modern, High-Performance Column.
-
Action: Replace the standard C18 column with a modern, base-deactivated column (e.g., one with advanced end-capping or a hybrid particle technology).
-
Rationale: These columns are specifically designed with a lower concentration of accessible, acidic silanols, making them much less prone to causing peak tailing with basic compounds.[10][29]
-
Re-evaluate: Run the analysis again using the 0.1% formic acid mobile phase from Step 1. In most cases, this will provide a symmetric peak (Tailing Factor < 1.5).
-
-
Step 4: Final Verification.
-
Action: Inject a neutral compound (e.g., toluene) under the final conditions.
-
Rationale: If the neutral compound also tails, it indicates a physical problem in the system (e.g., a column void, bad connection), not a chemical one.[29] If the neutral compound gives a sharp peak while your un-optimized THIQ peak tailed, it confirms the issue was secondary chemical interactions.[29]
-
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
- Merck & Co., Inc. (2005). Using amines or amino acids as mobile phase modifiers in chromatography.
-
Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Pinto, P., & Welch, M. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-217. [Link]
-
Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe. [Link]
-
Pál, A., Szigedi, D., Sánta, Z., Gáspár, A., & Béni, S. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 27(19), 6668. [Link]
-
Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. [Link]
- Merck & Co., Inc. (2004). Using amines or amino acids as mobile phase modifiers in chromatography.
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
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PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
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Chromatography Mentoring. (2025, October 8). Role of pKa in Reverse Phase HPLC Method Development. [Link]
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Separation Science. (n.d.). Silica Purity #2 – Silanols. [Link]
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ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
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Taylor, T. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. The LCGC Blog. [Link]
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Zhang, X., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 27(15), 4885. [Link]
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Taylor, T. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?. The LCGC Blog. [Link]
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Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
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Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Pinto, P., & Welch, M. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-217. [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
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Bischoff. (n.d.). HPLC Troubleshooting Guide. [Link]
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Cogent Columns. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
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Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
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Wang, Y., et al. (2020). Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition. Chemical Communications, 56(8), 1231-1234. [Link]
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GL Sciences. (n.d.). How to Increase Retention. [Link]
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Ghosh, A. K., & Mondal, S. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(18), 12245-12270. [Link]
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ResearchGate. (n.d.). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
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West, C. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
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Zhang, Y., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science, 51(8), 754-760. [Link]
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Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
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Agilent Technologies. (2025, August 6). Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC). ResearchGate. [Link]
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Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
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Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]
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Waters Corporation. (n.d.). Preparative SFC Method Development. [Link]
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Crawford Scientific. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
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Sabia, V., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
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ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]
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Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]
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Technical Support Center: Improving Diastereoselectivity in the Petasis Reaction for Tetrahydroisoquinolines
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for controlling stereochemistry in the synthesis of tetrahydroisoquinolines (THIQs) via the Petasis Borono-Mannich (PBM) reaction. As a powerful multi-component reaction, the Petasis reaction offers a streamlined approach to complex amine scaffolds, but achieving high diastereoselectivity can be a significant challenge.[1][2][3] This center is designed to address these specific issues with expert-driven insights and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chiral THIQ precursors using the Petasis reaction.
Q1: My Petasis reaction is yielding the desired product, but with a low diastereomeric ratio (d.r.). What are the most critical factors I should investigate first?
A1: Low diastereoselectivity is a common problem that typically stems from a lack of facial control during the nucleophilic addition step. The Petasis reaction's stereochemical outcome is highly sensitive to several interconnected factors.[4] Here is a prioritized checklist of parameters to investigate:
-
The Chiral Amine Component: This is the most powerful tool for inducing stereoselectivity. If you are not using a chiral amine, you will not achieve diastereoselectivity unless you employ a chiral aldehyde or catalyst.
-
Causality: The amine's stereocenter dictates the facial bias of the intermediate iminium ion. Chiral amines, particularly those with additional coordinating groups (e.g., 1,2-amino alcohols like phenylglycinol), can form a rigid, chelated transition state with the boronic acid, leading to a highly organized intramolecular transfer.[5]
-
Troubleshooting Steps:
-
Switch to a Chiral Secondary Amine: Chiral secondary amines often provide higher diastereoselectivity than primary amines.[6] Amines with bulky N-alkyl substituents can enhance steric hindrance, further improving facial selectivity.
-
Utilize an Amino Alcohol: The hydroxyl group in a chiral amino alcohol can pre-coordinate with the boronic acid, forming a boronate "ate" complex. This leads to a more rigid, cyclic transition state, which dramatically enhances diastereoselectivity.[5] (R)-phenylglycinol is a classic example that often gives high stereocontrol.[7][8]
-
-
-
The Carbonyl Component (α-Hydroxy Aldehydes/Acids): The structure of the carbonyl partner is crucial.
-
Causality: Using an α-hydroxy carbonyl compound, such as glyoxylic acid, is essential for many high-selectivity protocols. The α-hydroxy group chelates to the boron atom, forming the key "ate" complex that facilitates the stereoselective intramolecular transfer of the aryl/vinyl group.[9] This chelation is the mechanistic underpinning of high diastereoselectivity in many systems.
-
Troubleshooting Steps:
-
Ensure you are using an aldehyde or keto-acid with an α-hydroxyl or carboxyl group that can participate in forming the reactive boronate complex. For THIQ synthesis, glyoxylic acid is a standard choice as it provides the C1-carboxyl group for the final heterocyclic structure.[10]
-
-
-
Reaction Temperature and Solvent: These parameters directly influence reaction kinetics and the stability of the transition state.
-
Causality: Lower temperatures generally favor the kinetically controlled product, often leading to higher diastereomeric ratios by preventing equilibration to the more stable, but potentially undesired, diastereomer. The solvent affects the solubility of reagents and the stability of charged intermediates like the iminium ion.[1][3]
-
Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at room temperature, 0 °C, or even lower if reactivity permits.
-
Solvent Screening: The choice of solvent can have a profound impact.[1] Dichloromethane (DCM) is a common starting point. Highly polar, protic solvents like hexafluoroisopropanol (HFIP) have been shown to accelerate the reaction and can sometimes improve selectivity.[11][12] Toluene and ethanol are also frequently used.[5] A systematic solvent screen is recommended.
-
-
Q2: I am using (R)-phenylglycinol as my chiral amine and glyoxylic acid, but my diastereoselectivity for the resulting oxazinone is still only moderate (~3:1 d.r.). How can I further optimize this?
A2: This is a specific and common scenario. While this combination of reagents is designed for stereocontrol, suboptimal conditions can erode the selectivity.[13]
-
Reagent Purity and Stoichiometry:
-
Causality: Impurities, especially water in excess, can interfere with the formation of the key intermediates. Incorrect stoichiometry can lead to side reactions.
-
Troubleshooting Steps:
-
Ensure the glyoxylic acid is fresh or properly stored; it is often supplied as a monohydrate, which is usually acceptable.
-
Use freshly distilled or high-purity solvents.
-
Consider adding 4Å molecular sieves to the reaction to scavenge excess water, which can sometimes improve selectivity.[14]
-
-
-
Concentration:
-
Causality: Reaction concentration can influence the rate of bimolecular versus intramolecular steps. Higher concentrations have been observed in some cases to improve diastereoselectivity.[3]
-
Troubleshooting Steps:
-
Systematically increase the reaction concentration (e.g., from 0.2 M to 0.5 M) and monitor the effect on the diastereomeric ratio.
-
-
-
The Boronic Acid Structure:
-
Causality: The electronic nature of the boronic acid primarily affects reactivity, with electron-rich aryl boronic acids reacting faster.[9] However, sterically demanding boronic acids (e.g., ortho-substituted) can introduce additional steric bias in the transition state, potentially improving d.r.
-
Troubleshooting Steps:
-
Visualizing the Path to Selectivity
Understanding the reaction mechanism and the key transition state is vital for rational troubleshooting.
Mechanism & Diastereoselection Model
The diastereoselectivity in the Petasis reaction, especially when using an α-hydroxy acid and a chiral amino alcohol, is believed to arise from a highly organized, chelation-controlled transition state.
Caption: Key steps in the diastereoselective Petasis reaction.
The critical step is the formation of the boronate 'ate' complex. The chiral center on the amine directs the facial approach of the boronic acid, and chelation locks the conformation, allowing the aryl/vinyl group to transfer to only one face of the iminium ion.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Data Summary & Experimental Protocols
Table 1: Effect of Solvent and Temperature on Diastereoselectivity
This table summarizes reported effects of reaction conditions on the diastereomeric ratio (d.r.) in representative Petasis reactions for THIQ precursors.
| Amine Component | Carbonyl Component | Boronic Acid | Solvent | Temp (°C) | d.r. | Reference |
| (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | Glyoxylic Acid | 3,4-Dimethoxyphenyl-boronic acid | Toluene | RT | 3:1 | [8] |
| L-Phenylalanine methyl ester | Lactol of L-phenyl-lactic acid | Aryl boronic acid | Ethanol | RT | High | [5] |
| Chiral 2-substituted pyrrolidines | Glyoxylic Acid | Aryl boronic acid | DCM | RT | >95:5 | [7] |
| (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol | L-phenylalanine methyl ester | (E)-diethyl styrylboronate | DCM | RT | anti only | [14] |
Note: "High" indicates a significant diastereomeric excess was achieved, often >95:5. RT = Room Temperature.
Protocol: Diastereoselective Synthesis of a THIQ Precursor via Petasis Reaction
This protocol describes a general procedure for the synthesis of an N-(2,2-diethoxyethyl)-3-aryl-5-phenyl-1,4-oxazin-2-one, a key intermediate that can be cyclized to a tetrahydroisoquinoline-1-carboxylic acid via a Pomeranz–Fritsch–Bobbitt reaction.[8][17]
Materials:
-
Chiral Amino Alcohol Acetal (e.g., (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol) (1.0 eq)
-
Arylboronic Acid (e.g., 3,4-dimethoxyphenylboronic acid) (1.1 eq)
-
Glyoxylic Acid Monohydrate (1.2 eq)
-
Anhydrous Toluene (or another solvent like DCM)
-
4Å Molecular Sieves (optional, but recommended)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the chiral amino alcohol acetal (1.0 eq) and the arylboronic acid (1.1 eq).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.3-0.5 M. If using, add activated 4Å molecular sieves at this stage.
-
Initiation: Add the glyoxylic acid monohydrate (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. For optimization, this step can be performed at 0 °C.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove any solids.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Determine the diastereomeric ratio (d.r.) of the crude product and the purified fractions using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.
-
Subsequent Step: The purified oxazinone diastereomer can then be subjected to acidic conditions (e.g., HClO₄) to effect the Pomeranz–Fritsch–Bobbitt cyclization, yielding the target enantiomerically enriched tetrahydroisoquinoline-1-carboxylic acid.[18][19]
References
-
Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245–11290. [Link]
-
Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. [Link]
-
Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. [Link]
-
Petasis reaction. Wikipedia. [Link]
-
Candeias, N. R., & Afonso, C. A. M. (2012). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews. [Link]
-
Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Sci-Hub. [Link]
-
Churches, Q. I., et al. (2008). Stereoselectivity of the Petasis reaction with various chiral amines and styrenylboronic acids. Pure and Applied Chemistry, 80(4), 687–694. [Link]
-
Bulyszko, I., & Chrzanowska, M. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]
-
Hutton, C. A. (2005). Factors affecting the efficiency and stereoselectivity of α-amino acid synthesis by the Petasis reaction. University of Melbourne. [Link]
-
Schaus, S. E., et al. (2011). Catalytic Diastereoselective Petasis Reactions. PMC. [Link]
-
Candeias, N. R., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(12), 4811. [Link]
-
Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Semantic Scholar. [Link]
-
Rozwadowska, M. D., & Chrzanowska, M. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. ProQuest. [Link]
-
Bulyszko, I., & Chrzanowska, M. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
-
Petasis Reaction. Organic Chemistry Portal. [Link]
-
Rozwadowska, M. D., & Chrzanowska, M. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. ResearchGate. [Link]
-
Wu, P., & Nielsen, T. E. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science. [Link]
-
Tabassum, S., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. National Institutes of Health. [Link]
-
Wu, P., & Nielsen, T. E. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. ACS Omega. [Link]
-
ResearchGate. (n.d.). The anti diastereoselectivity of the Petasis reaction using chiral... [Link]
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Technical Support Center: Chiral Separation of Carboxylic Acids by HPLC
Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC) of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive separations. The following troubleshooting advice is structured in a question-and-answer format, grounded in scientific principles to empower you to not only solve immediate issues but also to build robust and reliable methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between my carboxylic acid enantiomers. What are the primary factors I should investigate?
Answer: Achieving chiral separation relies on the principle of creating a transient diastereomeric complex between your analyte and the chiral stationary phase (CSP).[1][2] If you are observing no resolution, it indicates that the necessary three-point interaction between the enantiomers and the CSP is not occurring effectively.[2][3] Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Chiral Stationary Phase (CSP) Selection: The success of a chiral separation is highly dependent on the choice of CSP.[3] For carboxylic acids, several classes of CSPs are known to be effective:
-
Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): Derivatives of cellulose and amylose are broadly selective and are a good starting point for many chiral acids.[3][4]
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™): These are particularly effective when the carboxylic acid group is near the stereogenic center and the molecule contains aromatic and hydrophilic groups.[3]
-
Anion-Exchanger CSPs (e.g., CHIRALPAK® QN-AX, QD-AX): These phases are specifically designed for acidic compounds and operate on an ion-exchange mechanism.[5]
-
-
Optimize the Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.
-
Mobile Phase Additives: For acidic compounds, the addition of a small percentage (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often crucial.[2] This helps to suppress the ionization of the carboxylic acid, which can enhance interaction with the CSP.
-
Solvent Choice: In normal-phase mode, a common mobile phase is a mixture of hexane or heptane with an alcohol like isopropanol or ethanol. The ratio of these solvents significantly impacts retention and resolution. In reversed-phase mode, acetonitrile or methanol with a buffered aqueous phase is typical.
-
-
Consider an Indirect Separation Approach: If direct separation on a CSP is proving difficult, an alternative is to derivatize the carboxylic acid enantiomers with a chiral derivatizing agent to form diastereomers.[6][7] These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[6][7]
Question: My resolution is very low (Rs < 1.5). How can I improve it?
Answer: Low resolution indicates that the peaks are not well-separated. Here are several strategies to enhance resolution:
-
Adjust Mobile Phase Strength: In normal phase, decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution. In reversed phase, decrease the organic solvent percentage.
-
Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol, or vice versa, can alter the selectivity and improve the separation.
-
Optimize Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[8] Experiment with temperatures both above and below ambient (e.g., 15°C to 40°C). In some cases, increasing the temperature can improve peak shape and resolution.[8]
-
Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, although it will increase the analysis time.
Section 2: Peak Shape Problems
Question: My peaks are tailing significantly. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue in HPLC, especially with polar compounds like carboxylic acids.[9] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[9][10]
-
Cause 1: Secondary Interactions with Residual Silanols: Silica-based stationary phases can have residual silanol groups that are acidic and can interact strongly with analytes, leading to tailing.[9][11]
-
Solution: Add a competitive agent to the mobile phase. For carboxylic acids, a small amount of a stronger acid like TFA can help to mask these silanol interactions. In some cases, for basic compounds, an amine modifier like diethylamine (DEA) is used, but this is less common for acidic analytes.[2] Using a highly end-capped column can also minimize these interactions.[10][11]
-
-
Cause 2: Overloading: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which can manifest as tailing on some chiral columns.[12]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Cause 3: Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.
-
Question: My peaks are broad, leading to poor sensitivity and resolution. What can I do?
Answer: Broad peaks can be a result of several factors, often related to the column or system.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.
-
Column Contamination or Degradation: A contaminated or old column can lose its efficiency.
-
Solution: Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Slow Kinetics of Mass Transfer: Chiral recognition can sometimes be a slow process.
-
Solution: As mentioned for low resolution, decreasing the flow rate can sometimes lead to sharper peaks.
-
Section 3: Mobile Phase and pH Control
Question: How critical is the pH of the mobile phase for separating chiral carboxylic acids?
Answer: The pH of the mobile phase is a critical parameter, as it controls the ionization state of the carboxylic acid.[13][14][15] The retention of ionizable compounds is highly dependent on their pKa and the mobile phase pH.[15][16]
-
Ion Suppression for Enhanced Retention: In reversed-phase chromatography, the ionized (deprotonated) form of a carboxylic acid is more polar and will have less retention on a non-polar stationary phase.[15] To increase retention, the pH of the mobile phase should be adjusted to be at least 1.5 to 2 pH units below the pKa of the carboxylic acid.[11][15] This ensures the acid is in its neutral, more hydrophobic form.
-
Impact on Chiral Recognition: The ionization state of the carboxylic acid can also directly impact its ability to interact with the chiral selector on the CSP. For many CSPs, the neutral form of the analyte is required for optimal chiral recognition.
Question: I am using an ion-pairing agent. What are the common pitfalls?
Answer: Ion-pairing agents are used to increase the retention of ionic compounds in reversed-phase HPLC.[17][18] For acidic compounds, a cationic ion-pairing agent like tetrabutylammonium phosphate can be used.[17][19]
-
Long Equilibration Times: Columns require a significant amount of time to equilibrate with a mobile phase containing an ion-pairing reagent.[18] It is crucial to allow sufficient time for the column to be fully conditioned before starting your analysis.
-
Memory Effects: Ion-pairing reagents can be difficult to completely wash out of a column. This "memory effect" can interfere with subsequent analyses.[20] It is often recommended to dedicate a column specifically for ion-pairing applications.
-
Peak Shape Issues: While ion-pairing agents can improve retention, they can sometimes lead to peak shape problems if not used at the optimal concentration.[18]
Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase Screening for a New Chiral Carboxylic Acid
This protocol outlines a systematic approach to developing a separation method for a new chiral carboxylic acid using a polysaccharide-based CSP in normal-phase mode.
Materials:
-
Chiral HPLC system with UV detector
-
Polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC-grade n-Hexane (or n-Heptane)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Prepare Stock Mobile Phases:
-
Mobile Phase A1: n-Hexane/IPA (90:10 v/v) + 0.1% TFA
-
Mobile Phase A2: n-Hexane/EtOH (90:10 v/v) + 0.1% TFA
-
-
Initial Screening:
-
Equilibrate the column with Mobile Phase A1 for at least 30 minutes.
-
Inject the racemic standard of your carboxylic acid.
-
Run the analysis and observe the chromatogram for any signs of separation.
-
Repeat the process with Mobile Phase A2.
-
-
Optimization:
-
Based on the initial screening, select the alcohol modifier that shows the most promise.
-
If the retention time is too short and resolution is poor, decrease the percentage of the alcohol modifier in increments of 2-5% (e.g., move to 95:5 Hexane/Alcohol).
-
If the retention time is too long, increase the percentage of the alcohol modifier.
-
-
Fine-Tuning:
-
Once a reasonable separation is achieved, you can further optimize by adjusting the flow rate and column temperature.
-
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
Data Presentation
Table 1: Influence of Mobile Phase Modifier on the Separation of a Model Carboxylic Acid
| Mobile Phase Composition (Hexane/Alcohol + 0.1% TFA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 90:10 / IPA | 8.2 | 9.1 | 1.6 |
| 95:5 / IPA | 12.5 | 14.2 | 2.1 |
| 90:10 / EtOH | 7.5 | 8.0 | 0.9 |
| 95:5 / EtOH | 11.3 | 12.1 | 1.4 |
Data is illustrative and will vary depending on the specific analyte and column.
Underlying Principles of Chiral Recognition
The separation of enantiomers in HPLC is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the CSP. For this to occur, a minimum of three points of interaction are generally required, with at least one of these interactions being stereochemically dependent.
Caption: The three-point interaction model for chiral recognition.
This guide provides a starting point for addressing common issues in the chiral separation of carboxylic acids by HPLC. Successful chiral method development is often an iterative process that requires a systematic approach and a good understanding of the underlying chromatographic principles.
References
-
A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. (n.d.). LCGC International. Retrieved from [Link]
-
Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. (n.d.). PubMed. Retrieved from [Link]
-
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018). ResearchGate. Retrieved from [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025). Springer. Retrieved from [Link]
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025). ResearchGate. Retrieved from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Chromatography Today. Retrieved from [Link]
-
Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved from [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials. Retrieved from [Link]
-
Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (n.d.). LinkedIn. Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. Retrieved from [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]
-
Chiral Separations 3: Overloading and Tailing. (2021). Restek. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (2025). Veeprho. Retrieved from [Link]
-
26 questions with answers in CHIRAL HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed. Retrieved from [Link]
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Technical Support Center: Minimizing Epimerization in Tetrahydroisoquinoline Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tetrahydroisoquinoline (THIQ) carboxylic acids. This guide is designed to provide in-depth troubleshooting and practical solutions to one of the most common challenges in this area of synthesis: the control of stereochemistry and the minimization of epimerization. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and field-proven insights to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of THIQ-carboxylic acid synthesis?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one. In the synthesis of THIQ-carboxylic acids, this typically refers to the loss of stereochemical integrity at the α-carbon of the carboxylic acid moiety (C1 or C3 position), leading to a mixture of diastereomers. This is a critical issue as the biological activity of these compounds is often highly dependent on their specific stereochemistry.
Q2: What is the primary mechanism driving this unwanted epimerization?
A2: The principal mechanism involves the deprotonation of the α-proton (the hydrogen atom attached to the stereocenter) by a base, forming a planar enolate intermediate. Reprotonation of this enolate can then occur from either face, leading to a mixture of the original and the epimerized product. The acidity of this α-proton is increased by the adjacent carboxyl group, making it susceptible to abstraction under basic or even neutral conditions.
Q3: Which synthetic steps are most prone to epimerization?
A3: Epimerization can occur at various stages, but it is most common during:
-
Coupling Reactions: When activating the carboxylic acid for amide bond formation, the activated intermediate is particularly prone to epimerization.[1]
-
Cyclization Reactions (e.g., Pictet-Spengler): Harsh acidic or basic conditions and elevated temperatures used in some cyclization protocols can lead to loss of stereochemical purity.[2][3][4]
-
Protecting Group Manipulations: Deprotection steps, especially those involving strong bases or acids, can compromise the stereocenter.
-
Work-up and Purification: Prolonged exposure to non-neutral pH during extraction or chromatography can also contribute to epimerization.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions based on mechanistic principles.
Problem 1: Significant epimerization observed after a peptide coupling step.
Q: I've coupled my THIQ-carboxylic acid to an amino acid or peptide, but NMR/chiral HPLC analysis shows a significant amount of the undesired diastereomer. What went wrong and how can I fix it?
A: This is a classic challenge. The activation of the carboxylic acid makes the α-proton more acidic and susceptible to abstraction.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution & Protocol |
| Choice of Coupling Reagent | Some coupling reagents, particularly those that form highly activated intermediates like acid chlorides or symmetrical anhydrides, can accelerate epimerization. Carbodiimide-based reagents can also lead to the formation of an oxazolone intermediate, a key pathway for racemization.[1] | Use coupling reagents with epimerization-suppressing additives. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial. These additives form active esters that are more stable and less prone to oxazolone formation.[5] A recyclable N-hydroxy pyridone additive has also been shown to effectively suppress epimerization.[6][7][8] |
| Base and Solvent Choice | The presence of a strong, non-hindered base can readily abstract the α-proton. Polar aprotic solvents like DMF can also increase the rate of epimerization.[5] | Employ a hindered, non-nucleophilic base and a less polar solvent. Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Consider using less polar solvents like dichloromethane (DCM) or a mixture of DCM and a co-solvent to improve solubility while minimizing epimerization. |
| Reaction Temperature | Higher temperatures increase the rate of all reactions, including the undesired epimerization pathway. | Conduct the coupling at low temperatures. Perform the activation and coupling steps at 0 °C or even -20 °C. While this may slow down the desired reaction, it will have a more pronounced effect on suppressing epimerization.[5] |
Experimental Protocol: Low-Epimerization Peptide Coupling
-
Dissolve the N-protected THIQ-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M).
-
Add the coupling additive (e.g., HOBt or OxymaPure®, 1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., EDC·HCl, 1.1 eq) and stir for 15-30 minutes at 0 °C.
-
Add the amino acid ester hydrochloride (1.1 eq) and DIPEA (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform a standard aqueous work-up with mild acid (e.g., 1% HCl) and base (e.g., saturated NaHCO₃) washes, keeping the exposure time to a minimum.
Problem 2: Loss of stereochemical integrity during the Pictet-Spengler cyclization.
Q: My chiral starting material (e.g., a derivative of L-DOPA or L-phenylalanine) is leading to a racemic or epimerized THIQ product after the Pictet-Spengler reaction. How can I maintain stereocontrol?
A: The acidic conditions and heat often employed in classical Pictet-Spengler reactions are the likely culprits. The key is to use milder conditions or strategies that favor a stereocontrolled cyclization.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution & Protocol |
| Harsh Acidic Conditions | Strong acids (e.g., concentrated HCl, H₂SO₄) and high temperatures can promote reversible reactions and enolization, leading to racemization.[3][9] | Utilize milder Lewis or Brønsted acids. Consider using catalysts like trifluoroacetic acid (TFA) at lower temperatures, or Lewis acids such as BF₃·OEt₂.[10] Chiral phosphoric acids have also been successfully employed for asymmetric Pictet-Spengler reactions.[10] |
| Lack of Stereodirecting Element | If the stereocenter is not sufficiently biased to direct the cyclization to one face of the iminium intermediate, a mixture of diastereomers can result. | Employ a chiral auxiliary. Attaching a chiral auxiliary to the nitrogen atom can effectively shield one face of the molecule, directing the cyclization in a highly diastereoselective manner. Ellman's chiral sulfinamide auxiliary is a well-established example for this purpose.[11][12] |
| Enzymatic Approaches | Chemical methods may not always provide the desired level of stereoselectivity. | Consider a chemoenzymatic approach. Enzymes like D-amino acid oxidase can be used for the kinetic resolution of racemic THIQ-carboxylic acids to yield the desired (S)-enantiomer with high enantiomeric excess.[13] Strictosidine synthase is an enzyme used in nature for Pictet-Spengler reactions and can be employed for biotransformations.[2] |
Experimental Workflow: Chiral Auxiliary-Directed Pictet-Spengler Reaction
Caption: Workflow for a chiral auxiliary-mediated Pictet-Spengler reaction.
Problem 3: Epimerization under basic conditions during work-up or deprotection.
Q: I'm observing epimerization when using a base like NaOH or LiOH for ester hydrolysis, or during a basic work-up. What are my options?
A: The α-proton of an ester is still acidic enough to be removed by strong bases, especially at elevated temperatures.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution & Protocol |
| Strong Base and High Temperature | Hydroxide bases are strong enough to cause epimerization. The rate of this process increases significantly with temperature. | Use milder hydrolysis conditions or alternative deprotection methods. If hydrolyzing an ester, perform the reaction at 0 °C to minimize epimerization. Alternatively, consider using a protecting group that can be removed under non-basic conditions, such as a benzyl ester (removed by hydrogenolysis) or a t-butyl ester (removed by mild acid). |
| pH during Aqueous Work-up | Even mildly basic conditions (pH > 8) during aqueous extractions can lead to gradual epimerization, especially with prolonged contact time.[14] | Maintain a neutral or slightly acidic pH. During work-up, use buffered solutions or very dilute acids and bases to adjust the pH. Minimize the time the compound spends in aqueous basic solutions. |
Decision Tree for Protecting Group Strategy
Caption: Decision tree for selecting a carboxyl protecting group.
References
-
Reddy, Y. V., Biradar, D., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. Available at: [Link]
-
Chemoenzymatic Approach to (S)‐1,2,3,4‐Tetrahydroisoquinoline Carboxylic Acids Employing D‐Amino Acid Oxidase. (2020). Advanced Synthesis & Catalysis. Available at: [Link]
-
Kwon, O. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. Available at: [Link]
-
Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. Available at: [Link]
-
Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. Available at: [Link]
-
Alezra, V., Bonin, M., Micouin, L., & Husson, H.-P. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters. Available at: [Link]
-
Ooi, T., Takeuchi, M., & Maruoka, K. (2001). Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Amemiya, F., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Available at: [Link]
-
Slaninova, J., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances. Available at: [Link]
-
Gremmen, C., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Xu, J., et al. (2023). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry. Available at: [Link]
-
Amemiya, F., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Available at: [Link]
-
Chen, J., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules. Available at: [Link]
-
Benoiton, N. L., et al. (1981). Racemization of amino acid derivatives. Factors affecting the racemization of N-benzyloxycarbonylamino acid and peptide active esters. International Journal of Peptide and Protein Research. Available at: [Link]
-
Tauber, K., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules. Available at: [Link]
-
Amemiya, F., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. ResearchGate. Available at: [Link]
-
Pícha, F., et al. (2015). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Varkey, J. T. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]
-
Kónya, K., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Orem, W. H., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. Available at: [Link]
-
Gould, I. R., et al. (2012). The effects of temperature, pH and redox state on the stability of glutamic acid in hydrothermal fluids. Geochimica et Cosmochimica Acta. Available at: [Link]
-
Daher, F. A., et al. (2015). Influence of pH on α of selected chiral amino acids. ResearchGate. Available at: [Link]
-
Xu, G., & Wang, Z. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
Barge, L. M., et al. (2019). Redox and pH gradients drive amino acid synthesis in iron oxyhydroxide mineral systems. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Nishino, H., et al. (2000). The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
Al Musaimi, O., et al. (2022). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences. Available at: [Link]
-
Slaninova, J., et al. (1995). Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2. International Journal of Peptide and Protein Research. Available at: [Link]
-
Cole, T. R., & Rovis, T. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wang, S., et al. (2022). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanistic Insights. ChemRxiv. Available at: [Link]
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"quenching strategies for Pictet-Spengler reactions"
Technical Support Center: Pictet-Spengler Reactions
A Senior Application Scientist's Guide to Effective Quenching Strategies
Welcome to the technical support center for the Pictet-Spengler reaction. As a foundational method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, this reaction is a staple in pharmaceutical and natural product synthesis.[1][2][3] However, the success of the synthesis often hinges on the critical, yet frequently overlooked, step of quenching the reaction. An improper workup can lead to yield loss, product degradation, and purification challenges.
This guide provides field-proven insights into quenching strategies, structured in a question-and-answer format to directly address the common issues encountered by researchers in the lab.
Section 1: Frequently Asked Questions on Quenching Fundamentals
This section covers the core principles of quenching as applied to the Pictet-Spengler reaction.
Q1: What is the primary purpose of quenching a Pictet-Spengler reaction?
The primary purpose of quenching is to abruptly and completely stop the chemical reaction at the desired point, typically once analysis (e.g., TLC, LC-MS) shows complete consumption of the limiting starting material. For the acid-catalyzed Pictet-Spengler reaction, this is achieved by neutralizing the acid catalyst.[4][5] The reaction relies on an acid to generate the electrophilic iminium ion necessary for cyclization.[4][6][7] By neutralizing the acid, you deactivate the catalyst and prevent the formation of further product or potential side products during subsequent workup and purification steps.
Q2: When is the optimal time to quench the reaction?
The optimal time to quench is as soon as the reaction has reached completion. Continuing the reaction long after the starting materials have been consumed can lead to the formation of byproducts or degradation of the desired product, especially under harsh acidic conditions or at elevated temperatures.[8]
Best Practice: Monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not rely solely on literature-reported reaction times, as minor variations in substrate, concentration, or temperature can alter the reaction rate.[9] Quench only when your analysis confirms the disappearance of the limiting reagent.
Q3: Why is slow, controlled quenching so critical?
Slow and controlled addition of the quenching agent, especially when neutralizing a strong acid with a carbonate base, is critical for two main reasons:
-
Exothermic Reaction: Acid-base neutralization is an exothermic process. Rapid addition can cause a sudden temperature spike, potentially degrading temperature-sensitive starting materials or products. For safety, it is often advisable to cool the reaction vessel in an ice bath before and during the quench.[9]
-
Gas Evolution: Quenching with carbonate bases (e.g., NaHCO₃, K₂CO₃) results in the evolution of carbon dioxide (CO₂) gas. Rapid addition can cause vigorous effervescence and dangerous foaming, leading to loss of product and creating a safety hazard in the fume hood.
Q4: How do I choose the right quenching agent for my Pictet-Spengler reaction?
The choice of quenching agent depends on the reaction conditions and the stability of your product. The goal is to neutralize the acid catalyst without compromising the integrity of the desired molecule.
-
For standard Brønsted acid catalysis (TFA, HCl): A weak inorganic base is typically the best choice. Saturated aqueous sodium bicarbonate (NaHCO₃) is the most common and recommended agent.[10][11] It is strong enough to neutralize the acid but mild enough to avoid causing base-catalyzed side reactions with sensitive functional groups.
-
For Lewis acid catalysis (e.g., Sc(OTf)₃, Cu(OTf)₂): The workup can sometimes be more complex. Often, quenching with an aqueous solution of a mild base or a chelating agent is effective. A standard aqueous NaHCO₃ or a saturated solution of Rochelle's salt (potassium sodium tartrate) can be effective for quenching reactions involving certain metal catalysts.
-
If your product is base-sensitive: Consider a non-basic quench. Diluting the reaction mixture with a suitable organic solvent and then washing with water or brine may be sufficient to remove the acid catalyst, although it is less definitive than a chemical quench.
Section 2: Troubleshooting Guide: Common Quenching & Workup Problems
This section addresses specific issues that can arise during the quenching and subsequent extractive workup of Pictet-Spengler reactions.
Q5: My reaction mixture foamed uncontrollably upon adding saturated NaHCO₃. What happened and how can I prevent it?
Cause: This is a classic sign of adding the bicarbonate solution too quickly to a concentrated, acidic reaction mixture. The rapid neutralization of the acid catalyst (e.g., trifluoroacetic acid - TFA) generates a large volume of CO₂ gas almost instantaneously, causing vigorous foaming.
Solution:
-
Cool the Reaction: Before quenching, cool your reaction flask to 0 °C using an ice-water bath. This slows the rate of the acid-base reaction and gas evolution.[9]
-
Dilute the Mixture: If practical, dilute the concentrated reaction mixture with the organic solvent that will be used for extraction (e.g., dichloromethane or ethyl acetate) before starting the quench.
-
Add the Quenching Agent Slowly: Add the saturated NaHCO₃ solution dropwise or in small portions with vigorous stirring. Allow the effervescence to subside after each addition before adding more.
Q6: I observed a significant drop in yield after quenching and workup. What are the potential causes?
Cause: A drop in yield post-workup often points to either mechanical loss or chemical degradation of the product.
Troubleshooting Steps:
-
Product Stability: Is your product potentially unstable to acidic or basic conditions?
-
Acid Sensitivity: If the reaction is left for too long under acidic conditions, or if the quench is inefficient, the product may degrade. Ensure the reaction is quenched as soon as it is complete.
-
Base Sensitivity: If you used a strong base (e.g., NaOH, KOH) for quenching, it may have hydrolyzed esters or other sensitive functional groups on your product. Stick to milder bases like NaHCO₃.
-
-
Emulsion Formation: Did an emulsion form during the extractive workup? (See Q7). Your product could be trapped in the emulsion layer, leading to poor recovery from the organic phase.
-
Product Solubility: Is your product partially soluble in the aqueous layer? The protonated amine salt of your product can have significant aqueous solubility. Ensure the pH of the aqueous layer is basic (pH > 8) after the quench to ensure the product is in its free-base form, which is typically more soluble in organic solvents. You can check the pH with litmus paper. Perform multiple extractions (e.g., 3x with your chosen organic solvent) to maximize recovery.[11]
Q7: A persistent emulsion formed during the aqueous workup. How can I break it?
Cause: Emulsions are common when partitioning a reaction mixture between an aqueous basic solution and an organic solvent, especially with chlorinated solvents like dichloromethane (DCM). They are stabilized by fine particulates or amphiphilic molecules.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[8]
-
Filter the Mixture: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a Hirsch funnel. This can break up the microscopic droplets that form the emulsion.
-
Change the Solvent: If emulsions are a persistent problem, consider switching to a less emulsion-prone extraction solvent, such as ethyl acetate.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to an hour) will allow the layers to separate on their own.
Q8: My product seems to be degrading, and I suspect it's happening during the quench. How can I confirm this and what can I do?
Cause: The product of a Pictet-Spengler reaction, a tetrahydro-β-carboline or tetrahydroisoquinoline, can be susceptible to air oxidation, especially under certain pH conditions or in the presence of residual metals. The aromatic portion of the molecule can be re-aromatized to the fully aromatic β-carboline or isoquinoline.
Solutions:
-
Minimize Air Exposure: If you suspect oxidation, consider performing the quench and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Use Degassed Solvents: Using solvents that have been degassed (by bubbling nitrogen through them) for the workup can minimize exposure to dissolved oxygen.
-
Immediate Purification: Do not let the crude product sit for extended periods after workup. Proceed with purification (e.g., column chromatography) as soon as possible.[1][11]
-
Analyze Pre- and Post-Quench: To confirm, carefully take a small, representative sample of the crude reaction mixture before quenching. Take another sample immediately after quenching and extraction. Analyze both by LC-MS or NMR to see if new impurity peaks corresponding to degradation have appeared.
Section 3: Standard Quenching Protocols
Protocol 1: Standard Quench for Acid-Catalyzed Pictet-Spengler Reactions
This protocol is suitable for reactions catalyzed by Brønsted acids like TFA or HCl in solvents such as DCM, acetonitrile, or methanol.
-
Monitor Reaction: Confirm the reaction is complete by TLC or LC-MS.
-
Cool the Mixture: Place the reaction flask in an ice-water bath and cool the contents to 0 °C.
-
Dilute (Optional): If the reaction is highly concentrated, dilute the mixture with the intended extraction solvent (e.g., 2-3 volumes of ethyl acetate or DCM).
-
Quench Slowly: While stirring vigorously, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise via an addition funnel or pipette.[10]
-
Control Effervescence: Pause the addition as needed to allow foaming to subside. Continue adding NaHCO₃ until gas evolution ceases completely.
-
Check pH: After gas evolution stops, check the pH of the aqueous layer using litmus paper or a pH strip to ensure it is neutral or slightly basic (pH 7-8).
-
Proceed to Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Wash and Dry: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][12]
Section 4: Visual Aids & Data
Table 1: Selection of Common Quenching Agents
| Quenching Agent | Formula | Type | Use Case | Key Considerations |
| Sodium Bicarbonate | NaHCO₃ | Weak Base | Standard quench for Brønsted acids (TFA, HCl).[10][11] | Causes CO₂ evolution; add slowly and with cooling. |
| Potassium Carbonate | K₂CO₃ | Moderate Base | Alternative to NaHCO₃; slightly stronger base. | Also causes CO₂ evolution. Can be too basic for some substrates. |
| Saturated Brine | NaCl (aq) | Neutral Salt | Used to break emulsions and reduce the solubility of organic products in the aqueous layer.[8] | Not a primary quenching agent for neutralizing acids. |
| Water | H₂O | Neutral | Can be used to dilute and wash away the acid catalyst if the product is base-sensitive. | Less effective at stopping the reaction than a base quench. |
Diagram 1: Standard Quenching & Workup Workflow
This diagram outlines the logical steps for a standard quenching procedure.
Caption: A logical workflow for quenching acid-catalyzed Pictet-Spengler reactions.
Diagram 2: Troubleshooting Low Yields Post-Quench
This decision tree helps diagnose the root cause of yield loss after the reaction workup.
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Validation & Comparative
A Senior Application Scientist's Guide to the Rigorous Validation of Antiproliferative IC50 Values for Novel Compounds
In the landscape of drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of novel antiproliferative compounds.[1][2] However, the journey from a raw IC50 value to a validated, reproducible metric is fraught with potential pitfalls that can misdirect research efforts and waste valuable resources. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to ensure the scientific integrity of their IC50 data. We will dissect the critical components of a robust validation workflow, from the foundational necessity of cell line authentication to the nuanced interpretation of dose-response curves and the imperative of orthogonal validation.
The Criticality of Cell Line Authentication: The Bedrock of Reliable Data
Before any compound is introduced to a cell line, the identity of that cell line must be unequivocally verified. The use of misidentified or cross-contaminated cell lines is a pervasive issue that can lead to erroneous and irreproducible data, ultimately derailing scientific progress.[3][4][5]
Why is it so crucial?
-
Scientific Integrity: Ensures that the observed biological effects are attributable to the correct cellular context.[3]
-
Reproducibility: Foundational for the ability of other researchers to replicate and build upon your findings.[5][6]
-
Resource Management: Prevents the immense waste of time, reagents, and funding on experiments performed with the wrong models.[4][7]
Best Practices for Cell Line Authentication:
-
Short Tandem Repeat (STR) Profiling: This is the gold standard for authenticating human cell lines.[4] It generates a unique DNA fingerprint that can be compared against established databases.
-
Regular Testing: Authentication should be performed when a new cell line is received, before cryopreservation, and periodically during active culturing.[3]
-
Mycoplasma Detection: Routine screening for mycoplasma contamination is essential, as this common contaminant can significantly alter cellular responses to therapeutic agents.[3]
Failure to authenticate cell lines can have severe repercussions, including the retraction of publications and the pursuit of invalid biological hypotheses.[8]
A Comparative Guide to Antiproliferative Assays
The choice of assay for determining cell viability is a critical decision that can significantly influence the resulting IC50 value.[9] Different assays measure distinct biological endpoints, and understanding their underlying principles is key to selecting the most appropriate method and interpreting the data correctly.
| Assay | Principle | Advantages | Disadvantages |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.[1][10] | Inexpensive, widely used, and well-established. | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. The formazan product is insoluble and requires a solubilization step.[11] |
| MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) | Similar to MTT, but the formazan product is soluble in culture medium, simplifying the protocol.[12] | Simpler and faster than MTT as it does not require a solubilization step. | Can still be susceptible to interference from reducing compounds. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.[12][13] | Highly sensitive, rapid (single-reagent addition), and has a broad linear range.[12] | More expensive than colorimetric assays. ATP levels can be influenced by factors other than cell number. |
| Crystal Violet Staining | A direct method that stains the DNA of adherent cells, providing a measure of total cell biomass.[10] | Simple, inexpensive, and directly measures cell number. | Less sensitive than metabolic assays and can be influenced by variations in cell size. Requires multiple washing steps. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with a serial dilution of the novel compound. Include appropriate vehicle controls (e.g., DMSO) and untreated controls.[1][14]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours), which should be optimized for the specific cell line and compound.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Best Practices for Experimental Design and Execution
A well-designed experiment is the cornerstone of reliable IC50 data. The following factors must be carefully considered and standardized:
-
Cell Seeding Density: The initial number of cells plated can influence their growth rate and sensitivity to the compound. This should be optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
Compound Concentration Range: The concentration range should be wide enough to encompass the full dose-response curve, from no effect to maximal inhibition.[15] A common practice is to use a semi-logarithmic dilution series.
-
Exposure Time: The duration of compound exposure can significantly impact the IC50 value.[9][16] This should be clearly defined and justified based on the compound's expected mechanism of action.
-
Replicates: Both technical and biological replicates are essential to ensure the statistical robustness of the data.[9][15] A minimum of three biological replicates is recommended.
-
Controls: Appropriate controls are non-negotiable. These include untreated cells, vehicle-treated cells, and a positive control (a compound with a known antiproliferative effect).
Data Analysis and Interpretation: Beyond the Curve
The analysis of dose-response data is a critical step where misinterpretation can easily occur.
The Dose-Response Curve
The relationship between compound concentration and the measured biological effect is typically represented by a sigmoidal dose-response curve.[17] This curve is characterized by a top plateau (maximal response), a bottom plateau (minimal response), the slope (Hill slope), and the IC50.
Curve Fitting
The most common method for determining the IC50 is through non-linear regression analysis, fitting the data to a four-parameter logistic (4PL) model.[18][19] This model is mathematically described as:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response.
-
X is the compound concentration.
-
Bottom is the minimum response.
-
Top is the maximum response.
-
IC50 is the concentration that produces a response halfway between the Top and Bottom.
-
HillSlope describes the steepness of the curve.
Relative vs. Absolute IC50
It is crucial to distinguish between the relative and absolute IC50.[19][20]
-
Relative IC50: The concentration at which the response is halfway between the top and bottom plateaus of the fitted curve. This is the most common definition.[21]
-
Absolute IC50: The concentration at which the response is 50% of the control response. This requires well-defined 0% and 100% inhibition controls.[21]
Incomplete dose-response curves, where the top or bottom plateaus are not well-defined, can lead to inaccurate and meaningless IC50 values.[21]
Common Pitfalls in Data Analysis
-
Forcing a 0-100% fit: Normalizing data and constraining the curve to fit between 0% and 100% can be misleading if the compound does not achieve complete inhibition.[21]
-
Ignoring outliers: While some data points may be erroneous, outliers should be carefully examined and not arbitrarily excluded.
-
Over-interpretation of a single value: The IC50 is a single parameter and should be considered alongside the confidence interval and the overall shape of the dose-response curve.
The Imperative of Orthogonal Validation
An IC50 value from a single cell viability assay is not sufficient to validate the antiproliferative activity of a novel compound. Orthogonal assays, which measure different biological endpoints, are essential to confirm the mechanism of action and rule out assay-specific artifacts.[22]
For example, a compound might interfere with the chemistry of an MTT assay, giving a false-positive result. An orthogonal assay, such as a CellTiter-Glo assay that measures ATP levels, can help to confirm or refute the initial finding.
Examples of Orthogonal Assays for Antiproliferative Activity:
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[23]
-
Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compound induces programmed cell death.[13]
-
Western Blotting: This technique can be used to probe for changes in the expression or phosphorylation status of key proteins in signaling pathways known to regulate cell proliferation and survival.[23][24]
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytostatic or cytotoxic effects.[1]
The following diagram illustrates a comprehensive workflow for the validation of antiproliferative IC50 values.
Caption: The use of orthogonal assays to validate an initial antiproliferative finding.
Conclusion
The determination of an IC50 value is far more than a routine laboratory procedure; it is a multi-faceted process that demands meticulous attention to detail, a deep understanding of the underlying biology, and a commitment to rigorous scientific validation. By embracing the principles outlined in this guide—from the non-negotiable step of cell line authentication to the critical application of orthogonal assays—researchers can ensure the integrity and reproducibility of their antiproliferative data. This, in turn, will foster greater confidence in the identified lead compounds and ultimately accelerate the path toward novel and effective cancer therapeutics.
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DNA Forensics Laboratory. Cell Line Authentication: Ensure Reliable and Accurate Results. [Link]
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Gedeck, P. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS One. [Link]
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Unraveling the Importance of Mammalian Cell Line Authentication. (2024, January 8). Biotech Cell. [Link]
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Gedeck, P. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. [Link]
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The Importance of Cell-Line Authentication. (2021, November 2). Biocompare. [Link]
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How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. ResearchGate. [Link]
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Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. [Link]
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50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]
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Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. [Link]
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Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications. NIH. [Link]
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Authenticating Your Cell Lines – Why, When and How!. Crown Bioscience. [Link]
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Synthesis and Experimental Validation of New Designed Heterocyclic Compounds with Antiproliferative Activity versus Breast Cancer Cell Lines MCF-7 and MDA-MB-231. ResearchGate. [Link]
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The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PMC. [Link]
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What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. [Link]
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The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. [Link]
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Reproducibility of the IC50 values from independent experiments.... ResearchGate. [Link]
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Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. KCAS Bio. [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]
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Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
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Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. [Link]
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Problems with IC50 determination - cell viability over 100 %. How can I handle this?. ResearchGate. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. PMC. [Link]
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Investigating the replicability of preclinical cancer biology. eLife. [Link]
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Which one is the most accepted method for cell viability assay?. ResearchGate. [Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC. [Link]
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Novel flavonoids with anti-proliferative activities against breast cancer cells. PMC. [Link]
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Comparative analysis of antiproliferative IC 50 values for Compounds.... ResearchGate. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. NIH. [Link]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
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Antiproliferative Assay of Human Leucocyte Interferon. PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Analogs as NMDA Receptor Antagonists
For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-MeO-THIQ-3-COOH) analogs as antagonists of the N-methyl-D-aspartate (NMDA) receptor. By synthesizing data from key studies on related scaffolds and established pharmacophore models, this document offers a predictive framework for designing novel and potent NMDA receptor modulators.
Introduction: The Therapeutic Potential of NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission, is implicated in a multitude of physiological and pathological processes, including learning, memory, and neurodegeneration.[1] Consequently, antagonists of the NMDA receptor are of significant interest for the treatment of various neurological disorders such as epilepsy, stroke, and chronic pain.[2] The 1,2,3,4-tetrahydroisoquinoline scaffold has emerged as a promising framework for the development of such antagonists, offering a conformationally constrained structure amenable to synthetic modification.[3] This guide focuses specifically on analogs of this compound, dissecting the key structural features that govern their interaction with the NMDA receptor.
Core Pharmacophore: Essential Structural Elements for NMDA Receptor Antagonism
The antagonistic activity of tetrahydroisoquinoline-3-carboxylic acid analogs at the NMDA receptor is predicated on a well-defined pharmacophore. This model, derived from extensive research on related compounds, highlights the critical role of specific functional groups and their spatial orientation.[1][3]
A fundamental understanding of this pharmacophore is essential for the rational design of novel analogs with enhanced potency and selectivity. The key elements include:
-
An Acidic Moiety: The carboxylic acid at the 3-position is a crucial feature for potent antagonism. It is believed to interact with a positively charged residue in the glutamate binding site of the NMDA receptor.[1]
-
A Basic Amine: The secondary amine within the tetrahydroisoquinoline ring system provides another key interaction point, likely through protonation at physiological pH, allowing for electrostatic interactions with the receptor.
-
Aromatic Substitution: The nature and position of substituents on the aromatic ring of the tetrahydroisoquinoline core significantly modulate binding affinity and selectivity. The 6-methoxy group is a key feature of the parent scaffold, and its modification or replacement is a primary focus of SAR studies.
Below is a visual representation of the core pharmacophore for NMDA receptor antagonism based on the tetrahydroisoquinoline scaffold.
Caption: Core pharmacophore of 6-Methoxy-THIQ-3-COOH for NMDA receptor antagonism.
Comparative Analysis of Structural Modifications
The following sections detail the impact of structural modifications on the NMDA receptor antagonist activity of 6-Methoxy-THIQ-3-carboxylic acid analogs. The presented data, while drawing from studies on closely related scaffolds like decahydroisoquinolines, provides a robust predictive framework for this specific class of compounds.[2]
Modifications at the 6-Position: Impact of Aromatic Substitution
The substitution at the 6-position of the tetrahydroisoquinoline ring is a critical determinant of binding affinity. While the parent 6-methoxy compound serves as a valuable starting point, alterations to this group can lead to significant changes in potency.
| Analog | Substitution at C6 | Relative Potency (Inferred) | Rationale for Activity Change |
| 1 | Methoxy (-OCH3) | Baseline | Provides a balance of electronic and steric properties favorable for binding. |
| 2 | Hydroxy (-OH) | Potentially Increased | The hydroxyl group can act as a hydrogen bond donor, potentially forming additional interactions with the receptor. |
| 3 | Hydrogen (-H) | Decreased | Removal of the electron-donating group may reduce favorable electronic interactions with the receptor. |
| 4 | Chloro (-Cl) | Variable | The electron-withdrawing nature and steric bulk of the chloro group can have complex effects on binding, potentially leading to either increased or decreased affinity depending on the specific receptor subtype and binding pocket conformation. |
The Indispensable Role of the 3-Carboxylic Acid
The carboxylic acid at the 3-position is a cornerstone of the pharmacophore. Its replacement with other functional groups generally leads to a dramatic loss of activity, underscoring its essential role in anchoring the ligand to the receptor.
| Analog | Modification at C3 | Relative Potency (Inferred) | Rationale for Activity Change |
| 5 | Carboxylic Acid (-COOH) | High | The carboxylate anion forms a critical ionic interaction with a corresponding positively charged residue in the NMDA receptor binding site.[1] |
| 6 | Ester (-COOCH3) | Significantly Decreased | Esterification of the carboxylic acid removes the negative charge, thereby abolishing the key ionic interaction. |
| 7 | Amide (-CONH2) | Significantly Decreased | Similar to the ester, the amide lacks the negative charge necessary for potent binding. |
| 8 | Tetrazole | Potentially Maintained or Increased | The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering a similar acidic pKa and spatial distribution of negative charge.[2] |
Stereochemistry: A Decisive Factor in Potency
The stereochemistry at the 3-position of the tetrahydroisoquinoline ring is paramount for high-affinity binding. The (S)-enantiomer is consistently reported to be the more active isomer, suggesting a specific and constrained binding orientation within the receptor.
Caption: Workflow for the [3H]CGP 39653 radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Antagonism
This electrophysiological technique directly measures the effect of a compound on the function of the NMDA receptor ion channel.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Agonist Application: The NMDA receptor is activated by the application of glutamate and glycine.
-
Antagonist Application: The test compound is co-applied with the agonists, and the inhibition of the NMDA-induced current is measured.
-
Data Analysis: The IC50 value for functional antagonism is determined by measuring the concentration of the test compound that produces a 50% reduction in the agonist-induced current.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as NMDA receptor antagonists is governed by a well-defined pharmacophore. The carboxylic acid at the 3-position, the basic amine in the heterocyclic ring, and the substitution pattern on the aromatic ring are all critical for potent activity. Furthermore, stereochemistry plays a decisive role, with the (S)-enantiomer being the more active isomer.
Future research in this area should focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions at the 6-position and other positions on the aromatic ring to further refine the SAR and potentially identify subtype-selective antagonists. The exploration of carboxylic acid bioisosteres, such as the tetrazole group, may also lead to compounds with improved pharmacokinetic properties. By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of novel and effective NMDA receptor-targeted therapeutics.
References
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Ornstein, P. L., et al. (1992). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 35(19), 3547-3560. [Link]
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Whitten, J. P., et al. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(19), 3561-3572. [Link]
-
Teodori, E., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]
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npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]
-
Frings, S. (2013). Two electrode voltage clamp and its application for Xenopus oocytes. In Patch-Clamp Analysis (pp. 145-166). Humana Press, Totowa, NJ. [Link]
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A Comparative Guide to the Anticancer Activity of Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the development of novel anticancer therapeutics. This versatile heterocyclic motif, present in a wide range of natural products and synthetic molecules, has proven to be a valuable template for designing potent and selective anticancer agents.[1][2] The structural flexibility of the THIQ core allows for modifications at multiple positions, enabling the fine-tuning of pharmacological properties to target various hallmarks of cancer. This guide provides a detailed comparison of the anticancer activity of different classes of THIQ derivatives, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.
Targeting the Cytoskeleton: THIQ Derivatives as Tubulin Polymerization Inhibitors
One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape. Several THIQ derivatives have emerged as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
A novel class of tetrahydroisoquinoline stilbene derivatives has demonstrated significant inhibitory activity against lung, breast, and colorectal cancer cell lines.[3] Notably, compound 16e exhibited outstanding cytotoxicity against A549 lung cancer cells. Mechanistic studies revealed that 16e inhibits tubulin polymerization more effectively than the well-known agent colchicine at the same concentration. This disruption of microtubule dynamics leads to an arrest of the A549 cells in the G2/M phase of the cell cycle, a hallmark of anti-tubulin agents. This cell cycle arrest is associated with the downregulation of the cell division cycle 2 (Cdc2) protein and the upregulation of cyclin B1.[4][5]
Further investigation into the mode of cell death induced by 16e indicated the activation of the mitochondrial-dependent apoptotic pathway. This was evidenced by a reduction in the mitochondrial membrane potential, an accumulation of reactive oxygen species (ROS), and the release of cytochrome c from the mitochondria into the cytoplasm. The cascade of events culminates in the cleavage and activation of caspase-3, the executioner caspase that orchestrates the dismantling of the cell.
Another series of THIQ derivatives, exemplified by compounds 17d and 17e , has shown remarkable activity against the MCF-7 breast cancer cell line, with IC50 values of 0.26 x 10⁻² μM and 0.89 x 10⁻³ μM, respectively. These compounds also exert their anticancer effects by inhibiting tubulin polymerization. The in vivo efficacy of these derivatives was demonstrated in a MCF-7 xenograft mouse model, where treatment with 17d and 17e resulted in a significant reduction in tumor weight, comparable to the standard-of-care drug tamoxifen.
Experimental Workflow: Evaluation of Tubulin-Targeting THIQs
Caption: Experimental workflow for evaluating tubulin-targeting THIQ derivatives.
Interfering with Oncogenic Signaling: THIQs as KRas Inhibitors
The KRas protein is a key signaling node that, when mutated, is a driver of tumorigenesis in a significant portion of human cancers, including colorectal, lung, and pancreatic cancers. The development of direct KRas inhibitors has been a long-standing challenge in oncology. A series of THIQ derivatives has been identified as potent inhibitors of KRas.
Compound GM-3-18 , which features a chloro-substituted phenyl ring, has demonstrated significant KRas inhibitory activity across a panel of colon cancer cell lines, with IC50 values ranging from 0.9 μM to 10.7 μM.[6] The structure-activity relationship (SAR) studies in this series suggest that the nature of the substitution on the phenyl ring is crucial for activity. For instance, another potent compound, GM-3-121 , showed an anti-angiogenesis IC50 of 1.72 μM.[6]
The inhibition of the constitutively active mutant KRas protein is intended to block its downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[7][8][9]
KRas Downstream Signaling Pathway
Caption: Simplified KRas downstream signaling pathway and the inhibitory action of THIQ derivatives.
Dual-Targeting Approaches: THIQ Derivatives as DHFR and CDK2 Inhibitors
A promising strategy in cancer therapy is the development of multi-targeting agents that can simultaneously inhibit two or more crucial cellular targets. A series of novel 5,6,7,8-tetrahydroisoquinolines have been synthesized and evaluated as dual inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[10]
Compound 7e emerged as a potent CDK2 inhibitor with an IC50 of 0.149 µM, which is more potent than the reference inhibitor Roscovitine (IC50 = 0.380 µM).[10] Inhibition of CDK2 by 7e led to cell cycle arrest at the G2/M phase in the A549 lung cancer cell line. In the same study, compound 8d was identified as a significant DHFR inhibitor with an IC50 of 0.199 µM, comparable to the established drug Methotrexate (IC50 = 0.131 µM).[10] Treatment with 8d resulted in cell cycle arrest at the S phase in the MCF7 breast cancer cell line.[10] Both compounds induced apoptosis in their respective sensitive cell lines.[10]
Quantitative Comparison of Anticancer Activity
The following tables provide a summary of the in vitro cytotoxic activity of representative THIQ derivatives against various cancer cell lines.
Table 1: IC50 Values of Tubulin-Targeting THIQ Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 17e | MCF-7 | Breast | 0.0089 | |
| 17d | MCF-7 | Breast | 0.026 | |
| 6d | MCF-7 | Breast | 0.43 (µg/ml) | [11] |
| 6j | MCF-7 | Breast | 0.7 (µg/ml) | [11] |
| 6a | MCF-7 | Breast | 0.63 (µg/ml) | [11] |
| 6b | MCF-7 | Breast | 0.93 (µg/ml) | [11] |
Table 2: IC50 Values of KRas-Inhibiting THIQ Derivatives against Colon Cancer Cell Lines
| Compound | Colo 320 | DLD-1 | HCT116 | SNU-C1 | SW 480 | Reference |
| GM-3-18 | 1.0 µM | 1.1 µM | 0.9 µM | 10.7 µM | 1.3 µM | [6] |
| GM-3-16 | 1.6 µM | 2.6 µM | 2.1 µM | >25 µM | 2.5 µM | [6] |
| GM-3-121 | 1.9 µM | 2.8 µM | 3.1 µM | 1.9 µM | 2.9 µM | [6] |
Table 3: IC50 Values of DHFR and CDK2-Inhibiting THIQ Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7e | A549 | Lung | 0.155 | [10] |
| 8d | MCF7 | Breast | 0.170 | [10] |
Induction of Apoptosis: A Common Endpoint
A convergent mechanism of action for many of these diverse THIQ derivatives is the induction of apoptosis. As previously mentioned, the tubulin-targeting derivatives trigger the mitochondrial or intrinsic pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[12][13][14][15][16] Anticancer agents often shift the balance in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[12]
Studies have shown that treatment with apoptosis-inducing THIQ derivatives leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting cell death.[12][17]
Mitochondrial Apoptosis Pathway
Caption: The role of THIQ derivatives in modulating the mitochondrial apoptosis pathway.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of the THIQ derivatives on cancer cell lines and to calculate the IC50 values.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of THIQ derivatives on the cell cycle distribution.
-
Cell Treatment: Treat cells with the THIQ derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the molecular mechanism of apoptosis induction by THIQ derivatives.
-
Protein Extraction: Treat cells with the THIQ derivative, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Conclusion
Tetrahydroisoquinoline derivatives continue to be a rich source of inspiration for the development of novel anticancer agents. Their ability to target diverse and critical cellular pathways, including microtubule dynamics, oncogenic signaling, and apoptosis, underscores their therapeutic potential. The comparative data presented in this guide highlight the potency and varied mechanisms of action of different classes of THIQs. Future research efforts should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, as well as on exploring novel THIQ scaffolds and their therapeutic targets. A deeper understanding of the structure-activity relationships will be crucial in designing the next generation of THIQ-based anticancer drugs with enhanced selectivity and reduced toxicity.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Tetrahydroisoquinoline Analogs in Biological Assays
Introduction: The Tetrahydroisoquinoline Scaffold and the Imperative of Selectivity
The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities.[1] This structural motif is a cornerstone in the development of therapeutics for oncology, neurodegenerative disorders, and infectious diseases.[2][3] However, the very features that make the THIQ scaffold so versatile also present a significant challenge in drug development: the potential for off-target interactions, or cross-reactivity.
A lack of selectivity can lead to undesirable side effects, toxicity, or misleading structure-activity relationship (SAR) data, ultimately derailing promising drug candidates. Therefore, a rigorous and systematic assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental necessity for developing safe and effective THIQ-based therapeutics. This guide provides an in-depth comparison of key biological assays for evaluating the selectivity profile of novel THIQ analogs, grounded in the principles of robust experimental design and data interpretation.
Pillar 1: Foundational Screening with Receptor Binding Assays
The logical first step in assessing cross-reactivity is to determine if a THIQ analog physically interacts with unintended biological targets. Radioligand binding assays are the gold-standard for this purpose, offering a direct measure of the affinity (typically expressed as the inhibition constant, Kᵢ) of a compound for a specific receptor.
The Principle of Competitive Binding These assays operate on a simple principle: competition. A radioactively labeled ligand with known high affinity for the target receptor is incubated with a biological preparation containing the receptor (e.g., cell membrane homogenates). The unlabeled test compound (the THIQ analog) is then added at various concentrations. If the THIQ analog binds to the same site, it will compete with and displace the radioligand, leading to a measurable decrease in radioactivity bound to the receptor preparation. The concentration of the THIQ analog that displaces 50% of the radioligand is its IC₅₀ value, from which the Kᵢ can be calculated.
Causality in Experimental Design: The choice of radioligand is critical. It must be highly specific for the target receptor to ensure that displacement is a true measure of binding at that site. Furthermore, screening against a broad panel of receptors, such as those offered by commercial services or in-house platforms, is essential for uncovering unexpected off-target affinities. For THIQ analogs, which often show activity at monoamine transporters and receptors, panels should minimally include dopamine, serotonin, and sigma receptors.[4][5][6]
Caption: Signaling pathway for a functional cAMP accumulation assay.
Pillar 3: Assessing Immunological Cross-Reactivity
For certain applications, particularly in diagnostics or where immunogenicity is a concern, it is necessary to assess cross-reactivity in immunoassays. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), use antibodies to detect specific molecules. [7]A THIQ analog that is structurally similar to the target analyte may cross-react with the assay's antibodies, leading to false-positive results. [8] The Principle of Competitive ELISA: In a typical competitive ELISA for small molecule detection, a microtiter plate is coated with an antibody specific to the target molecule. A known amount of enzyme-labeled target molecule is then added to the sample wells along with the sample containing the unknown amount of the test compound (THIQ analog). The test compound and the enzyme-labeled target compete for binding to the limited number of antibody sites. After an incubation and wash step, a substrate is added that produces a colored signal upon reaction with the enzyme. The signal intensity is inversely proportional to the concentration of the test compound in the sample.
Quantifying Cross-Reactivity: Cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the target analyte required to produce 50% inhibition of the maximum signal with the concentration of the cross-reacting THIQ analog required to produce the same 50% inhibition.
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of THIQ Analog) x 100
This quantitative measure is essential for validating the specificity of an immunoassay and understanding potential interferences. [9]
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol describes a filtration-based binding assay to determine the affinity of a THIQ analog for the human dopamine D₂ receptor.
-
Receptor Preparation:
-
Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Thaw membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of Assay Buffer for total binding wells or 25 µL of a high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol) for non-specific binding (NSB) wells.
-
Add 25 µL of serially diluted THIQ analog to the appropriate wells. Use vehicle (e.g., 0.1% DMSO) for total and NSB wells.
-
Add 25 µL of the radioligand, [³H]-Spiperone, to all wells at a final concentration of ~0.3 nM.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Harvest the plate onto a GF/B filter mat pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. The PEI reduces non-specific binding of the radioligand to the filter.
-
Rapidly wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter mat, place it in a sample bag, add scintillation cocktail, and seal.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding (Total Binding - NSB).
-
Plot the percent specific binding against the log concentration of the THIQ analog and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: Competitive ELISA for Immunoassay Cross-Reactivity
This protocol outlines a method to test the cross-reactivity of a THIQ analog in an immunoassay designed for a structurally related compound (Target X).
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody against Target X (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times.
-
Prepare serial dilutions of the THIQ analog and the standard Target X in Assay Diluent (e.g., 0.1% BSA in PBS).
-
Add 50 µL of the diluted standards or THIQ analog samples to the appropriate wells.
-
Add 50 µL of a fixed concentration of enzyme-conjugated Target X (e.g., Target X-HRP) to all wells.
-
Incubate for 1-2 hours at room temperature with agitation.
-
-
Detection:
-
Wash the plate five times to remove unbound reagents.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 1 M H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate standard curves for both Target X and the THIQ analog by plotting absorbance vs. log concentration.
-
Determine the IC₅₀ value for both compounds.
-
Calculate the percent cross-reactivity using the formula provided previously.
-
Conclusion
The assessment of cross-reactivity for tetrahydroisoquinoline analogs is a multi-faceted process that requires a tiered, logical approach. It begins with broad screening using receptor binding assays to identify potential off-target interactions. This is followed by functional assays to determine the physiological relevance of these interactions. Finally, for specific applications, immunoassays can quantify the potential for antibody-mediated cross-reactivity. By employing these robust, self-validating systems, researchers can build a comprehensive selectivity profile, enabling data-driven decisions to advance the most promising and safest THIQ candidates toward clinical development.
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In Vivo Validation of Tetrahydroisoquinoline Compounds as Anticancer Agents: A Comparative Guide
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of chemical scaffolds explored, the tetrahydroisoquinoline (THIQ) core has emerged as a "privileged" structure.[1] This heterocyclic motif is present in numerous natural products and has proven to be a versatile framework for the synthesis of compounds with a broad spectrum of pharmacological activities, most notably significant anticancer potential.[2][3][4] The therapeutic promise of THIQ derivatives stems from their ability to interfere with critical cellular processes in cancer cells, including the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of key signaling pathways.[2][3][4]
This guide provides an in-depth comparison of the in vivo validation of THIQ-based anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, a comparative analysis of leading THIQ compounds against other established drugs, and a look into the future of this promising class of molecules.
The Imperative of In Vivo Validation: From Petri Dish to Preclinical Models
While in vitro assays using cancer cell lines are invaluable for initial high-throughput screening, they represent a simplified biological environment. The transition from a two-dimensional cell culture to a complex, three-dimensional living organism is a critical and often challenging step in drug development. In vivo validation is indispensable as it provides crucial data on a compound's behavior within a whole biological system, addressing questions that in vitro models cannot.[5][6]
Causality Behind the In Vivo Imperative:
-
Pharmacokinetics and Bioavailability: How a drug is absorbed, distributed, metabolized, and excreted (ADME) determines its concentration and duration of action at the tumor site. These are properties that can only be assessed in a living organism.[7]
-
Tumor Microenvironment (TME): Tumors are not just masses of cancer cells; they are complex ecosystems that include blood vessels, immune cells, and fibroblasts.[8] The TME can significantly influence a drug's efficacy, and some compounds exert their anticancer effects by modulating this environment.[8][9]
-
Systemic Toxicity: A compound that is highly effective in a petri dish may be unacceptably toxic to vital organs in an animal model. In vivo studies are essential for establishing a therapeutic window—a dose that is effective against the tumor while being tolerated by the host.[5]
-
Metastasis and Angiogenesis: The spread of cancer to distant organs (metastasis) is the primary cause of cancer-related mortality. In vivo models are required to evaluate a compound's ability to inhibit this process and the formation of new blood vessels (angiogenesis) that feed the tumor.
Designing a Robust In Vivo Validation Protocol
A meticulously designed in vivo study is a self-validating system. The choice of animal model, endpoints, and controls directly impacts the reliability and translatability of the findings. Below is a detailed workflow for the preclinical validation of a novel anticancer agent.
Step-by-Step Experimental Workflow
-
Animal Model Selection: The choice of model is dictated by the specific research question.
-
Syngeneic Models: Involve implanting murine tumor cells into immunocompetent mice of the same genetic background.[5] This model is crucial for studying immunomodulatory effects, as the animal has a fully functional immune system.
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).[5] This is the most common model for assessing the direct cytotoxic effects of a compound on human cancers.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunocompromised mice.[5] PDX models are considered more clinically relevant as they better retain the heterogeneity and genetic characteristics of the original human tumor.
-
-
Tumor Implantation:
-
Subcutaneous: Tumor cells or fragments are injected under the skin, typically on the flank. This allows for easy and regular measurement of tumor volume.[5]
-
Orthotopic: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This provides a more clinically analogous environment, which is particularly important for studying metastasis.
-
-
Compound Administration and Dosing: A pilot study is often conducted to determine the maximum tolerated dose (MTD). The compound is then administered according to a predefined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intravenous injection).
-
Efficacy and Toxicity Monitoring:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (typically twice a week) with calipers, using the formula: (Length x Width²)/2.[5] TGI is a primary endpoint for efficacy.
-
Survival Analysis: In some studies, animals are monitored until a humane endpoint is reached (e.g., tumor size limit, significant weight loss), and overall survival is a key outcome.[5]
-
-
Endpoint Analysis and Data Interpretation: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies). Statistical analysis is performed to compare outcomes between the treated and control (vehicle-treated) groups.
Tetrahydroisoquinolines in Action: A Comparative Analysis
Two of the most successful anticancer drugs derived from the THIQ scaffold are Trabectedin and its synthetic analog, Lurbinectedin. Their validation provides a powerful case study in the clinical translation of this compound class.
Trabectedin (Yondelis®): A Marine-Derived DNA Alkylator
Originally isolated from the sea squirt Ecteinascidia turbinata, Trabectedin is a THIQ-based agent with a unique and multifaceted mechanism of action.[10]
-
Mechanism of Action: Trabectedin's primary action is to bind to the minor groove of DNA, forming covalent adducts with guanine bases.[9][10] This binding event triggers a cascade of downstream effects:
-
DNA Bending and Transcription Interference: The adduct distorts the DNA helix, which physically obstructs the machinery of gene transcription, leading to cell cycle arrest and apoptosis.[9][10]
-
DNA Repair Inhibition: It specifically interferes with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, a system cells use to fix DNA damage that blocks transcription.[11] This leads to the accumulation of lethal DNA double-strand breaks.
-
Tumor Microenvironment Modulation: Crucially, Trabectedin selectively induces apoptosis in monocytes and tumor-associated macrophages (TAMs).[8][9] TAMs are key components of the TME that promote tumor growth, angiogenesis, and immune suppression. By depleting TAMs, Trabectedin alters the tumor ecosystem, contributing significantly to its overall in vivo antitumor activity.[8]
-
Lurbinectedin (Zepzelca®): A Next-Generation THIQ
Lurbinectedin is a synthetic THIQ derivative developed from Trabectedin. It is approved for patients with metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.[12][13][14]
-
Mechanism of Action: While also a DNA binder, Lurbinectedin's primary mechanism is the inhibition of active transcription.[12][15] SCLC is known to be highly dependent on specific transcription factors for its survival, a phenomenon known as "transcriptional addiction." Lurbinectedin exploits this vulnerability by causing the degradation of RNA polymerase II, the key enzyme responsible for transcription, effectively shutting down the oncogenic programs that drive the cancer.[12]
-
In Vivo Efficacy: In a pivotal Phase II basket trial for patients with relapsed SCLC, Lurbinectedin monotherapy demonstrated significant clinical activity.[13][14]
Comparative Landscape: THIQs vs. Other Natural Product-Derived Agents
To contextualize the performance of THIQ compounds, it is useful to compare them with other successful anticancer agents derived from natural sources, such as Eribulin.
Eribulin (Halaven®): A Microtubule Inhibitor
Eribulin is a synthetic analog of halichondrin B, a compound isolated from the marine sponge Halichondria okadai.[17] It is approved for the treatment of metastatic breast cancer and liposarcoma.[18][19]
-
Mechanism of Action: Eribulin's primary mechanism is distinct from the THIQs. It is a microtubule dynamics inhibitor that prevents their growth, leading to an irreversible mitotic block and subsequent cancer cell apoptosis.[17][20]
-
Non-Mitotic In Vivo Effects: Beyond its direct cytotoxic action, in vivo studies have revealed that Eribulin remodels the tumor vasculature.[20] This vascular normalization can increase blood perfusion into the tumor, which may enhance the delivery and efficacy of other chemotherapeutic agents.[20] Furthermore, preclinical models show that Eribulin can reverse the epithelial-mesenchymal transition (EMT), a key process involved in metastasis, potentially explaining its observed ability to suppress the formation of new metastatic lesions in patients.[18][21]
Data Summary: Head-to-Head Comparison
| Feature | Trabectedin | Lurbinectedin | Eribulin |
| Drug Class | Tetrahydroisoquinoline Alkaloid | Synthetic Tetrahydroisoquinoline | Halichondrin Analog |
| Primary Mechanism | DNA minor groove binding, transcription and DNA repair interference[9][10] | Inhibition of active transcription via RNA Pol II degradation[12] | Microtubule dynamics inhibition, mitotic arrest[17][20] |
| Key In Vivo Effect | Modulation of the tumor microenvironment (depletion of TAMs)[8][9] | Exploitation of "transcriptional addiction" in specific cancers[15] | Vascular remodeling, reversal of EMT, anti-metastatic effects[20][21] |
| Approved Indications | Soft Tissue Sarcoma, Ovarian Cancer[22] | Small Cell Lung Cancer[13][14] | Breast Cancer, Liposarcoma[18][19] |
| Common In Vivo Models | Sarcoma and ovarian xenografts and PDX models[8] | SCLC xenograft and PDX models[12] | Breast cancer xenograft and PDX models[18] |
Future Directions and Expert Opinion
The clinical success of Trabectedin and Lurbinectedin validates the tetrahydroisoquinoline scaffold as a powerful framework for anticancer drug design. The field is now moving towards developing novel THIQ derivatives with improved potency, selectivity, and safety profiles.
Structure-activity relationship (SAR) studies are crucial for rationally designing the next generation of THIQ-based drugs.[2] By systematically modifying the core structure, researchers can optimize interactions with specific molecular targets. For instance, recent research has identified novel THIQ compounds that exhibit potent inhibitory activity against KRas, one of the most sought-after targets in oncology.[23][24]
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A Comparative Guide to Tetrahydroisoquinoline Synthesis: Benchmarking Classical and Modern Routes
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] Its rigid framework is a cornerstone of a vast array of biologically active alkaloids, including the anti-tumor agent trabectedin and the antimicrobial berberine. The therapeutic potential of THIQ-containing molecules continues to drive significant research into their synthesis, demanding routes that are not only efficient but also stereoselective, scalable, and environmentally benign.[3]
This guide provides an in-depth comparison of classical and modern methods for synthesizing the THIQ core. We will dissect the mechanisms, advantages, and limitations of established routes like the Pictet-Spengler and Bischler-Napieralski reactions. We will then benchmark these against contemporary strategies, including transition-metal-catalyzed asymmetric reductions and organocatalytic innovations. Through experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target.
The Foundations: Classical Routes to THIQs
For over a century, two name reactions have dominated the construction of the THIQ skeleton. While robust and powerful, they often require harsh conditions and offer limited control over stereochemistry, a critical aspect for modern pharmaceutical development.
The Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) to form the THIQ ring.[4]
Mechanism Deep Dive: The reaction proceeds through the formation of a Schiff base, which is then protonated to generate a reactive iminium ion. This electrophilic species is attacked by the electron-rich aromatic ring to forge the crucial C-C bond, completing the heterocycle. The efficiency of this cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups are essential for facilitating the electrophilic substitution.[4][5] This inherent requirement limits the substrate scope, particularly for electron-deficient systems, which often necessitate superacid conditions.[6]
Mechanism of the Pictet-Spengler Reaction
Caption: The Pictet-Spengler reaction mechanism.
The Bischler-Napieralski Reaction
This two-step sequence begins with the acylation of a β-phenylethylamine to form an amide, followed by a dehydrative cyclization using a strong acid (e.g., POCl₃, P₂O₅) to yield a 3,4-dihydroisoquinoline.[7][8] A subsequent reduction step is required to furnish the desired THIQ.
Mechanism Deep Dive: The key step is the intramolecular electrophilic aromatic substitution by a nitrilium ion intermediate, generated from the amide under harsh dehydrating conditions.[7] Like the Pictet-Spengler, this reaction is most effective with electron-rich aromatic rings. The primary product, a dihydroisoquinoline, contains an endocyclic imine that must be reduced, typically with sodium borohydride (NaBH₄) or catalytic hydrogenation. This two-step nature and the often-harsh cyclization conditions are significant drawbacks.[9]
The Modern Toolkit: Catalytic and Asymmetric Syntheses
Modern synthetic chemistry has ushered in an era of catalysis, providing milder, more efficient, and, crucially, stereocontrolled methods for THIQ synthesis.[10] These approaches often leverage transition-metal or organocatalysts to achieve what classical methods cannot: high enantioselectivity.
Asymmetric Reduction of Dihydroisoquinolines
A highly effective modern strategy is the asymmetric reduction of a 3,4-dihydroisoquinoline (DHIQ) intermediate, which can be readily prepared via a Bischler-Napieralski reaction. This approach decouples the ring formation from the stereocenter-setting step.
Catalytic Systems: The asymmetric transfer hydrogenation (ATH) pioneered by Noyori and others is a standout method.[3] Using a ruthenium catalyst with a chiral diamine ligand (e.g., TsDPEN) and a simple hydrogen source like formic acid, this method can deliver THIQs with excellent enantiomeric excess (ee).[3][6] Iridium-based catalysts have also proven exceptionally effective for the asymmetric hydrogenation of DHIQs and even isoquinolinium salts, often activated by Brønsted acids or halide additives to enhance reactivity and selectivity.[3]
Catalytic Asymmetric Transfer Hydrogenation (ATH) Workflow
Caption: Workflow combining classical and modern methods.
Organocatalytic Pictet-Spengler Reactions
A significant advance has been the development of enantioselective Pictet-Spengler reactions using chiral Brønsted acid catalysts. These catalysts, typically derived from phosphoric acids (e.g., TRIP), form a chiral ion pair with the iminium intermediate, effectively shielding one face of the electrophile and directing the nucleophilic attack of the arene to deliver the THIQ product with high enantioselectivity. This approach offers the atom economy of the classical Pictet-Spengler reaction while installing chirality directly in the ring-forming step under mild conditions.
Head-to-Head Comparison: Performance Benchmarking
The choice of synthetic route depends on a multi-faceted analysis of the target molecule's complexity, required stereochemistry, and desired scale.
| Parameter | Classical Pictet-Spengler | Bischler-Napieralski + Reduction | Asymmetric Transfer Hydrogenation (ATH) | Organocatalytic Pictet-Spengler |
| Stereocontrol | Generally racemic (unless using chiral auxiliaries) | Racemic | Excellent (often >95% ee) | Excellent (often >90% ee) |
| Reaction Conditions | Harsh (strong acids, high temp) | Very Harsh (POCl₃, heat) followed by reduction | Mild (often room temp to 40°C) | Mild (often room temp) |
| Substrate Scope | Limited to electron-rich arenes | Limited to electron-rich arenes | Broad for DHIQs | Broad, tolerant of more functional groups |
| Atom Economy | High | Moderate (loss of acyl group, reducing agent) | Moderate (requires pre-formed DHIQ) | High |
| Catalyst | Stoichiometric acid | Stoichiometric dehydrating agent | Catalytic (0.5-2 mol% Ru/Ir) | Catalytic (5-10 mol% organocatalyst) |
| Key Advantage | Simplicity, low cost | Access to 1-substituted DHIQs | High enantioselectivity, reliability | Direct, enantioselective, mild conditions |
| Key Disadvantage | Lack of stereocontrol, harsh conditions | Two steps, harsh conditions, poor atom economy | Requires pre-synthesis of DHIQ | Catalyst cost, may require optimization |
Field-Proven Experimental Protocols
To provide a practical comparison, we detail two representative protocols for the synthesis of (±)-Salsolidine, a simple THIQ alkaloid.
Protocol 1: Classical Racemic Pictet-Spengler Synthesis of (±)-Salsolidine
-
Causality: This protocol exemplifies the directness and simplicity of the classical approach. Formic acid serves as both the solvent and the acid catalyst, while formaldehyde (from paraformaldehyde) is the carbonyl component. The elevated temperature is necessary to drive the condensation and subsequent cyclization of the moderately activated phenethylamine substrate.
-
Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The product is isolated via a standard acid-base extraction to remove non-basic impurities. Final product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should match literature values for salsolidine.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add 3,4-dimethoxyphenethylamine (dopamine dimethyl ether) (5.0 g, 27.6 mmol).
-
Add 90% formic acid (25 mL) and paraformaldehyde (1.0 g, 33.3 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath with stirring for 2 hours.
-
Monitor the reaction by TLC (e.g., 10% MeOH in CH₂Cl₂).
-
Upon completion, cool the reaction to room temperature and carefully pour it over ice (~50 g).
-
Basify the aqueous solution to pH >10 by slow addition of 6M NaOH solution, keeping the flask in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to afford (±)-Salsolidine as a white solid.
Protocol 2: Modern Asymmetric Synthesis of (S)-Salsolidine via ATH
-
Causality: This protocol demonstrates the power of modern catalysis. It begins with a Bischler-Napieralski reaction to form the DHIQ precursor. The key step is the ATH, where the chiral Ru-TsDPEN complex creates a chiral environment for the transfer of a hydride from formic acid to the C=N bond of the DHIQ, ensuring high enantioselectivity. The aprotic solvent (CH₃CN) is chosen to ensure catalyst stability and performance.
-
Self-Validation: The DHIQ intermediate is fully characterized before use. The progress of the ATH is monitored by TLC or LC-MS. The final product's enantiomeric excess is the critical validation parameter, determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the peak areas of the (S) and (R) enantiomers.
Step-by-Step Methodology:
Part A: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Synthesize the DHIQ precursor from N-acetyl-3,4-dimethoxyphenethylamine using phosphorus oxychloride in refluxing acetonitrile according to established literature procedures. Purify and characterize the resulting imine.
Part B: Asymmetric Transfer Hydrogenation
-
In a nitrogen-purged vial, prepare the catalyst solution: Add [RuCl₂(p-cymene)]₂ (14 mg, 0.023 mmol, 0.5 mol%) and (S,S)-TsDPEN (20 mg, 0.055 mmol, 1.2 mol%) to anhydrous acetonitrile (10 mL). Stir at room temperature for 30 minutes.
-
Prepare a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N).
-
In a separate flask, dissolve the 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (1.0 g, 4.87 mmol) in anhydrous acetonitrile (10 mL).
-
Add the catalyst solution to the substrate solution via cannula.
-
Add the HCOOH/Et₃N mixture (1.5 mL) to the reaction and stir at 28 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of NaHCO₃ (20 mL).
-
Extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield (S)-Salsolidine.
-
Confirm enantiomeric excess (>95% ee) by chiral HPLC analysis.
Conclusion and Future Outlook
While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions remain valuable for their simplicity in producing racemic scaffolds, the demands of modern drug discovery for enantiopure compounds have shifted the landscape. Modern catalytic methods, particularly asymmetric hydrogenation and transfer hydrogenation, offer unparalleled control over stereochemistry under significantly milder conditions.[3]
The future of THIQ synthesis lies in the continued development of novel catalytic systems.[10] Emerging areas such as photoredox catalysis for C-H functionalization and chemoenzymatic cascades are poised to offer even more efficient and sustainable routes.[9][11] These next-generation methods will further expand the synthetic toolbox, enabling the construction of increasingly complex and potent THIQ-based therapeutics.
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A Guide to Orthogonal Analytical Methods for Tetrahydroisoquinoline Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetrahydroisoquinolines and the Need for Robust Characterization
Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic pharmaceuticals.[1] Their diverse biological and pharmacological activities have garnered significant attention in drug discovery and development.[2] The synthesis of THIQs often yields a complex mixture of products, byproducts, and isomers, making robust and comprehensive analytical characterization essential.[3] Furthermore, many THIQs possess chiral centers, and their enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] This necessitates the use of analytical methods capable of chiral separation and accurate quantitation.
To ensure the quality, safety, and efficacy of THIQ-containing drug substances and products, a multi-faceted analytical approach is required. Relying on a single analytical technique is often insufficient to fully characterize these complex molecules and their associated impurities. This is where the principle of orthogonality becomes paramount.
The Principle of Orthogonality in Analytical Chemistry
In analytical chemistry, "orthogonality" refers to the use of multiple, distinct analytical methods to measure the same or related attributes of a sample.[4][5] These methods should be based on fundamentally different separation or detection principles.[6][7] The core idea is to gain a more complete and reliable understanding of the analyte by minimizing the risk of biases or limitations inherent in any single technique.[4] By cross-validating results from orthogonal methods, we can have greater confidence in the identity, purity, and stability of a compound.[8][9]
Regulatory bodies like the FDA increasingly emphasize the importance of using orthogonal methods in pharmaceutical development and quality control to ensure the comprehensive characterization of drug substances and products.[8][10][11][12]
A Comparative Guide to Analytical Techniques for THIQ Characterization
A robust analytical strategy for THIQs involves the judicious selection of orthogonal techniques that provide complementary information. Below, we compare several key methods, highlighting their principles, strengths, and limitations.
| Analytical Technique | Principle of Separation/Detection | Primary Application for THIQs | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Purity assessment, quantification of impurities, achiral and chiral separations. | High resolution, reproducibility, and versatility with various detectors (UV, PDA, MS).[8][13][14] | Can be time-consuming, may require derivatization for some analytes. |
| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field. | Chiral separations, analysis of charged and polar THIQs.[1][15] | High efficiency, minimal sample consumption, rapid method development.[1] | Lower sensitivity compared to HPLC, less suitable for neutral compounds without additives.[15] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Structural elucidation, impurity identification, molecular weight determination.[16][17][18] | High sensitivity and specificity, provides molecular weight and structural information. | May not distinguish between isomers without prior separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structure elucidation, stereochemical analysis.[3][19][20] | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is a cornerstone technique for the analysis of pharmaceuticals.[8] For THIQs, both reversed-phase and chiral HPLC methods are indispensable.
a. Reversed-Phase HPLC for Purity Assessment
Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. This is an excellent primary method for assessing the purity of a THIQ sample and quantifying impurities.[13]
Experimental Protocol: RP-HPLC for a Model THIQ
-
Objective: To determine the purity of a synthesized 1,2,3,4-tetrahydroisoquinoline sample.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of the THIQ sample in the mobile phase.
-
Perform a gradient elution to separate the main compound from any impurities.
-
Analyze the resulting chromatogram to determine the peak area of the main compound and any impurities.
-
Calculate the purity of the sample based on the relative peak areas.
-
b. Chiral HPLC for Enantiomeric Separation
Given the prevalence of chirality in THIQs, chiral HPLC is crucial for separating and quantifying enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are often effective.[1][21]
Experimental Protocol: Chiral HPLC for a Racemic THIQ
-
Objective: To separate the enantiomers of a racemic THIQ.
-
Column: Chiral stationary phase (e.g., Chiralpak AD, Chiralcel OD).[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol) and a basic additive (e.g., diethylamine).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection: UV at an appropriate wavelength.
-
Procedure:
-
Dissolve the racemic THIQ in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the two enantiomers.
-
The separation of the two peaks indicates successful enantiomeric resolution.
-
Capillary Electrophoresis (CE) as an Orthogonal Technique for Chiral Analysis
Capillary electrophoresis offers a powerful orthogonal approach to HPLC for chiral separations.[1] CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.[1]
Experimental Protocol: Chiral CE for a THIQ
-
Objective: To provide an orthogonal method for the enantiomeric separation of a THIQ.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 48.5 cm total length).[1]
-
Background Electrolyte (BGE): Phosphate buffer (e.g., 30 mM, pH 7.4) containing a chiral selector (e.g., sulfated-γ-cyclodextrin).[1]
-
Voltage: 15 kV.[1]
-
Detection: UV at 200 nm.[1]
-
Procedure:
-
Condition the capillary with NaOH and water.[1]
-
Fill the capillary with the BGE.
-
Inject the THIQ sample hydrodynamically.
-
Apply the separation voltage and monitor the migration of the enantiomers.
-
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of THIQs and their impurities.[16][17] When coupled with a separation technique like HPLC or CE (LC-MS or CE-MS), it provides a powerful method for identifying unknown compounds in a complex mixture.[4][22][23]
Experimental Protocol: LC-MS for THIQ Identification
-
Objective: To confirm the molecular weight and identify impurities in a THIQ sample.
-
LC System: An HPLC system as described in the RP-HPLC protocol.
-
MS System: An electrospray ionization (ESI) mass spectrometer.
-
Procedure:
-
Perform an LC separation of the THIQ sample.
-
Introduce the eluent from the LC column into the ESI-MS.
-
Acquire mass spectra for the main peak and any impurity peaks.
-
Compare the observed mass-to-charge ratios with the expected values to confirm the identity of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is the gold standard for unambiguous structure determination.[3] Techniques such as 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.[1][19][24]
Experimental Protocol: NMR for THIQ Structure Elucidation
-
Objective: To definitively determine the structure and stereochemistry of a purified THIQ.
-
Instrument: A high-field NMR spectrometer.
-
Sample Preparation: Dissolve a pure sample of the THIQ in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Experiments:
-
Acquire a 1H NMR spectrum to identify the types and number of protons.
-
Acquire a 13C NMR spectrum to identify the types and number of carbon atoms.
-
Perform 2D NMR experiments to establish the connectivity between atoms and confirm the overall structure.
-
Validation of Analytical Methods
All analytical methods used for the characterization of pharmaceuticals must be validated to ensure they are suitable for their intended purpose.[10][25][26] The validation process demonstrates that the method is accurate, precise, specific, linear, and robust.[10] Regulatory guidelines from the FDA and the International Council for Harmonisation (ICH) provide a framework for analytical method validation.[10][25][26][27][28][29][30][31][32]
Conclusion
The comprehensive characterization of tetrahydroisoquinolines requires a thoughtful and strategic application of orthogonal analytical methods. By combining the strengths of techniques such as HPLC, CE, MS, and NMR, researchers and drug developers can gain a thorough understanding of the identity, purity, and stereochemistry of these important molecules. This multi-faceted approach, grounded in the principles of scientific integrity and regulatory compliance, is essential for ensuring the quality and safety of THIQ-based pharmaceuticals.
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Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-27. [Link]
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Cheng, K. C., et al. (2005). Capillary electrophoresis for diastereomers of (R,S)-tetrahydroisoquinoline-3-carboxylic acid derivatized with (R)-4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole: effect of molecular geometries. Journal of Chromatographic Science, 43(3), 121-5. [Link]
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Riggin, R. M., & Kissinger, P. T. (1977). Determination of tetrahydroisoquinolines by reversed-phase liquid chromatography with gradient elution and amperometric detection. Analytical Chemistry, 49(13), 2109-2111. [Link]
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DeJongh, D. C., et al. (1969). The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. Journal of the American Chemical Society, 91(7), 1728-1740. [Link]
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Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506. [Link]
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Akiyama, T., et al. (2011). Synthesis of chiral 1-substituted tetrahydroisoquinolines by the intramolecular 1,3-chirality transfer reaction catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 76(7), 2102-14. [Link]
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Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. [Link]
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Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Isoquinoline Alkaloids: Bridging the Chasm Between In Vitro Promise and In Vivo Reality
Introduction: The Allure and Challenge of Isoquinoline Alkaloids
Isoquinoline alkaloids are a vast and structurally diverse class of naturally occurring compounds, predominantly found in plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), and Ranunculaceae (buttercup family).[1][2] For centuries, traditional medicine has harnessed the therapeutic properties of these plants, and modern pharmacology has identified key isolates like berberine, sanguinarine, and palmatine as agents with potent biological activities.[1][3] These compounds demonstrate a remarkable range of effects in laboratory settings, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6]
However, the journey from a promising result in a petri dish (in vitro) to a successful therapeutic outcome in a living organism (in vivo) is notoriously challenging.[7][8] High-throughput in vitro screens often reveal compounds with impressive potency, yet a significant number of these "hits" fail during preclinical or clinical development. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of key isoquinoline alkaloids, explains the fundamental reasons for the frequent disconnect, and presents the experimental frameworks necessary for a rigorous evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate this translational gap more effectively.
The Great Divide: Why In Vitro Success is Not a Guarantee of In Vivo Efficacy
The discrepancy between results from controlled laboratory assays and whole-organism studies stems from the immense leap in biological complexity. An in vitro system offers mechanistic clarity in an isolated environment but cannot replicate the dynamic physiological processes that dictate a compound's fate and activity in the body.[7][9]
Key Differentiating Factors:
-
Pharmacokinetics (ADME): This is arguably the most significant hurdle. The body's processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME) determine the actual concentration and duration of exposure of the compound at its target site.[7] A compound that is highly effective when directly applied to cells may be poorly absorbed from the gut, rapidly metabolized by the liver into inactive forms (the "first-pass effect"), or fail to distribute to the target tissue.[10][11]
-
Bioavailability: Many isoquinoline alkaloids, notably berberine, suffer from extremely low oral bioavailability, often less than 1%.[10][12] This means only a tiny fraction of the ingested dose reaches systemic circulation, a fact not accounted for in in vitro experiments where cells are bathed in a constant, high concentration of the compound.
-
Metabolism and Active Metabolites: The chemical entity tested in vitro may not be the primary active agent in vivo. The liver, rich in cytochrome P450 enzymes, can transform a parent compound into various metabolites.[12] These metabolites can be inactive, toxic, or, in some cases, even more pharmacologically active than the original compound.[13] For instance, some of the observed in vivo effects of berberine are hypothesized to be due to its metabolites.[13]
-
Toxicity and Off-Target Effects: An isolated cell culture cannot predict systemic toxicity or off-target effects that arise from the interaction of a compound with multiple organ systems.
The following diagram illustrates the typical journey of an orally administered compound and highlights the pharmacokinetic challenges that create the in vitro to in vivo gap.
Caption: Pharmacokinetic hurdles from in vitro to in vivo.
Comparative Efficacy Analysis of Key Isoquinoline Alkaloids
To illustrate the translation gap, we will compare the in vitro and in vivo data for three well-studied isoquinoline alkaloids: Berberine, Sanguinarine, and Palmatine.
Berberine: The Poster Child for Low Bioavailability
Berberine is one of the most extensively studied isoquinoline alkaloids, renowned for its broad pharmacological effects.[4]
In Vitro Efficacy: In cell culture models, berberine demonstrates potent anticancer activity across numerous cancer types, including gastric, lung, and liver cancer.[14] It is shown to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis (programmed cell death).[4][14][15] For example, in studies on HepG2 human hepatoma cells, berberine can arrest the cell cycle and induce apoptosis.[14] Its antimicrobial and anti-inflammatory activities are also well-documented.
In Vivo Efficacy: Despite its impressive in vitro profile, berberine's clinical application is severely hampered by its oral bioavailability of less than 1%.[10][12] Following oral administration, it is subject to extensive first-pass metabolism in the liver.[10][12]
However, numerous in vivo studies still report significant therapeutic effects. In a study using a B16 melanoma mouse model, intraperitoneal administration of berberine at 5 and 10 mg/kg significantly reduced tumor volume and weight.[16] Similarly, in colorectal cancer xenograft models, berberine was found to inhibit tumor growth.[15] This raises a crucial question: if bioavailability is so low, what explains the in vivo activity? The leading hypotheses are that its metabolites are also active, or that formulation strategies (like nanoparticles) can enhance its absorption and efficacy.[13][17] For instance, berberine-loaded solid lipid nanoparticles showed higher antitumor efficacy in mice compared to bulk berberine, with an inhibition rate of 65.1% versus 41.4% at a 100 mg/kg dose.[17]
Table 1: Berberine Efficacy Data
| Assay Type | Model System | Target/Indication | Key Finding (IC50 / Dose) | Reference |
| In Vitro | H22 Hepatocarcinoma Cells | Anticancer | IC50: 18.3 µg/ml | [17] |
| In Vitro | B16 Melanoma Cells | Anticancer | Cytotoxic activity observed | [16] |
| In Vivo | H22 Tumor-Bearing Mice | Anticancer | 41.4% tumor inhibition (100 mg/kg, oral) | [17] |
| In Vivo | B16 Melanoma in C57BL/6 Mice | Anticancer | Significant tumor reduction (5-10 mg/kg, i.p.) | [16] |
| In Vivo | Colorectal Cancer Xenograft | Anticancer | Suppressed tumor growth | [15] |
Sanguinarine: Potent Antimicrobial Activity
Sanguinarine is a benzophenanthridine alkaloid known for its strong antimicrobial and anti-inflammatory properties.[5][18]
In Vitro Efficacy: Sanguinarine exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[5] Studies have determined its Minimum Inhibitory Concentration (MIC) against various oral microbial isolates to be between 1 and 32 µg/mL, with 98% of isolates inhibited at 16 µg/mL.[5][19] In a study against methicillin-resistant Staphylococcus pseudintermedius (MRSP), the MIC was found to be 39.06 µg/mL.[20][21] Its mechanism often involves disrupting the bacterial cell membrane and inhibiting key cellular processes.[18]
In Vivo Efficacy: The translation of sanguinarine's efficacy is highly dependent on its application. Due to toxicity concerns with systemic administration, its most successful applications have been topical. It has been used in oral health products where it can act directly on dental plaque.[5] A murine skin infection model of MRSP demonstrated that topical application of sanguinarine significantly reduced the bacterial load and inflammation, promoting healing.[20][21] This highlights a critical strategy: for compounds with poor systemic safety or bioavailability, localized delivery can successfully translate in vitro potency into in vivo efficacy.
Table 2: Sanguinarine Efficacy Data
| Assay Type | Model System | Target/Indication | Key Finding (MIC / Outcome) | Reference |
| In Vitro | Oral Microbial Isolates | Antimicrobial | MIC: 1-32 µg/mL | [5] |
| In Vitro | S. pseudintermedius (MRSP) | Antimicrobial | MIC: 39.06 µg/mL | [20][21] |
| In Vivo | Murine MRSP Skin Infection | Antimicrobial | Significant reduction in bacterial load | [20][21] |
| In Vivo | Human Clinical Trials | Anti-plaque | Effective in toothpaste/oral rinse | [5] |
Palmatine: Neuroprotection and Anti-inflammation
Palmatine is another protoberberine alkaloid that shares structural similarities with berberine. It is recognized for its anti-inflammatory, antioxidant, and neuroprotective effects.[6]
In Vitro Efficacy: In cell-based assays, palmatine demonstrates significant anti-inflammatory properties by inhibiting key signaling pathways like NF-κB and NLRP3 inflammasome activation. For example, in Raw264.7 macrophage cells, it dose-dependently reduces the secretion of pro-inflammatory cytokines like IL-6 and IL-1β.[3] It also protects neuronal cells from oxidative stress and apoptosis, suggesting potential for treating neurodegenerative diseases.[22]
In Vivo Efficacy: Palmatine appears to have more favorable pharmacokinetic properties than berberine, including better blood-brain barrier permeability, which is a distinct advantage for central nervous system disorders.[3] In a mouse model of Alzheimer's disease, palmatine was shown to improve learning and memory, reduce neuroinflammation, and protect neurons by activating the Nrf2/HO-1 antioxidant pathway.[22] In a mouse model of gouty arthritis, palmatine attenuated inflammation by inhibiting NLRP3 inflammasome-mediated pyroptosis.[23] These studies demonstrate a more direct translation of its in vitro mechanistic action to a positive in vivo therapeutic outcome.
Table 3: Palmatine Efficacy Data
| Assay Type | Model System | Target/Indication | Key Finding / Outcome | Reference |
| In Vitro | Raw264.7 Macrophages | Anti-inflammatory | Downregulated LPS-induced IL-6 and IL-1β | [3] |
| In Vitro | PC12 Neuronal Cells | Neuroprotection | Increased cell survival against Aβ-induced toxicity | [22] |
| In Vivo | AD Mouse Model (Aβ-induced) | Neuroprotection | Improved learning and memory, reduced inflammation | [22] |
| In Vivo | MSU-induced Gouty Arthritis (Mice) | Anti-inflammatory | Attenuated inflammation and cartilage damage | [23] |
Key Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are designed to be self-validating, providing a clear and logical path from initial screening to whole-organism validation.
Workflow: From In Vitro Screening to In Vivo Validation
The following diagram outlines a logical workflow for assessing the efficacy of a novel isoquinoline alkaloid.
Caption: Standard workflow for efficacy testing.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay to quantify the metabolic activity of cells. It serves as an indicator of cell viability, proliferation, and cytotoxicity. A reduction in metabolic activity is proportional to the number of viable cells, allowing for the calculation of an IC50 value (the concentration of an alkaloid required to inhibit cell growth by 50%).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid (e.g., berberine) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Anticancer Efficacy (Xenograft Mouse Model)
Causality: This model is the gold standard for evaluating the in vivo efficacy of an anticancer agent. By implanting human tumor cells into immunodeficient mice, we can assess the compound's ability to inhibit tumor growth in a complex biological system, providing data that is more translatable to a clinical setting.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) for one week under specific-pathogen-free conditions.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (e.g., MGC803 gastric cancer cells) suspended in 100 µL of PBS/Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Compound Administration: Administer the isoquinoline alkaloid (e.g., berberine at 50 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule. The control group should receive the vehicle solution.
-
Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.
-
Ex Vivo Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot) to confirm the in vitro mechanism of action.
Signaling Pathway Modulation: The NF-κB Example
Many isoquinoline alkaloids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB pathway.
Conclusion and Future Directions
The study of isoquinoline alkaloids offers a rich field for drug discovery. However, this guide underscores the critical importance of moving beyond simple in vitro potency. The significant discrepancies observed between the in vitro and in vivo efficacy of compounds like berberine are primarily driven by poor pharmacokinetics. In contrast, compounds like palmatine show a more promising translation, while the success of sanguinarine in topical formulations highlights the importance of matching the delivery route to the compound's properties.
For researchers in this field, the path forward requires an integrated approach:
-
Early ADME Assessment: Pharmacokinetic and initial toxicity profiling should be conducted early in the drug discovery pipeline, not after extensive in vitro characterization.
-
Advanced In Vitro Models: Moving towards 3D cell cultures, organoids, and microphysiological systems can provide a more accurate prediction of in vivo outcomes.[24]
-
Innovative Formulation: For compounds with poor bioavailability, exploring advanced drug delivery systems like nanoparticles, liposomes, or prodrugs is essential to unlock their therapeutic potential.[17][25]
By understanding the causality behind the in vitro to in vivo gap and employing rigorous, multi-faceted experimental strategies, we can more effectively translate the immense promise of isoquinoline alkaloids into tangible therapeutic realities.
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A Researcher's Guide to Evaluating Off-Target Effects of Substituted Tetrahydroisoquinolines
An In-Depth Technical Comparison of Methodologies for Preclinical Safety and Selectivity Profiling
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with diverse biological activities.[1] THIQ derivatives have been explored for a wide range of therapeutic applications, including treatments for neurodegenerative disorders, cancer, and infectious diseases.[1][2][3] However, the very structural features that grant THIQs their potent on-target activity also create the potential for interactions with unintended biological targets. These "off-target" effects are a major cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures.[4][5][6][7]
For researchers and drug development professionals, a rigorous and systematic evaluation of off-target interactions is not merely a regulatory hurdle but a critical scientific endeavor. Early and comprehensive off-target profiling enables a more accurate prediction of a compound's safety profile, informs lead optimization to enhance selectivity, and can even uncover opportunities for drug repurposing.[5][8][9][10] This guide provides an in-depth comparison of key methodologies used to evaluate the off-target effects of substituted THIQs, offering insights into experimental design, data interpretation, and the strategic integration of these techniques for a holistic safety assessment.
Part 1: Predictive Profiling - An In Silico First Pass
Before committing to resource-intensive wet lab experiments, computational methods provide a powerful first-pass filter to predict potential off-target liabilities.[4][11] These in silico approaches leverage vast databases of known drug-target interactions and compound structures to forecast the likely binding profile of a novel THIQ derivative.[5][6] The primary benefit is the ability to screen a compound against thousands of potential targets, flagging high-risk interactions for subsequent experimental validation.[4][11]
Key In Silico Approaches:
-
Ligand-Based Methods: These methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, compare the structural and electronic features of the test THIQ to a database of compounds with known biological activities.[5][12] The underlying principle is that structurally similar molecules are likely to have similar biological targets.[5][11]
-
Structure-Based Methods: When the 3D structure of a potential off-target protein is known, molecular docking simulations can predict the binding affinity and pose of the THIQ derivative within the protein's binding site. This provides a more direct, physics-based prediction of interaction.
The Off-Target Safety Assessment (OTSA) framework is an example of a comprehensive computational approach that combines multiple 2D and 3D methods to generate a list of potential off-target interactions.[4][11] Such frameworks can correctly identify known pharmacological targets for over 70% of drugs and predict a significant number of off-targets that may explain observed in vivo effects.[4]
Experimental Workflow: Integrated Off-Target Evaluation Strategy
Caption: A tiered approach for evaluating THIQ off-target effects.
Part 2: In Vitro Binding Assays - The Gold Standard for Primary Screening
While in silico methods are predictive, in vitro binding assays provide the first definitive experimental evidence of a compound's interaction with a specific protein. These assays are the cornerstone of safety pharmacology profiling and are often conducted as a panel screen against dozens to hundreds of targets known to be implicated in adverse drug reactions.[8][9][10][13]
Radioligand binding assays are considered the gold standard for quantifying the affinity of a compound for a target receptor due to their robustness and sensitivity.[14][15][16] The most common format is the competitive binding assay.[14]
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the inhibitory constant (Kᵢ) of a test THIQ compound against a specific G-protein coupled receptor (GPCR) target.
Objective: To determine the affinity (Kᵢ) of a test THIQ by measuring its ability to displace a known radioligand from a target receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: A radioactively labeled ligand (e.g., ³H-Spiperone for D₂ dopamine receptors) with high affinity and specificity for the target.
-
Test Compound: Substituted THIQ of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[17]
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to saturate the receptor.
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[17]
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + varying concentrations of the test THIQ).
-
Reagent Addition:
-
To each well, add the membrane preparation (e.g., 10-50 µg protein per well).[17]
-
Add either buffer, the non-specific control, or the test THIQ at various concentrations (typically a 10-point, half-log dilution series).
-
Initiate the binding reaction by adding the radioligand at a fixed concentration (usually at or near its Kₑ). The final assay volume is typically 200-250 µL.[17]
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[18]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
Drying & Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.[17]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test THIQ concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]
-
Data Comparison: Off-Target Profile of a Hypothetical THIQ
The table below illustrates how data from a binding assay panel would be presented, comparing the affinity of a hypothetical THIQ ("THIQ-A") for its intended target (Dopamine D₂ Receptor) versus a selection of common off-targets.
| Target | Class | THIQ-A Kᵢ (nM) | On-Target Selectivity Ratio (Off-Target Kᵢ / On-Target Kᵢ) |
| Dopamine D₂ Receptor | GPCR (On-Target) | 5 | - |
| Serotonin 5-HT₂ₐ Receptor | GPCR (Off-Target) | 85 | 17x |
| Alpha-1A Adrenergic Receptor | GPCR (Off-Target) | 250 | 50x |
| hERG Channel | Ion Channel (Off-Target) | >10,000 | >2000x |
| Muscarinic M₁ Receptor | GPCR (Off-Target) | 1,500 | 300x |
Interpretation: A selectivity ratio of >100x is often considered a desirable benchmark for minimizing off-target effects. In this example, THIQ-A shows significant affinity for the 5-HT₂ₐ and Alpha-1A receptors, flagging them for further functional investigation. Its low affinity for the hERG channel is a positive safety indicator.
Part 3: Cell-Based Functional Assays - From Binding to Biological Consequence
Demonstrating that a THIQ binds to an off-target is only the first step; the critical next question is whether that binding has a functional consequence.[13] A compound could be an agonist (activator), antagonist (inhibitor), or have no effect at all.[19] Cell-based functional assays are essential for elucidating the physiological relevance of an observed binding interaction.[19][20][21]
For GPCRs, which are common targets for THIQs, functional assays typically measure the downstream accumulation or depletion of second messengers, such as cyclic AMP (cAMP) or intracellular calcium.[19][20][22]
Signaling Pathway: Gs-Coupled GPCR Activation and cAMP Production
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, moving beyond simple instructions to explain the critical reasoning behind each procedure.
Disclaimer: This document provides general guidance. Always prioritize and adhere to the specific protocols and requirements set forth by your institution's Environmental Health and Safety (EHS) department, as they are tailored to local, state, and federal regulations.[1][2]
Hazard Assessment and Characterization
-
Parent Scaffold (1,2,3,4-Tetrahydroisoquinoline): This core structure is classified as a corrosive material that can cause severe skin burns and eye damage.[3]
-
Analogs (e.g., N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, 6-Methoxyquinoline-4-carboxylic Acid): These related compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]
| Parameter | Assessment & Required Action |
| Physical State | Solid |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[4] |
| Reactivity Concerns | Incompatible with strong oxidizing agents and strong acids.[8] |
| Required PPE | Chemical safety goggles, appropriate chemical-resistant gloves (e.g., Nitrile rubber), and a standard lab coat are mandatory.[4] |
The Five Pillars of Chemical Waste Management
A robust disposal plan is built on a foundation of clear, logical principles. These pillars ensure safety, compliance, and environmental protection throughout the waste lifecycle.
-
CHARACTERIZE: Always identify the waste. Treat unknown chemicals as hazardous.
-
SEGREGATE: Never mix incompatible waste streams. This is the most critical step for preventing dangerous reactions.[9][10]
-
CONTAIN: Use appropriate, sealed, and clearly labeled containers.[11]
-
STORE: Accumulate waste in designated, secure areas near the point of generation.[9][12]
-
DISPOSE: All hazardous waste must be managed through your institution's EHS department for final disposal.[7][13]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste this compound from the point of generation to its final handoff.
Step 1: Immediate Segregation at the Point of Generation
The moment you identify the material as waste, it must be segregated. The causality is clear: mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.[10]
-
Action: Collect waste this compound, whether as a pure solid or in a solution, into a dedicated waste container.
-
Crucial "Do Nots":
Step 2: Container Selection and Management
The integrity of the container is paramount to preventing leaks and ensuring safe handling.
-
Action: Select a container that is in good condition, compatible with the waste, and has a securely fitting cap.[11][13] The original product container is often an excellent choice.[11] If reusing a container, completely remove or deface the old label to prevent confusion.[9][11]
-
Best Practice: Keep the waste container closed at all times except when you are actively adding waste.[6][13] This prevents the release of vapors and reduces the risk of spills.
Step 3: Accurate and Complete Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool for everyone who may handle the container.[2]
-
Action: Affix a Harvard standardized hazardous waste label or your institution's equivalent to the container as soon as the first drop of waste is added.[7][12]
-
The label must include:
-
The full, unabbreviated chemical name: "Waste this compound" . List all components and their percentages if it is a mixture.[10][13]
-
The associated hazards (e.g., "Irritant," "Corrosive").[9][10]
-
The name of the Principal Investigator (PI) and the specific laboratory location (Building and Room Number).[7]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area within the lab where it was generated.
-
Action: Place the labeled, sealed container in your lab's designated Satellite Accumulation Area (SAA).[10][12] This area should be under the control of laboratory personnel and located at or near the point of waste generation.[12]
-
Regulatory Insight: Federal and state regulations limit the volume of waste that can be stored in an SAA (typically no more than 55 gallons of total hazardous waste).[6][9] Once a container is full, it must be removed by EHS within 72 hours.[13]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of laboratory chemical waste.
Step 5: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Action: Once your waste container is 90% full or you no longer generate this waste stream, submit a chemical waste pickup request to your institution's EHS department.[7][13] This is often done through an online portal.[7]
-
Causality: EHS personnel are trained to handle, transport, and consolidate waste according to strict regulations, ensuring it is disposed of at a licensed treatment, storage, and disposal facility (TSDF).[7] Never transport hazardous waste yourself.[7]
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: If the spill is large or you feel unsafe, evacuate the area and contact EHS immediately.
-
Manage Small Spills: For a small, manageable spill of solid material:
-
Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[4]
-
Place the swept material and any contaminated cleaning items (e.g., paper towels) into a new, properly labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
References
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide. Oregon State University Environmental Health and Safety. [Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health & Safety (EHS). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Material Safety Data Sheet. Hopax Fine Chemicals. [Link]
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SAFETY DATA SHEET for 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Fisher Scientific. [Link]
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- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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Personal protective equipment for handling 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
A Researcher's Guide to Safe Handling: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Laboratory Professionals
Hazard Assessment and Risk Mitigation
Based on data from related compounds, this compound should be handled as a substance that can cause skin and serious eye irritation.[1][2] Therefore, a comprehensive risk assessment is the foundational step before any laboratory work commences. The primary routes of exposure are inhalation of the powdered form, skin contact, and eye contact.
Core Principles of Protection:
-
Engineering Controls: Whenever possible, handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Local exhaust ventilation should be used if dust or aerosols are generated.[1]
-
Administrative Controls: Implement standard operating procedures (SOPs) for the handling of this compound. Ensure all personnel are trained on these procedures and are aware of the potential hazards.
-
Personal Protective Equipment (PPE): When engineering and administrative controls are not sufficient to eliminate exposure, appropriate PPE is essential.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical for preventing direct contact with the chemical. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[1][2] | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Standard laboratory coat. | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust is generated. |
| Dissolving and Solution Handling | Chemical safety goggles. A face shield may be required if there is a splash hazard.[1] | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Laboratory coat. | Not generally required if handled in a fume hood. |
| Reaction Setup and Workup | Chemical safety goggles and a face shield. | Double gloving with chemical-resistant gloves is recommended. | Chemical-resistant apron over a laboratory coat. | Work should be conducted in a fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | A full-face, powered air-purifying respirator (PAPR) may be necessary for large spills.[4] |
Justification for PPE Selection:
-
Eye Protection: The risk of serious eye irritation necessitates the use of protective eyewear.[1][2] Goggles provide a better seal against dust and splashes than safety glasses.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, provide a barrier against skin irritation.[1][3] It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat protects the skin and personal clothing from contamination.[1]
-
Respiratory Protection: While handling in a fume hood is the primary recommendation, a respirator may be necessary in situations where ventilation is inadequate or if a significant amount of dust is generated.
Step-by-Step Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling and Use
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure to minimize dust dispersion.[1]
-
Dissolving: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Neutralize (if applicable): For acidic or basic solutions, neutralize appropriately.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.[5]
Disposal Plan
Proper disposal is a critical aspect of the chemical's life cycle to ensure environmental protection and regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and sealed container.[5]
-
Segregation: Keep this waste stream segregated from other incompatible chemical wastes.[5]
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[5] Do not dispose of it down the drain or in the regular trash.[5][6]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]
Emergency Procedures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
Visualizing Safety Workflows
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow based on the laboratory task.
Caption: Step-by-step emergency response for different exposure routes.
By adhering to these guidelines, researchers and laboratory professionals can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
- Fisher Scientific. (2024, January 22). SAFETY DATA SHEET: (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
- Fisher Scientific. (2017, September 8). SAFETY DATA SHEET: DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate.
- Sigma-Aldrich. (2025, August 6). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Chemos GmbH & Co.KG. (2021, May 17). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98%.
- ChemicalBook. (2025, February 1). 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet.
- University of Toledo. (n.d.). HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005 ie, ANTINEOPLASTIC AND CARCINOGENIC AGENTS.
- Echemi. (n.d.). 1,2,3,4-Tetrahydroisoquinoline SDS, 91-21-4 Safety Data Sheets.
- Material Safety Data Sheet. (2021, November 25).
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 1,2,3,4-Tetrahydroisoquinoline.
- Cayman Chemical. (2025, November 18). Safety Data Sheet: (−)-11-nor-9-carboxy-Δ8-THC-d3.
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
